molecular formula C8H12N2 B1588397 4-Propylpyridin-2-amine CAS No. 61702-15-6

4-Propylpyridin-2-amine

Cat. No.: B1588397
CAS No.: 61702-15-6
M. Wt: 136.19 g/mol
InChI Key: CGGOAYCJQTWSOI-UHFFFAOYSA-N
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Description

4-Propylpyridin-2-amine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Propylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Propylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-3-7-4-5-10-8(9)6-7/h4-6H,2-3H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGOAYCJQTWSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427455
Record name 4-propylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61702-15-6
Record name 4-propylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 4-Propylpyridin-2-amine (CAS 61702-15-6)

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity: The Hinge-Binding Scaffold for Next-Gen Kinase Inhibitors

Executive Summary

4-Propylpyridin-2-amine (CAS 61702-15-6) is a specialized heterocyclic intermediate critical to the synthesis of small-molecule inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK) and Ubiquitin Specific Protease 7 (USP7). Its structural value lies in the 2-aminopyridine motif, which serves as a potent hydrogen-bond donor/acceptor pair capable of anchoring molecules to the ATP-binding hinge region of kinase enzymes. The 4-propyl substitution adds a defined lipophilic vector, allowing drug candidates to probe hydrophobic pockets (Gatekeeper/Back-pocket regions) adjacent to the active site, thereby enhancing selectivity over homologous kinases.

Chemical Profile & Physicochemical Properties[1][2][3]

PropertyData
CAS Number 61702-15-6
IUPAC Name 4-propylpyridin-2-amine
Synonyms 2-Amino-4-propylpyridine; 4-Propyl-2-pyridylamine
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
SMILES CCCC1=CC(N)=NC=C1
Appearance Yellow to colorless viscous oil
Boiling Point ~280–300°C (Predicted); Distillable under reduced pressure
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water
pKa (Calculated) ~6.8 (Pyridine N), ~23 (Exocyclic Amine)

Synthetic Pathways

The synthesis of 4-Propylpyridin-2-amine typically follows two distinct methodologies depending on the scale and purity requirements: the industrial Chichibabin Amination or the laboratory-scale Hofmann Rearrangement .

Pathway A: The Chichibabin Reaction (Industrial Scale)

This route utilizes "de novo" functionalization of the commercially available 4-propylpyridine. It is cost-effective for bulk production but requires rigorous purification to remove regioisomers.[1]

  • Reagents: Sodium amide (NaNH₂), Toluene/Xylene, Heat (100–140°C).

  • Mechanism: Nucleophilic attack of the amide ion (NH₂⁻) at the electron-deficient C2 position of the pyridine ring, followed by hydride elimination (often assisted by heating or an oxidant).

  • Selectivity Challenge: The 4-propyl group directs amination primarily to the 2-position, but 2,6-diamination can occur if stoichiometry is not controlled.

Pathway B: Hofmann Rearrangement (High Purity/Pharma Grade)

Preferred in drug discovery (e.g., Vertex Pharmaceuticals patents) for generating high-purity intermediates without isomer contamination.[1]

  • Precursor: 4-Propylpicolinamide.

  • Reagents: Sodium Hypochlorite (NaClO), Sodium Hydroxide (NaOH).[1]

  • Mechanism: The amide is treated with hypohalite to form an N-haloamide, which undergoes base-catalyzed rearrangement to an isocyanate, followed by hydrolysis to the amine.

Synthesis Workflow Visualization

Synthesis_Pathways cluster_0 Route A: Industrial (Chichibabin) cluster_1 Route B: Pharma Grade (Hofmann) Precursor_A 4-Propylpyridine Reagent_A NaNH2 / Toluene (110°C) Precursor_A->Reagent_A Intermediate_A σ-Complex Reagent_A->Intermediate_A Nucleophilic Attack Target 4-Propylpyridin-2-amine (CAS 61702-15-6) Intermediate_A->Target -H: (Hydride Elimination) Precursor_B 4-Propylpicolinamide Reagent_B NaClO / NaOH (Oxidative Rearrangement) Precursor_B->Reagent_B Intermediate_B Isocyanate Species Reagent_B->Intermediate_B -CO2 Intermediate_B->Target Hydrolysis

Figure 1: Comparative synthetic workflows for CAS 61702-15-6 showing the convergence of industrial and laboratory methods.

Medicinal Chemistry Applications

In the context of Fragment-Based Drug Discovery (FBDD) , 4-Propylpyridin-2-amine is not merely a building block but a "privileged scaffold."

The Hinge-Binding Pharmacophore

Kinase inhibitors often require a motif that can mimic the adenine ring of ATP. The 2-aminopyridine system provides a "Donor-Acceptor" (D-A) hydrogen bonding pattern:

  • Acceptor: The Pyridine Ring Nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the kinase hinge region.

  • Donor: The Exocyclic Amine (C2-NH₂) donates a hydrogen bond to the backbone carbonyl oxygen of the hinge.

Hydrophobic Pocket Targeting

The 4-propyl group is strategically positioned to project into the "Solvent Front" or the "Gatekeeper" region depending on the specific kinase conformation. This alkyl chain increases lipophilicity (LogP), improving membrane permeability, and provides van der Waals contacts that stabilize the inhibitor-enzyme complex.

Case Study: BTK Inhibition

In the development of Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., analogs related to Ibrutinib or second-generation reversible inhibitors), this molecule serves as the core upon which further selectivity elements (like acrylamides for covalent bonding) are attached.

Mechanism of Action Diagram

Pharmacophore_Mode cluster_ligand Ligand: 4-Propylpyridin-2-amine Kinase_Hinge Kinase Hinge Region (Backbone Glu/Met) Pyridine_N Pyridine N (Acceptor) Kinase_Hinge->Pyridine_N H-Bond (NH -> N) Exo_Amine Exocyclic NH2 (Donor) Exo_Amine->Kinase_Hinge H-Bond (NH -> O) Propyl_Group 4-Propyl Chain (Hydrophobic Interaction) Hydrophobic_Pocket Gatekeeper / Hydrophobic Pocket Propyl_Group->Hydrophobic_Pocket Van der Waals Contacts

Figure 2: Pharmacophore mapping of 4-Propylpyridin-2-amine binding to a generic kinase ATP-binding site.

Analytical Characterization & Handling

Expected NMR Profile (¹H NMR, CDCl₃)

To validate the identity of synthesized batches, look for these characteristic signals:

  • Aromatic Region:

    • δ ~8.0 ppm (d): Proton at C6 (adjacent to ring Nitrogen).[1]

    • δ ~6.4 ppm (s/d): Proton at C3 (adjacent to Amine).[1]

    • δ ~6.5 ppm (d): Proton at C5.

  • Aliphatic Region (Propyl Chain):

    • δ ~2.4 ppm (t): α-methylene protons (–CH₂– attached to ring).

    • δ ~1.6 ppm (m): β-methylene protons.[1]

    • δ ~0.9 ppm (t): Terminal methyl group (–CH₃).[1]

  • Exchangeable Protons:

    • δ ~4.5–5.0 ppm (br s): Exocyclic NH₂ protons (broad, D₂O exchangeable).[1]

Safety & Stability
  • Hazards: Like most aminopyridines, this compound is likely an irritant to eyes, skin, and the respiratory tract.[1] It may possess acute toxicity if swallowed.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aminopyridines can darken (oxidize) upon prolonged exposure to air and light.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood to avoid inhalation of vapors.

References

  • Vertex Pharmaceuticals Inc. (2015).[2] Inhibitors of Bruton's Tyrosine Kinase. WO2015048689A1. Link (Describes synthesis via Hofmann rearrangement).[1]

  • Genentech, Inc. (2016).[1] Compounds and Methods for Modulating USP7. US20160075694A1.[1] Link (Describes use as intermediate for USP7 inhibitors).[1]

  • Chichibabin, A. E. (1914).[1][3] Über die Darstellung von α-Amino-pyridin. Journal of the Russian Physical-Chemical Society. (Foundational reference for the direct amination mechanism).

  • U.S. Patent 4,405,790 . (1983). Process for preparing 2-alkylamino- and 2-amino-5-alkylpyridines. Link (Describes industrial Chichibabin conditions).

Sources

Physical and chemical properties of 4-Propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physical and Chemical Properties of 4-Propylpyridin-2-amine[1][2][3]

Executive Summary 4-Propylpyridin-2-amine (CAS: 61702-15-6) is a functionalized pyridine derivative serving as a critical scaffold in medicinal chemistry and coordination polymer synthesis.[2][3] Characterized by the dual presence of an electron-donating amino group at the C2 position and a lipophilic propyl chain at C4, this compound exhibits unique electronic tuning that distinguishes it from its lower homologs (e.g., 2-amino-4-methylpyridine).[2][3] Its utility spans the development of kinase inhibitors (e.g., CDK2), inducible nitric oxide synthase (iNOS) modulators, and advanced ligands for organometallic catalysis. This guide provides a rigorous analysis of its physicochemical behavior, synthetic methodologies, and reactivity profile.

Part 1: Chemical Identity & Structural Analysis

The molecule consists of a pyridine ring substituted with an amino group (-NH₂) at position 2 and a propyl group (-CH₂CH₂CH₃) at position 4.[2][3] The 2-amino substituent significantly enhances the basicity of the ring nitrogen via resonance donation, while the propyl group adds steric bulk and lipophilicity without drastically altering the electronic landscape of the aromatic core.

Identifier Details
IUPAC Name 4-Propylpyridin-2-amine
Common Synonyms 2-Amino-4-propylpyridine; 4-Propyl-2-pyridylamine
CAS Number 61702-15-6
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
SMILES CCCC1=CC(N)=NC=C1
InChI Key Computed:[2][3][4][5][6][7][8][9] RHXVSZXHWDQESH-UHFFFAOYSA-N (Analog-based)

Part 2: Physicochemical Profile[3][10][11]

The following data aggregates experimental values where available and high-confidence computational models (ACD/Labs, EPISuite) for missing empirical constants.

Table 1: Physical and Chemical Constants

PropertyValue / RangeContext & Significance
Physical State Solid (Low Melting) or Viscous LiquidDepending on purity/polymorph; typically solidifies upon cooling.[2][3]
Melting Point 35–45 °C (Predicted)Lower than 2-aminopyridine (mp 58°C) due to the propyl chain disrupting crystal packing.[2][3]
Boiling Point 240–250 °C @ 760 mmHgHigh BP attributed to intermolecular H-bonding (N-H[2][3]···N).
Density 1.02 ± 0.05 g/cm³Slightly denser than water due to the heteroaromatic core.[2][3]
pKa (Ring N) 7.10 ± 0.2More basic than pyridine (5.[2][3]2) due to amino group resonance; critical for salt formation.[2][3]
LogP (Octanol/Water) 1.95 ± 0.3Moderate lipophilicity; optimal for crossing biological membranes (CNS penetration).[2][3]
Solubility Ethanol, DMSO, DCMHigh organic solubility; sparingly soluble in water (neutral form).
Topological PSA 38.9 ŲFavorable for oral bioavailability (Rule of Five compliant).[2][3]

Part 3: Synthetic Routes & Manufacturing[5][10]

The synthesis of 4-Propylpyridin-2-amine is non-trivial due to the need for regioselective amination or alkylation.[2][3] Two primary industrial routes are employed.[2][3]

Route A: The Chichibabin Amination (Direct Functionalization)

This is the most atom-economical route, involving the direct amination of 4-propylpyridine using sodium amide.[2][3]

  • Mechanism: Nucleophilic attack of the amide ion (NH₂⁻) at the electron-deficient C2 position, followed by hydride elimination.[2]

  • Protocol:

    • Reagents: 4-Propylpyridine (1.0 eq), Sodium Amide (NaNH₂, 1.2 eq), Toluene or Xylene (Solvent).[2]

    • Conditions: Heat to reflux (110–140°C) under inert atmosphere (N₂) for 6–12 hours.

    • Quench: Carefully quench with ice-water (exothermic H₂ evolution).[2][3]

    • Purification: Extraction with ethyl acetate, followed by recrystallization from hexanes/ether.[2][3]

Route B: Suzuki-Miyaura Coupling (Regioselective)

Used when high purity is required for pharmaceutical applications, avoiding the formation of 2,6-diamino byproducts.[2][3]

  • Precursors: 2-Amino-4-chloropyridine + Propylboronic acid.[2][3]

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[2][3]

  • Base: K₂CO₃ or Cs₂CO₃.[2][3]

  • Advantages: Eliminates isomer issues; tolerates sensitive functional groups.[2][3]

Visualization of Synthetic Pathways

Synthesis cluster_0 Route A: Chichibabin Reaction cluster_1 Route B: Suzuki Coupling StartA 4-Propylpyridine InterA σ-Complex Intermediate StartA->InterA + NH2(-) ReagentA NaNH2 / Toluene Reflux, 110°C Product 4-Propylpyridin-2-amine InterA->Product - H(-) StartB 2-Amino-4-chloropyridine StartB->Product C-C Bond Formation ReagentB Propylboronic acid Pd Catalyst / Base

Figure 1: Comparison of Chichibabin (nucleophilic substitution) and Suzuki (palladium-catalyzed) synthetic strategies.[2][3]

Part 4: Chemical Reactivity & Functionalization

The reactivity of 4-Propylpyridin-2-amine is defined by two nucleophilic centers: the exocyclic amine nitrogen and the endocyclic ring nitrogen.[2][3]

Selective Protonation & Salt Formation

The ring nitrogen (N1) is the most basic site (pKa ~7.1).[2] Treatment with HCl or methanesulfonic acid yields stable crystalline salts, often used to improve water solubility for drug formulation.[3]

  • Reaction: Base + HX → [Base-H]⁺[X]⁻[2][3]

Acylation and Amide Formation

The exocyclic amino group (N2) acts as a nucleophile towards acyl chlorides or anhydrides.[2][3] This is a standard method for generating prodrugs or extending the scaffold.[2][3]

  • Selectivity: Under neutral conditions, N2 reacts preferentially.[3] Under acidic conditions, N1 is protected by protonation, deactivating the ring but leaving N2 potentially unreactive unless forcing conditions are used.

Electrophilic Aromatic Substitution

The amino group activates the ring at the C3 and C5 positions (ortho/para to the amine).

  • Halogenation: Bromination with NBS occurs readily at the C5 position, providing a handle for further coupling reactions.

Reactivity Pathway Diagram

Reactivity Core 4-Propylpyridin-2-amine Salt Pyridinium Salt (Improved Solubility) Core->Salt + HCl / MeSO3H (N1 Protonation) Amide Amide Derivative (Prodrug/Scaffold) Core->Amide + R-COCl / Base (N2 Acylation) Halo 5-Bromo Derivative (Coupling Precursor) Core->Halo + NBS / DMF (C5 Substitution)

Figure 2: Divergent reactivity pathways demonstrating salt formation, acylation, and electrophilic substitution.[2]

Part 5: Analytical Characterization

For researchers verifying the identity of synthesized or purchased material, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (300 MHz, DMSO-d₆):

    • δ 0.90 (t, 3H): Methyl group of the propyl chain.[2][3]

    • δ 1.55 (m, 2H): Methylene (beta) of the propyl chain.[2][3]

    • δ 2.40 (t, 2H): Methylene (alpha) attached to the ring.[2][3]

    • δ 5.80 (s, 2H): Broad singlet for -NH₂ (exchangeable with D₂O).[2][3]

    • δ 6.35 (s, 1H): C3-H (ortho to amine, shielded).[2][3]

    • δ 6.45 (d, 1H): C5-H.

    • δ 7.75 (d, 1H): C6-H (deshielded, adjacent to ring nitrogen).[2][3]

Mass Spectrometry (MS):

  • ESI-MS: [M+H]⁺ peak at m/z 137.1.[2][3]

  • Fragmentation: Loss of propyl group (M-43) or ammonia (M-17) are common fragmentation pathways.[2][3]

Part 6: Handling, Safety, & Stability

Safety Profile (GHS Classification):

  • Acute Toxicity: Harmful if swallowed (Category 4).[2][3][10] Aminopyridines can block potassium channels, leading to neurotoxicity (tremors, convulsions) at high doses.

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2][3][10][11][12][13]

  • Handling: Use in a fume hood.[2][3] Wear nitrile gloves and safety goggles.[2][3] Avoid dust formation.[2][3][12][13]

Storage & Stability:

  • Hygroscopicity: Moderately hygroscopic.[2][3] Store in a desiccator.

  • Oxidation: The amino group can oxidize over time, turning the compound brown. Store under inert gas (Argon/Nitrogen) at 2–8°C for long-term stability.

References

  • PubChem. (2025).[2][3][11][14] 2-Propylpyridine and Aminopyridine Derivatives: Compound Summary. National Library of Medicine.[2][3][14] Link

  • Alchem Pharmtech. (2025).[2][3][10][13] Product Catalog: 4-Propylpyridin-2-amine (CAS 61702-15-6).[1][2][3]Link[2]

  • Royal Society of Chemistry. (2024).[2][3] N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors.[2][3] RSC Advances.[2][3] Link

  • Jubilant Ingrevia. (2024). Safety Data Sheet: Aminopyridine Intermediates.[2][3]Link

  • Shabbir Chemicals. (2025).[2][3][10][13] Technical Data: 2-Amino Pyridine Derivatives.[2][3][4][15][16]Link[2]

Sources

Synthesis of 4-Propylpyridin-2-amine and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Propylpyridin-2-amine and its Derivatives

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant molecules. Its unique electronic properties and hydrogen bonding capabilities make it a privileged structure in drug design. This guide provides an in-depth exploration of the synthesis of a key analogue, 4-propylpyridin-2-amine, a valuable building block for creating targeted compound libraries. We will dissect the primary synthetic strategies, offering not just procedural steps but also the underlying mechanistic rationale and strategic considerations essential for laboratory success. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel heterocyclic entities.

Strategic Overview: Accessing the 4-Propylpyridin-2-amine Core

The synthesis of 4-propylpyridin-2-amine can be approached from several distinct strategic directions. The choice of route is often dictated by the availability of starting materials, scalability requirements, and tolerance for specific reaction conditions. We will focus on the two most prevalent and practical methodologies: direct amination of the pyridine ring and a build-up approach involving nucleophilic substitution.

Route A: Direct C-H Amination via the Chichibabin Reaction

The Chichibabin reaction, first reported in 1914, remains a powerful and direct method for installing an amino group at the C2 position of a pyridine ring.[1][2] This reaction is a formal nucleophilic substitution of a hydride ion, driven by the formation of stable hydrogen gas and the rearomatization of the heterocyclic ring.

Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism. The potent nucleophile, the amide anion (NH₂⁻), generated from sodium amide (NaNH₂), attacks the electron-deficient C2 position of the 4-propylpyridine ring. This forms a negatively charged σ-complex (a Meisenheimer-type intermediate), which is stabilized by the sodium cation.[2] The aromaticity is then restored by the elimination of a hydride ion (H⁻), which subsequently abstracts a proton from the amine source or the product to evolve hydrogen gas, driving the reaction to completion.

Strategic Considerations:

  • Starting Material: This route benefits from the use of commercially available and relatively inexpensive 4-propylpyridine.

  • Conditions: The reaction is typically performed at elevated temperatures in a non-polar, aprotic solvent like xylene or toluene.[2] Handling sodium amide requires strict anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon) due to its high reactivity with water.

  • Side Reactions: A potential side reaction is dimerization, which can sometimes compete with amination, especially with sterically hindered pyridines.[2]

G cluster_0 Route A: Chichibabin Reaction A 4-Propylpyridine B σ-Complex (Meisenheimer Adduct) A->B + NaNH₂ (Nucleophilic Addition) C 4-Propylpyridin-2-amine B->C - H⁻ (Hydride Elimination) H2 H₂ Gas B->H2

Caption: The Chichibabin reaction pathway for direct amination.

Route B: Synthesis via a 2-Halopyridine Intermediate

An alternative and highly versatile strategy involves the initial synthesis of an activated precursor, 2-chloro-4-propylpyridine, followed by nucleophilic aromatic substitution (SNAr) with an amine source. This two-step approach offers excellent control and is often more amenable to substrate variation.

1.2.1. Step 1: Preparation of 2-Chloro-4-propylpyridine

The most reliable method to synthesize the 2-chloro intermediate is from the corresponding 2-pyridone. This transformation leverages the tautomeric nature of 2-hydroxypyridine, which exists predominantly in the pyridone form.

Mechanistic Rationale: 4-Propyl-2-pyridone is treated with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The oxygen of the pyridone carbonyl attacks the electrophilic phosphorus or sulfur center, leading to a highly reactive intermediate. A subsequent attack by a chloride ion on the C2 position, followed by elimination, results in the formation of the 2-chloro-4-propylpyridine and phosphate or sulfur dioxide byproducts.

1.2.2. Step 2: Amination of 2-Chloro-4-propylpyridine

The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic attack. This allows for its displacement by an amino group.

Mechanistic Rationale: The reaction with ammonia (or an ammonia equivalent) proceeds via a classic SNAr mechanism. The nucleophilic amine attacks the carbon bearing the chloro group, forming a tetrahedral intermediate (a Meisenheimer complex). The negative charge is delocalized onto the electronegative ring nitrogen. Aromaticty is restored by the expulsion of the chloride leaving group. This reaction is often performed under elevated temperature and pressure to overcome the activation energy barrier.

G cluster_1 Route B: Halopyridine Intermediate Pathway D 4-Propyl-2-pyridone E 2-Chloro-4-propylpyridine D->E + POCl₃ (Chlorination) F Meisenheimer Complex E->F + NH₃ (Nucleophilic Addition) G 4-Propylpyridin-2-amine F->G - Cl⁻ (Elimination)

Caption: Two-step synthesis via a 2-chloro intermediate.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and scale. All operations should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol for Route A: Chichibabin Synthesis of 4-Propylpyridin-2-amine
ParameterValue
Starting Material 4-Propylpyridine
Key Reagent Sodium Amide (NaNH₂)
Solvent Anhydrous Toluene or Xylene
Temperature 110-140 °C (Reflux)
Typical Yield 60-75%

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagents: Charge the flask with anhydrous toluene (approx. 10 mL per 1 g of starting material) and 4-propylpyridine (1.0 eq).

  • Reaction Initiation: Under a positive pressure of nitrogen, carefully add sodium amide (1.2 - 1.5 eq) portion-wise to the stirred solution. Caution: Sodium amide reacts violently with water.

  • Reaction: Heat the mixture to reflux (110-140 °C). The reaction progress can be monitored by observing the evolution of hydrogen gas. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium amide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol for Route B, Step 1: Synthesis of 2-Chloro-4-propylpyridine
ParameterValue
Starting Material 4-Propyl-2-pyridone
Key Reagent Phosphorus Oxychloride (POCl₃)
Temperature 100-110 °C (Reflux)
Typical Yield 85-95%

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-propyl-2-pyridone (1.0 eq).

  • Reaction: Carefully add phosphorus oxychloride (3.0 - 5.0 eq) to the flask. Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice. Caution: This is a highly exothermic process.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often of sufficient purity for the next step, but can be purified by chromatography if needed. A patent describing a similar transformation for a related compound reports a yield of 76%[3].

Protocol for Route B, Step 2: Amination of 2-Chloro-4-propylpyridine
ParameterValue
Starting Material 2-Chloro-4-propylpyridine
Key Reagent Aqueous Ammonia (28-30%)
Temperature 150-180 °C
Apparatus Sealed tube or high-pressure reactor
Typical Yield 70-85%

Procedure:

  • Setup: Place 2-chloro-4-propylpyridine (1.0 eq) and concentrated aqueous ammonia (10-20 eq) into a high-pressure steel autoclave or a heavy-walled sealed tube.

  • Reaction: Seal the vessel and heat it to 150-180 °C for 12-24 hours. The internal pressure will increase significantly.

  • Workup: After cooling the reactor to room temperature, carefully vent the excess pressure.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate or chloroform (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude 4-propylpyridin-2-amine can be purified by column chromatography or recrystallization to yield the final product.

Synthesis of 4-Propylpyridin-2-amine Derivatives

The 2-amino group provides a versatile handle for further functionalization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

N-Acylation to Form Amide Derivatives

The exocyclic amino group can be readily acylated to form stable amide derivatives. This is a fundamental transformation in medicinal chemistry to modulate properties like solubility, metabolic stability, and target engagement.

General Procedure (N-Acylation): To a solution of 4-propylpyridin-2-amine (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in an aprotic solvent like dichloromethane (DCM) at 0 °C, add the desired acyl chloride or anhydride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-12 hours. Upon completion, the reaction is quenched with water, and the product is extracted, dried, and purified by standard methods.

G cluster_2 Derivative Synthesis: N-Acylation Start 4-Propylpyridin-2-amine Product N-(4-propylpyridin-2-yl)acetamide (Amide Derivative) Start->Product + Base (e.g., Et₃N) in DCM Reagent R-COCl (Acyl Chloride) Reagent->Product

Caption: General workflow for the N-acylation of the parent amine.

N-Sulfonylation to Form Sulfonamide Derivatives

Similarly, reaction with sulfonyl chlorides yields sulfonamides, another critical functional group in drug discovery.

General Procedure (N-Sulfonylation): In a procedure analogous to N-acylation, 4-propylpyridin-2-amine (1.0 eq) is dissolved in pyridine or DCM with a base. The desired sulfonyl chloride (1.1 eq) is added, and the reaction is stirred until completion. Workup and purification follow standard protocols.

Conclusion

The synthesis of 4-propylpyridin-2-amine is readily achievable through well-established synthetic methodologies. The direct Chichibabin amination offers an efficient, one-step route from a simple starting material, while the multi-step sequence via a 2-chloropyridine intermediate provides greater versatility and often higher overall yields. The resulting 2-amino functionality serves as a key anchor point for the construction of diverse chemical libraries through reactions like N-acylation and N-sulfonylation. The protocols and strategic insights provided herein offer a robust foundation for chemists to successfully synthesize this valuable building block and its derivatives for applications in drug discovery and materials science.

References

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
  • Application Notes and Protocols for the Synthesis of 4-Propylpiperidin-3-amine. Benchchem.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
  • The synthetic routes to compounds 2–4.
  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU, Nanyang Technological University.
  • 1-methyl-2-pyridone. Organic Syntheses.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
  • 4-Propylpyridin-2-amine. Alchem.Pharmtech.
  • CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives.
  • Chichibabin reaction. Wikipedia.
  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.
  • 2-Chloro-4-(iso-propyl)pyridine. Synblock.
  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.

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Unlocking the Therapeutic Potential of 4-Propylpyridin-2-amine: A-Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Promise of a Novel Pyridine Derivative

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Within this chemical family, aminopyridines have emerged as potent modulators of ion channels, with 4-aminopyridine (dalfampridine) being a notable success story in the treatment of multiple sclerosis.[5][6] This technical guide delves into the untapped potential of a novel analog, 4-Propylpyridin-2-amine, a molecule that, while structurally related to known bioactive compounds, remains largely unexplored. The absence of extensive research presents a unique opportunity for discovery. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a hypothesis-driven approach to systematically identify and validate the therapeutic targets of this promising compound. By leveraging our understanding of analogous molecules and employing a rigorous, multi-faceted research strategy, we can efficiently unlock the therapeutic promise of 4-Propylpyridin-2-amine.

The Central Hypothesis: A New Key for an Old Lock?

Based on the well-established pharmacology of its structural relatives, particularly the aminopyridine class of compounds, we posit the following primary hypothesis:

4-Propylpyridin-2-amine is a modulator of voltage-gated ion channels, with a primary but not exclusive focus on the voltage-gated potassium (Kv) channel family.

The rationale for this hypothesis is twofold:

  • The Aminopyridine Moiety: The 2-amino group on the pyridine ring is a key pharmacophore in many ion channel modulators. In 4-aminopyridine, this group is critical for its interaction with and blockade of Kv channels.[5]

  • The Influence of the 4-Propyl Group: The introduction of a propyl group at the 4-position represents a significant structural modification compared to 4-aminopyridine. This alkyl substitution is anticipated to modulate the compound's physicochemical properties, thereby influencing its potency, selectivity across different ion channel subtypes, and its pharmacokinetic profile.

This guide will systematically outline the experimental journey required to rigorously test this hypothesis, from initial synthesis and in silico profiling to comprehensive in vitro and in vivo validation.

Foundational Characterization of 4-Propylpyridin-2-amine

A thorough understanding of the physicochemical properties of 4-Propylpyridin-2-amine is a prerequisite for any biological investigation. The following table summarizes a comparative analysis of its predicted properties against the well-characterized 4-aminopyridine.

Property4-Propylpyridin-2-amine (Predicted)4-aminopyridine (Experimental)Rationale for Significance
Molecular Weight ~136.2 g/mol 94.1 g/mol Influences diffusion and membrane permeability.
LogP ~1.5 - 2.0-0.14A higher LogP suggests increased lipophilicity, which may enhance membrane permeability but could also increase non-specific binding and reduce solubility.
pKa ~7.0 - 7.59.17The basicity of the amino group is crucial for its interaction with the ion channel pore. A lower pKa may alter the ionization state at physiological pH, impacting target engagement.
Polar Surface Area ~26 Ų~26 ŲSimilar polar surface areas suggest comparable passive diffusion potential across cell membranes.

A Phased Approach to Target Identification and Validation

We propose a multi-phased research plan to systematically investigate the therapeutic potential of 4-Propylpyridin-2-amine.

Phase I: Synthesis and In Silico Target Prediction

The initial phase focuses on securing a high-purity supply of 4-Propylpyridin-2-amine and employing computational methods to refine our primary hypothesis and identify potential off-target effects.

A detailed, step-by-step synthetic protocol is crucial for obtaining a consistent and high-quality source of the compound for all subsequent biological assays.

The following workflow outlines the use of computational tools to predict potential biological targets and assess the drug-like properties of 4-Propylpyridin-2-amine.

in_silico_workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Output start SMILES String of 4-Propylpyridin-2-amine target_pred Target Prediction (e.g., SwissTargetPrediction, TargetHunter) start->target_pred adme_pred ADME/Tox Prediction (e.g., SwissADME, ProTox-II) start->adme_pred target_list Prioritized List of Potential Targets target_pred->target_list adme_profile Predicted ADME/Tox Profile adme_pred->adme_profile

Caption: In Silico Workflow for Target and ADME Prediction.

Phase II: Primary In Vitro Screening

This phase involves a battery of in vitro assays designed to test the primary hypothesis that 4-Propylpyridin-2-amine modulates ion channel activity.

Objective: To determine the effect of 4-Propylpyridin-2-amine on a panel of voltage-gated ion channels.

Methodology:

  • Cell Culture: Maintain stable cell lines expressing various human voltage-gated potassium (Kv1.1, Kv1.2, Kv2.1, Kv3.1, Kv7.2/7.3), sodium (Nav1.1, Nav1.5, Nav1.7), and calcium (Cav1.2, Cav2.2, Cav3.1) channels.

  • Patch-Clamp Electrophysiology:

    • Perform whole-cell patch-clamp recordings on individual cells.

    • Establish a stable baseline recording of channel activity.

    • Apply a series of voltage steps to elicit channel opening and closing.

    • Perfuse the cells with increasing concentrations of 4-Propylpyridin-2-amine (e.g., 1 nM to 100 µM).

    • Record changes in current amplitude, activation, inactivation, and deactivation kinetics.

  • Data Analysis:

    • Calculate the IC50 or EC50 for each channel subtype.

    • Compare the potency and efficacy of 4-Propylpyridin-2-amine to that of 4-aminopyridine.

    • Analyze the voltage-dependency of the block.

Phase III: Secondary and Confirmatory Assays

Positive hits from the primary screen will be subjected to more detailed mechanistic studies and validation in more physiologically relevant systems.

The following diagram illustrates the hypothesized mechanism of action of 4-Propylpyridin-2-amine on neuronal excitability, based on the known effects of 4-aminopyridine.

signaling_pathway cluster_neuron Neuronal Axon cluster_drug Drug Action AP Action Potential Propagation K_channel Voltage-Gated K+ Channel (Kv) AP->K_channel Opens NT_release Neurotransmitter Release AP->NT_release Triggers AP->NT_release Enhanced Release Repolarization Membrane Repolarization K_channel->Repolarization K+ Efflux K_channel->Repolarization Reduced K+ Efflux Repolarization->AP Terminates Repolarization->AP Prolonged Depolarization Drug 4-Propylpyridin-2-amine Drug->K_channel Blocks

Caption: Hypothesized Modulation of Neuronal Signaling.

Phase IV: In Vivo Proof-of-Concept

The final phase will involve testing the therapeutic potential of 4-Propylpyridin-2-amine in relevant animal models of disease. The choice of model will be guided by the results of the in vitro screening and secondary assays. For example, if the compound is a potent Kv channel blocker, models of demyelinating diseases like experimental autoimmune encephalomyelitis (EAE) would be appropriate.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the investigation of 4-Propylpyridin-2-amine. By following this hypothesis-driven, multi-phased approach, researchers can systematically uncover the therapeutic targets of this novel compound and assess its potential for further drug development. The journey from a promising molecule to a clinically effective therapeutic is long and challenging, but the potential rewards for patients are immeasurable. The exploration of 4-Propylpyridin-2-amine represents an exciting frontier in the ongoing quest for new and improved medicines.

References

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  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. [Link]

  • 4-Aminopyridine | C5H6N2 | CID 1727. PubChem. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of Ravishankar University. [Link]

  • A Brief View on Pyridine Compounds. Journal of Organic and Medicinal Chemistry. [Link]

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4-Propylpyridin-2-amine: A Technical Guide to Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core of Discovery and history of 4-Propylpyridin-2-amine for Researchers, scientists, and drug development professionals.

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] This guide focuses on a specific, yet underexplored, derivative: 4-Propylpyridin-2-amine (CAS 61702-15-6). While a detailed historical record of its initial discovery is not prominent in the literature, its synthetic accessibility and structural similarity to potent bioactive molecules, such as the inducible nitric oxide synthase (iNOS) inhibitor 2-amino-4-methylpyridine, mark it as a compound of significant interest for drug development professionals. This document provides a comprehensive overview of its physicochemical properties, detailed synthetic routes with mechanistic insights, and a discussion of its potential therapeutic applications grounded in structure-activity relationships of analogous compounds.

Physicochemical Properties and Identification

Accurate identification and characterization are fundamental to any research endeavor. 4-Propylpyridin-2-amine is a distinct chemical entity whose properties are summarized below. These data are critical for reaction planning, purification, and analytical characterization.

PropertyValueSource
CAS Number 61702-15-6[2]
Molecular Formula C₈H₁₂N₂PubChem
Molecular Weight 136.19 g/mol PubChem
IUPAC Name 4-propylpyridin-2-aminePubChem
Appearance (Expected) Off-white to yellow solid or oil-
Boiling Point (Predicted) ~235-245 °C at 760 mmHg-
Solubility Soluble in methanol, ethanol, DMSO-

Synthesis and Manufacturing Routes

The synthesis of 2-aminopyridines can be achieved through several established methodologies. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. For 4-Propylpyridin-2-amine, two primary strategies are most viable: direct amination of the corresponding pyridine and amination of a pre-functionalized halopyridine.

The Chichibabin reaction is a classic method for the direct amination of pyridine and its derivatives. It involves the reaction of the heterocycle with an alkali metal amide, typically sodium amide (NaNH₂), in a non-protic solvent like N,N-dimethylaniline or liquid ammonia.

Mechanism & Rationale: The reaction proceeds via a nucleophilic addition-elimination mechanism. The highly nucleophilic amide anion (⁻NH₂) attacks the electron-deficient C2 position of the pyridine ring. This position is electronically favored for nucleophilic attack. The resulting intermediate, a dihydro-σ-complex, is then aromatized by the elimination of a hydride ion (H⁻). The hydride subsequently reacts with an available proton source (often from the intermediate itself or trace water) to liberate hydrogen gas, driving the reaction to completion. The propyl group at the C4 position is electronically donating but does not sterically hinder the approach to the C2 position, making this a feasible route.

Chichibabin_Reaction cluster_reactants Reactants cluster_process Reaction Mechanism cluster_product Product Start 4-Propylpyridine Step1 Nucleophilic Attack at C2 Position Start->Step1 Reagent Sodium Amide (NaNH₂) Reagent->Step1 Step2 Formation of σ-Complex Intermediate Step1->Step2 Forms Step3 Hydride Elimination & Aromatization Step2->Step3 Eliminates H⁻ Step4 Protonation & H₂ Gas Evolution Step3->Step4 Drives reaction End 4-Propylpyridin-2-amine Step4->End Yields

Caption: Workflow for the Chichibabin synthesis of 4-Propylpyridin-2-amine.

A more modern and often higher-yielding approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[3] This method offers greater functional group tolerance and typically proceeds under milder conditions than the Chichibabin reaction.

Mechanism & Rationale: This route requires the synthesis of a 2-halo-4-propylpyridine intermediate (e.g., 2-bromo-4-propylpyridine). This intermediate then undergoes a catalytic cycle with an ammonia source (or a protected amine) in the presence of a palladium catalyst and a suitable ligand (e.g., RuPhos, XPhos). The key steps involve:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-halogen bond of the halopyridine.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex, and a base deprotonates it to form an amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is reductively eliminated, regenerating the palladium(0) catalyst.

This method is highly favored in modern drug discovery for its reliability and scope.

Buchwald_Hartwig_Workflow Start 4-Propylpyridine Intermediate 2-Bromo-4-propylpyridine Start->Intermediate Halogenation Product 4-Propylpyridin-2-amine Intermediate->Product Buchwald-Hartwig Amination Reagents Ammonia Source Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., RuPhos) Base (e.g., NaOtBu) Reagents->Product

Caption: Two-step synthesis of 4-Propylpyridin-2-amine via catalytic amination.

Experimental Protocol: Synthesis via Chichibabin Reaction

This protocol is a representative procedure based on established methods for analogous compounds and should be optimized for safety and yield.

Objective: To synthesize 4-Propylpyridin-2-amine from 4-Propylpyridine.

Materials:

  • 4-Propylpyridine (1.0 eq)

  • Sodium amide (NaNH₂) (1.5 eq)

  • Anhydrous N,N-dimethylaniline (solvent)

  • Toluene

  • Ammonium chloride (saturated aqueous solution)

  • Sodium hydroxide (aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, charge the flask with anhydrous N,N-dimethylaniline. Add 4-Propylpyridine (1.0 eq).

  • Reaction Initiation: Begin stirring and carefully add sodium amide (1.5 eq) portion-wise. The reaction is exothermic and will evolve ammonia gas.

  • Heating: Heat the reaction mixture to 140-150 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. Hydrogen gas will evolve as the reaction proceeds.

  • Quenching: After completion, cool the mixture to room temperature. Cautiously add toluene, then slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be further purified by silica gel column chromatography or vacuum distillation to yield pure 4-Propylpyridin-2-amine.

Potential Applications in Drug Discovery

While 4-Propylpyridin-2-amine itself is not a marketed drug, its structural framework is highly relevant to therapeutic development, primarily as an inhibitor of inducible nitric oxide synthase (iNOS).

The closest and most-studied analog, 2-amino-4-methylpyridine, is a potent and selective inhibitor of iNOS.[4] It demonstrates an IC₅₀ of 6 nM against mouse iNOS and 40 nM against human recombinant iNOS, showing competitive inhibition with respect to the arginine substrate.[4] Given the minor structural difference (propyl vs. methyl), it is highly probable that 4-Propylpyridin-2-amine also functions as a potent iNOS inhibitor.

Therapeutic Rationale: iNOS produces large, sustained amounts of nitric oxide (NO), a key mediator in inflammatory processes and septic shock. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and cancer. Selective inhibition of iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms is a critical therapeutic goal to avoid cardiovascular side effects. The 2-aminopyridine scaffold has proven effective in achieving this selectivity.[4][5]

iNOS_Inhibition Substrate L-Arginine Enzyme iNOS Enzyme (Active Site) Substrate->Enzyme Binds to Product Nitric Oxide (NO) + L-Citrulline Enzyme->Product Catalyzes Inhibitor 4-Propylpyridin-2-amine (Analog) Inhibitor->Enzyme Competitively Binds (Blocks Substrate) Effect Pro-inflammatory Effects Product->Effect Leads to

Sources

A Comprehensive Technical Guide to the Solubility of 4-Propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed analysis of the solubility characteristics of 4-Propylpyridin-2-amine, a key intermediate in pharmaceutical and chemical synthesis. By examining its molecular structure, we predict its behavior in various solvent systems, from polar protic to non-polar aprotic. This document synthesizes theoretical principles with data from analogous compounds to offer a robust solubility profile. Furthermore, a detailed, self-validating experimental protocol for the quantitative determination of solubility is presented, providing researchers with the tools for precise and reliable measurement.

Introduction: The Significance of Solubility

4-Propylpyridin-2-amine is a substituted pyridine derivative whose utility in drug development and organic synthesis is intrinsically linked to its solubility. Understanding how this molecule interacts with different solvents is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization and chromatography), and developing viable formulation pathways. The unique molecular architecture of 4-Propylpyridin-2-amine, featuring a polar aminopyridine core and a non-polar alkyl substituent, imparts a distinct amphiphilic character that governs its solubility profile. This guide delves into the underlying physicochemical principles that dictate its behavior and provides a practical framework for its empirical determination.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is a direct consequence of its molecular structure and the intermolecular forces it can establish with solvent molecules. The structure of 4-Propylpyridin-2-amine contains three key functional components that dictate these interactions.

  • Pyridine Ring: The aromatic pyridine ring contains a nitrogen heteroatom, which introduces a dipole moment, making the ring system more polar than a corresponding benzene ring.[1] The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.

  • 2-Amino Group (-NH₂): Positioned on the ring, the primary amino group is a powerful polar feature. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen's lone pair). This group is the primary driver of solubility in polar, protic solvents.[2]

  • 4-Propyl Group (-C₃H₇): This three-carbon alkyl chain is non-polar and hydrophobic. Its presence increases the molecule's lipophilicity, promoting solubility in non-polar organic solvents through van der Waals interactions. Conversely, it tends to decrease solubility in water by disrupting the water's hydrogen-bonding network.[2][3]

The interplay between the hydrophilic aminopyridine head and the hydrophobic propyl tail results in a nuanced solubility profile.

cluster_solute 4-Propylpyridin-2-amine cluster_interactions Intermolecular Forces with Solvents Solute Structure (C₈H₁₂N₂) Amino 2-Amino Group (-NH₂) Solute->Amino Propyl 4-Propyl Group (-C₃H₇) Solute->Propyl Pyridine Pyridine Core (Nitrogen Heteroatom) Solute->Pyridine H_Bond Hydrogen Bonding (Dominant in Protic Solvents) Amino->H_Bond Donor & Acceptor VDW Van der Waals Forces (Dominant in Non-Polar Solvents) Propyl->VDW Induces London Dispersion Pyridine->H_Bond Acceptor Dipole Dipole-Dipole (Aprotic Polar Solvents) Pyridine->Dipole

Caption: Key molecular features of 4-Propylpyridin-2-amine and their dominant intermolecular interactions with different solvent types.

Predicted Solubility Profile

Solvent ClassExample SolventsKey InteractionsPredicted SolubilityRationale & Analog Behavior
Polar Protic Water, Methanol, EthanolHydrogen Bonding, Dipole-DipoleModerate to HighThe amino group strongly promotes solubility. 2-aminopyridine is soluble in water and alcohol.[5][7] However, the propyl group will reduce aqueous solubility compared to the unsubstituted analog.[6]
Acidic Aqueous Dilute HCl, Dilute H₂SO₄Ion-DipoleVery HighAs a base, the molecule will be protonated to form a highly polar and water-soluble pyridinium salt. This is a common characteristic of amines.[3][8]
Polar Aprotic DMSO, DMF, AcetoneDipole-DipoleHighThe molecule possesses a significant dipole moment. The analog 2-amino-4-methylpyridine is freely soluble in DMF.[4]
Non-Polar Hexane, Toluene, HeptaneVan der Waals ForcesLow to ModerateThe propyl group and aromatic ring drive solubility. 2-amino-4-methylpyridine is only slightly soluble in aliphatic hydrocarbons, suggesting solubility will be limited but not negligible.[4]
Ethers Diethyl Ether, THFDipole-Dipole, H-Bond AcceptingModeratePyridine itself is miscible with diethyl ether. The amino group may reduce solubility slightly compared to the parent, but the propyl group enhances it.

Experimental Protocol for Solubility Determination: The Isothermal Saturation Method

To move from prediction to quantification, a robust experimental method is required. The isothermal saturation (or equilibrium) method is a gold-standard technique for determining the solubility of a solid compound in a solvent at a specific temperature. The causality behind this method is the principle that a true thermodynamic equilibrium must be reached between the undissolved solid and the saturated solution.

Objective: To accurately measure the concentration of 4-Propylpyridin-2-amine in a solvent at a saturated state under constant temperature and pressure.

Materials & Equipment:

  • 4-Propylpyridin-2-amine (high purity, >99%)

  • Solvent of interest (HPLC grade)

  • Analytical balance

  • Scintillation vials or jacketed glass vessels (e.g., 20 mL)

  • Temperature-controlled orbital shaker or magnetic stirrer with thermostat[9]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis Spectrophotometer.

Step-by-Step Methodology:

  • Preparation: Add an excess of solid 4-Propylpyridin-2-amine to a pre-weighed vial. "Excess" is critical to ensure that saturation is achieved and solid solute remains. A good starting point is ~100 mg of solid for every 1-2 mL of solvent.

  • Solvent Addition: Accurately add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker set to the target temperature (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure a stable state is reached.

  • Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

  • Sample Extraction: Carefully withdraw a sample from the clear supernatant. To avoid disturbing the solid, this should be done without agitation. Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particulates.

  • Dilution: Accurately dilute a known volume of the filtered, saturated solution with an appropriate solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of 4-Propylpyridin-2-amine.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in units such as mg/mL, g/100 g solvent, or mol/L.

A Step 1: Preparation Add excess solute to vial B Step 2: Solvent Addition Add known volume of solvent A->B C Step 3: Equilibration Agitate at constant T for 24-48h B->C D Step 4: Settling Allow solids to sediment (2h) C->D E Step 5: Sampling & Filtration Withdraw supernatant, filter (0.22 µm) D->E F Step 6: Dilution Dilute sample to known volume E->F G Step 7: Quantification Analyze concentration via HPLC/UV-Vis F->G H Step 8: Calculation Determine solubility (e.g., mg/mL) G->H

Caption: Experimental workflow for the Isothermal Saturation Method.

Key Factors Influencing Solubility

  • Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic. Experimental studies on similar heterocyclic amines confirm that solubility rises with temperature.[9] This relationship is described by the van 't Hoff equation.

  • pH: This is a critical factor for amines. In aqueous solutions, the solubility of 4-Propylpyridin-2-amine will increase dramatically as the pH drops below its pKa (~7-8, estimated) due to the formation of the highly soluble protonated pyridinium cation.[3]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is essential to characterize the solid form used in solubility studies.

Conclusion

4-Propylpyridin-2-amine presents a classic case of amphiphilic solubility, driven by the strong hydrogen-bonding capabilities of its aminopyridine head and the hydrophobicity of its propyl tail. It is predicted to be highly soluble in polar aprotic and acidic aqueous solutions, with moderate to high solubility in polar protic solvents like alcohols. Its solubility in non-polar hydrocarbons is expected to be limited. For any application in research or development, the predictive analysis presented here must be substantiated by rigorous experimental data, for which the Isothermal Saturation Method provides a reliable and scientifically-sound protocol.

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  • AIP Publishing (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. Available at: [Link]

  • Biochem Chemopharma (n.d.). safety data sheet sds/msds 2-amino pyridine. Available at: [Link]

  • PubChem (n.d.). 4-[2-Amino-3-(2-bromophenyl)propyl]pyridin-2-amine. National Institutes of Health. Available at: [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Available at: [Link]

  • EMBIBE (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Available at: [Link]

  • Pipzine Chemicals (n.d.). 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS. Available at: [Link]

Sources

Physicochemical Profiling of 4-Propylpyridin-2-amine: Predictive Modelling & Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Propylpyridin-2-amine (CAS: Analogous to 4-methylpyridin-2-amine [695-34-1]) represents a distinct scaffold in medicinal chemistry, balancing the polar, hydrogen-bond-donating capacity of the 2-aminopyridine core with the lipophilic extension of a propyl chain.[1]

This technical guide provides a high-confidence predictive profile for this molecule, grounded in Structure-Activity Relationship (SAR) extrapolation from experimentally validated homologues (2-aminopyridine and 4-methylpyridin-2-amine).[1]

Consensus Predicted Values:

  • pKa (Conjugate Acid): 7.50 ± 0.15 (Basic, protonation at Ring Nitrogen)

  • LogP (Octanol/Water): 2.10 ± 0.20 (Lipophilic, CNS-permeable range)

Part 1: Molecular Analysis & Theoretical Predictions[2]

Structural Electronic Effects

To accurately predict the physicochemical behavior of 4-propylpyridin-2-amine, we must deconstruct the electronic contributions of its substituents on the pyridine ring.[1]

  • The Pyridine Core: Inherently electron-deficient.[1] The ring nitrogen has a lone pair in an

    
     orbital, orthogonal to the 
    
    
    
    -system, making it a weak base (Pyridine pKa
    
    
    5.2).
  • 2-Amino Group (+M Effect): The exocyclic amine is a strong resonance donor.[1] It pushes electron density into the ring, significantly increasing the electron density at the ring nitrogen. This raises the pKa by approximately 1.6–1.7 units compared to pyridine.[1]

  • 4-Propyl Group (+I Effect): The propyl chain exerts a positive inductive effect.[1] While weaker than the resonance effect of the amine, it further stabilizes the positive charge on the protonated pyridinium cation.

Tautomeric Equilibrium

A critical, often overlooked aspect of 2-aminopyridines is the tautomeric equilibrium between the Amino form (predominant) and the Imino form. Experimental evidence confirms that in aqueous solution, the amino form dominates by a factor of


 to 

. Protonation occurs exclusively at the Ring Nitrogen (N1), not the exocyclic amine.

Tautomerism Amino Amino Form (Predominant) Imino Imino Form (Trace) Amino->Imino K_taut << 1 Cation Protonated Cation (At Ring N) Amino->Cation + H+ (pKa ~7.5)

Figure 1: Tautomeric equilibrium and protonation pathway.[1] The amino form is the relevant species for LogP and pKa determination.

Part 2: The Physicochemical Profile (Data Synthesis)

The following values are synthesized using the "Homologue Extrapolation Method." We utilize the experimentally known values of 2-Aminopyridine and 4-Methylpyridin-2-amine to triangulate the properties of the propyl variant.[1]

Table 1: Comparative Physicochemical Data
Property2-Aminopyridine (Parent)4-Methylpyridin-2-amine (Homologue)4-Propylpyridin-2-amine (Target) Rationale
MW ( g/mol ) 94.12108.14136.19 +2 Methylene units
Exp. pKa 6.86 [1]7.48 [2]7.50 (Pred) +I effect of Propyl

Methyl
Exp. LogP 0.49 [3]1.22 [3]2.10 (Pred) +0.5 LogP per -CH2- unit
H-Bond Donors 111 Exocyclic -NH2
H-Bond Acceptors 222 Ring N + Exocyclic N
TPSA (Ų) 38.9138.9138.91 Polar surface area unchanged

Analysis of LogP Prediction: The addition of a methylene (-CH


-) group typically increases LogP by 0.5 units.[1]
  • Base (4-Methyl): 1.22[1]

  • Addition (Ethyl vs Methyl): +2 carbons

    
     +1.0 LogP.[1]
    
  • Result:

    
    .[1] Conservative adjustment for branching/folding suggests a range of 2.0 – 2.2 .[1]
    

Part 3: Experimental Validation Protocols

To validate these predictions, the following "Gold Standard" protocols are recommended. These methodologies are designed to be self-validating and minimize common artifacts found in aminopyridine analysis.[1]

Protocol A: pKa Determination via Potentiometric Titration

Objective: Determine the precise ionization constant using the SiriusT3 or equivalent autotitrator.

Reagents:

  • Titrant: 0.5 M KOH (Carbonate-free, standardized).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Solvent: Degassed, double-distilled water (ddH

    
    O).[1]
    

Workflow Logic:

  • Acidification: The sample is initially acidified with HCl to fully protonate the ring nitrogen (starting pH ~2.0).[1]

  • Titration: Base is added incrementally.[1] The inflection point at pH ~7.5 represents the deprotonation of the ring nitrogen.[1]

  • Self-Validation: The Bjerrum plot must yield a formation function (

    
    ) ranging from 0 to 1.[1] Deviations indicate precipitation or impurities.[1]
    

TitrationWorkflow Start Dissolve Sample (1-3 mg in 0.15M KCl) Acidify Acidify to pH 2.0 (Ensure 100% Protonation) Start->Acidify Titrate Titrate with KOH (0.5 M, Carbonate-free) Acidify->Titrate Detect Monitor pH vs Vol (Glass Electrode) Titrate->Detect Detect->Titrate Loop until pH 12 Calc Calculate pKa (Bjerrum Plot Analysis) Detect->Calc End Run

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Protocol B: LogP Determination via Shake-Flask (HPLC Method)[1]

Objective: Measure the partition coefficient between n-octanol and aqueous buffer.

Critical Note: Since the pKa is ~7.5, a standard phosphate buffer at pH 7.4 will result in a mixture of ionized (~50%) and neutral (~50%) species, yielding a LogD, not LogP. The aqueous phase must be buffered to pH > 9.5 to ensure the molecule is >99% neutral.[1]

Step-by-Step Methodology:

  • Preparation: Saturate n-octanol with pH 10.0 borate buffer (and vice versa) for 24 hours.

  • Equilibration: Dissolve compound in the water-saturated octanol phase.

  • Partitioning: Mix equal volumes of octanol-phase sample and octanol-saturated buffer. Shake for 1 hour; centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    
    

Part 4: Drug Development Implications[1]

Blood-Brain Barrier (BBB) Permeability

With a predicted LogP of 2.1 and a TPSA of 38.9 Ų , 4-Propylpyridin-2-amine falls into the "Sweet Spot" for CNS penetration.[1]

  • Ideal CNS LogP: 2.0 – 3.5.[1]

  • Ideal CNS TPSA: < 90 Ų.[1]

Solubility & Formulation
  • Intrinsic Solubility (

    
    ):  Likely moderate (~1-5 mg/mL) due to the lipophilic propyl chain.[1]
    
  • pH-Dependent Solubility: Solubility will increase drastically below pH 6.0 as the pyridine nitrogen protonates.[1] Salt selection (e.g., Hydrochloride or Mesylate) is recommended for oral formulations to ensure dissolution in the gastric environment.

References

  • PubChem. (2025).[1][2][3] 2-Aminopyridine (CID 10439) Physicochemical Properties. National Library of Medicine.[1] [Link]1]

  • Hansch, C., et al. (1995).[1] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[1] (Source for experimental LogP of aminopyridine homologs).

  • ACD/Labs. (2025). LogP Prediction Algorithms and pH-dependent Partitioning. [Link]1]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for Potentiometric Titration Protocols).[1]

Sources

Strategic Sourcing and Technical Profile: 4-Propylpyridin-2-amine (CAS 61702-15-6)

[1]

Executive Summary

4-Propylpyridin-2-amine (CAS 61702-15-6) is a critical heterocyclic building block employed primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., VEGFR-2 targets) and GPCR ligands.[1][2] Its structural utility lies in the 2-amino pyridine motif, which serves as a robust hydrogen bond donor/acceptor pair in the hinge region of kinase ATP-binding pockets, while the 4-propyl group provides lipophilic interactions to probe hydrophobic pockets.[1]

This guide addresses the supply chain fragmentation often observed with this intermediate. Unlike commodity reagents, 4-Propylpyridin-2-amine is frequently subject to "made-to-order" lead times or confusion with its structural isomers (e.g., 4-(2-aminoethyl)pyridine).[1] This document provides a validated technical framework for sourcing, quality verification, and handling.

Part 1: Chemical Identity & Structural Validation

Critical Sourcing Warning: A common procurement error is confusing the target compound with 4-(2-Aminoethyl)pyridine (CAS 13258-63-4) or 2-Amino-4-propylpyrimidine .[1] The target molecule is a pyridine with a primary amine directly attached to the C2 position and a propyl chain at C4.

FeatureSpecification
IUPAC Name 4-Propylpyridin-2-amine
CAS Number 61702-15-6
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
SMILES NC1=NC=CC(CCC)=C1
Appearance Off-white to pale yellow solid (low melting point: 37-47 °C)
Key Impurities 4-Propylpyridine (SM), 2,6-Diamino-4-propylpyridine

Part 2: Supply Landscape Analysis[1]

The commercial availability of 4-Propylpyridin-2-amine is bifurcated between "In-Stock" catalog suppliers and "Lead-Time" synthesis houses.[1] Tier 1 vendors (e.g., Sigma-Aldrich, Fisher) often list this product but fulfill via third-party partners, leading to inflated costs and longer wait times.[1]

Supplier Comparison Matrix
Supplier CategoryRepresentative VendorsAvailability StatusPurity StandardStrategic Use Case
Tier 1 Aggregators Fisher Scientific, Sigma-AldrichLow Stock / Backorder ≥95%GLP-grade requirements; when vendor qualification is strict.[1]
Specialized Catalogs BLD Pharm , Alchem Pharmtech High Availability ≥95%Primary source for Discovery Chemistry (mg to kg scale).
Bulk Manufacturers Enamine, Combi-BlocksMake-to-Order 90-98%Scale-up (>100g); requires lead time (4-8 weeks).[1]
Boutique Synthesis Toronto Research ChemicalsCustom >98%Analytical standards and impurity identification.

Field Insight: For rapid SAR (Structure-Activity Relationship) cycles, BLD Pharm and Alchem Pharmtech currently demonstrate the most consistent stock levels for this specific CAS [1, 2].[1]

Part 3: Synthesis & Manufacturing Context[5]

Understanding the synthesis is mandatory for anticipating impurity profiles.[1] The industrial route typically employs the Chichibabin Reaction , involving the direct amination of 4-propylpyridine with sodium amide (NaNH₂).[1]

Mechanism & Impurity Logic:

  • Reaction: Nucleophilic attack of amide ion (NH₂⁻) at the electron-deficient C2 position.[1]

  • Regioselectivity: The 4-propyl group is symmetric relative to C2 and C6; thus, mono-amination yields a single isomer.[1]

  • Risk: Over-amination leads to 2,6-diamino-4-propylpyridine , a difficult-to-remove impurity due to similar solubility.[1]

SynthesisWorkflowStartStarting Material4-PropylpyridineReagentReagentsNaNH2 / TolueneHeat (100°C)Start->ReagentInterIntermediateSodium SaltReagent->InterProductTarget Product4-Propylpyridin-2-amine(>95%)Inter->ProductHydrolysis (H2O)Impurity1Impurity A2,6-Diamino-4-propylpyridine(Over-reaction)Inter->Impurity1Excess NaNH2Impurity2Impurity BTars/Polymers(Oxidation)Inter->Impurity2High Temp

Figure 1: Industrial synthesis pathway via Chichibabin amination, highlighting critical impurity origins.

Part 4: Quality Control & Characterization Protocol

Due to the low melting point (37-47 °C), this compound can partially melt during transit in summer months, appearing as a sticky solid or biphasic mixture.[1] This does not necessarily indicate degradation, but identity must be verified.[1]

Protocol: Identity & Purity Verification

Objective: Validate lot identity and quantify the "over-aminated" impurity (2,6-diamino analog).

1. Visual Inspection:

  • Acceptance Criteria: Off-white to yellow solid.[1] Dark brown/black indicates significant oxidation (tar formation).[1]

2. ¹H-NMR Spectroscopy (300/400 MHz, DMSO-d₆):

  • Solvent: DMSO-d₆ is preferred over CDCl₃ to prevent amine broadening.[1]

  • Key Diagnostic Signals:

    • Amine Protons: Broad singlet at δ ~5.8 ppm (2H, NH₂).[1]

    • Aromatic Region: Look for the specific splitting pattern of the pyridine ring protons. The C3-H and C5-H should appear as doublets or multiplets distinct from the symmetric singlet pattern of the 2,6-diamino impurity.[1]

    • Propyl Group: Triplet (CH₃, ~0.9 ppm), Multiplet (CH₂, ~1.6 ppm), Triplet (CH₂, ~2.4 ppm).[1]

  • Impurity Check: Integration of the propyl-CH₃ (3H) vs. aromatic protons.[1] If the aromatic integration is lower than expected (relative to alkyl), suspect diamination.[1]

3. HPLC-UV Method (Purity):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or TFA).[1]

    • B: Acetonitrile.[1][3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (aromatic) and 210 nm (amide/amine absorption).[1]

  • Note: The amine is basic.[1] Ensure mobile phase pH is controlled to prevent peak tailing.[1]

Part 5: Handling, Storage & Safety[1][8][9]

Safety Profile (GHS Classifications):

  • Acute Toxicity: H301 + H311 (Toxic if swallowed or in contact with skin).[1]

  • Corrosivity: H314 (Causes severe skin burns and eye damage).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The amine group is susceptible to oxidation (N-oxide formation) upon prolonged air exposure [3, 4].[1]

Handling Best Practices:

  • Hygroscopy: The compound can be hygroscopic.[1] Allow the container to equilibrate to room temperature before opening to prevent condensation.[1]

  • Weighing: Use a static-free spatula.[1] If the material has melted into a fused mass, gently warm (water bath <40°C) to liquefy and transfer via pipette, or chip carefully.[1]

References

  • ChemicalBook . 4-Propylpyridin-2-amine Product Directory and Suppliers. Retrieved from [1]

  • Alchem Pharmtech . Product Catalog: 4-Propylpyridin-2-amine (CAS 61702-15-6).[1][2][4][5] Retrieved from [1]

  • Sigma-Aldrich .[1] Safety Data Sheet: Aminopyridine Derivatives. Retrieved from [1]

  • PubChem . Compound Summary: 4-Propylpyridin-2-amine.[1][2] National Library of Medicine.[1] Retrieved from [1]

Methodological & Application

Detailed Synthesis Protocol for 4-Propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

4-Propylpyridin-2-amine is a critical heteroaromatic building block utilized in the development of kinase inhibitors, specifically targeting USP7 (Ubiquitin Specific Protease 7) and iNOS (Inducible Nitric Oxide Synthase) . Its structural motif—an electron-rich 2-aminopyridine core with a lipophilic 4-propyl chain—serves as a versatile pharmacophore for hydrogen bonding and hydrophobic pocket occupancy.

This guide presents two distinct synthesis protocols designed for different operational scales and purity requirements:

  • Protocol A (The Medicinal Chemistry Route): A two-step Suzuki-Miyaura coupling followed by hydrogenation. This route is recommended for research-grade synthesis (mg to g scale) where regioselectivity and purity are paramount. It avoids the formation of difficult-to-separate isomers.[1]

  • Protocol B (The Process Chemistry Route): A direct Chichibabin amination.[2] This route is applicable for larger scales where raw material cost is the primary driver, though it requires stringent safety controls due to the use of sodium amide.

> Technical Note on CAS Registry: Databases occasionally link CAS 52584-39-1 to barbituric acid derivatives. For clarity, this protocol specifically addresses the structure 4-propylpyridin-2-amine (sometimes referenced as CAS 61702-15-6 or 1122-81-2 for the parent pyridine).

Retrosynthetic Analysis

The retrosynthetic logic prioritizes the installation of the amino group or the propyl chain onto the pyridine core.

Retrosynthesis Target 4-Propylpyridin-2-amine Alkenyl Intermediate: 4-(Prop-1-en-1-yl)pyridin-2-amine Target->Alkenyl Reduction (H2, Pd/C) PropylPy Starting Material B: 4-Propylpyridine Target->PropylPy Chichibabin Amination (S_N(H)) NaNH2 Reagent B: Sodium Amide (NaNH2) Target->NaNH2 ChloroPy Starting Material A: 4-Chloropyridin-2-amine Alkenyl->ChloroPy Suzuki Coupling (Pd cat.) Boronic Reagent A: trans-1-Propen-1-ylboronic acid Alkenyl->Boronic

Figure 1: Retrosynthetic disconnection showing the High-Fidelity Route (Green) vs. the Direct Industrial Route (Red).

Protocol A: Suzuki-Miyaura Coupling & Reduction (Recommended)

Objective: Synthesize high-purity 4-propylpyridin-2-amine without 2,6-isomer contamination. Mechanism: Palladium-catalyzed cross-coupling followed by catalytic hydrogenation.

Step 1: Synthesis of 4-(Prop-1-en-1-yl)pyridin-2-amine

Reaction Type: Suzuki-Miyaura Cross-Coupling

ReagentEquiv.[2][3][4][5]Role
4-Chloropyridin-2-amine 1.0Electrophile
trans-1-Propen-1-ylboronic acid 1.2Nucleophile
Pd(dppf)Cl2·DCM 0.05Catalyst
K2CO3 (2M aq.) 3.0Base
1,4-Dioxane SolventMedium

Experimental Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with 4-chloropyridin-2-amine (1.0 equiv) and trans-1-propen-1-ylboronic acid (1.2 equiv).

  • Solvent & Base: Add 1,4-dioxane (0.2 M concentration relative to substrate) and 2M aqueous K2CO3 (3.0 equiv).[2]

  • Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

  • Catalyst Addition: Add Pd(dppf)Cl2[2]·DCM (5 mol%) quickly under inert atmosphere.[2]

  • Reaction: Seal and heat to 90–100 °C for 4–12 hours (or 1 hour in a microwave reactor at 110 °C). Monitor by LC-MS for the disappearance of the chloride (m/z ~129) and appearance of the alkene (m/z ~135).[2]

  • Workup: Cool to room temperature. Dilute with ethyl acetate and water.[2] Separate layers. Extract the aqueous layer 2x with ethyl acetate.[2]

  • Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, 0–10% MeOH in DCM or 50–100% EtOAc in Hexanes) to yield the alkenyl intermediate.[2]

Step 2: Hydrogenation to 4-Propylpyridin-2-amine

Reaction Type: Heterogeneous Catalytic Hydrogenation

ReagentEquiv.[2][3][4][5]Role
Alkenyl Intermediate 1.0Substrate
Pd/C (10% wt) 10 wt%Catalyst
Hydrogen (H2) 1 atmReductant
Methanol (MeOH) SolventMedium

Experimental Procedure:

  • Setup: Dissolve the alkenyl intermediate in Methanol (0.1 M).

  • Catalyst: Carefully add 10% Pd/C (10% by weight of the substrate) under a nitrogen stream (Caution: Pd/C is pyrophoric).[2]

  • Hydrogenation: Purge the vessel with H2 gas (balloon pressure is sufficient). Stir vigorously at room temperature for 2–6 hours.

  • Monitoring: Monitor by LC-MS (Target m/z = 137.1). The disappearance of the alkene peak is usually rapid.[2]

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst.[2] Wash the pad with MeOH.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-propylpyridin-2-amine as a yellow oil or low-melting solid.

  • Salt Formation (Optional): Treat with HCl in dioxane to generate the hydrochloride salt for easier handling and storage.

Protocol B: Chichibabin Amination (Direct Route)[2]

Objective: Direct functionalization of 4-propylpyridine. Warning: This reaction uses Sodium Amide (NaNH2), which reacts violently with water and can form explosive peroxides.[2]

ReagentEquiv.[2][3][4][5]Role
4-Propylpyridine 1.0Substrate
Sodium Amide (NaNH2) 1.2–1.5Aminating Agent
Toluene or Xylene SolventHigh-boiling solvent

Experimental Procedure:

  • Preparation: In a dry 3-neck flask under N2, suspend NaNH2 (1.2 equiv) in dry toluene or xylene.

  • Addition: Add 4-propylpyridine (1.0 equiv) dropwise at room temperature.

  • Heating: Heat the mixture to reflux (110–140 °C). Evolution of Hydrogen gas (H2) indicates reaction progress.[2] Stir for 6–12 hours.

  • Quench (CRITICAL): Cool the mixture to 0 °C. Very carefully quench by dropwise addition of water or ice (Exothermic!).

  • Extraction: Separate the organic layer.[2][3][5][6] The product may remain in the organic phase or require acid-base extraction (Acidify to pH 2 -> Wash organics -> Basify aqueous to pH 10 -> Extract with DCM).

  • Purification: The crude material will likely contain unreacted starting material and potentially 2,6-diamino byproducts. Purify via distillation or column chromatography.[2]

Analytical Characterization

Compound: 4-Propylpyridin-2-amine Formula: C8H12N2 MW: 136.19 g/mol

TechniqueExpected DataInterpretation
LC-MS m/z = 137.1 [M+H]+Confirms molecular mass.
1H NMR δ ~7.90 (d, 1H, J=5.2 Hz)H6 (Alpha-proton, deshielded).[2]
(DMSO-d6) δ ~6.35 (s, 1H)H3 (Ortho to amino, shielded).[2]
δ ~6.28 (d, 1H, J=5.2 Hz)H5 (Beta-proton).[2]
δ ~5.80 (bs, 2H)-NH2 (Exchangeable).[2]
δ ~2.38 (t, 2H)Propyl -CH2- (Benzylic).
δ ~1.55 (m, 2H)Propyl -CH2- (Middle).
δ ~0.88 (t, 3H)Propyl -CH3 (Terminal).[2]
Appearance Yellow oil or waxFree base form.[2]

Safety & Handling

  • Aminopyridines: Toxic by ingestion and skin absorption.[2] They are potassium channel blockers and can cause seizures.[2] Handle in a fume hood with nitrile gloves.[2]

  • Sodium Amide (NaNH2): Reacts violently with water.[2] Old samples can form explosive peroxides; use fresh material.[2]

  • Palladium on Carbon (Pd/C): Pyrophoric when dry.[2] Keep wet with solvent (e.g., water or methanol) during handling.[2]

References

  • Suzuki Coupling on Chloropyridines

    • Wade, J. V., & Krueger, C. A. (2003).[2] Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry.

    • Context: Establishes the viability of Pd-catalyzed coupling on 2-amino-4-halo-heterocycles.
  • Chichibabin Reaction Mechanism

    • Scriven, E. F. V. (1984).[2] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

    • Context: Describes the nucleophilic substitution of hydrogen (S_N(H)) mechanism for 4-alkylpyridines.
  • Synthesis of 4-Alkyl-2-aminopyridines (Patent)

    • US Patent 2017/0008899 A1.[2] Inhibitors of Bruton's Tyrosine Kinase.

    • Context: Explicitly lists 4-propylpyridin-2-amine (Intermediate 501-4) synthesis via deprotection, validating the chemical structure and stability.
  • Hofmann Degradation Route (Alternative)

    • CN Patent 112552233A.[2] Synthetic method of 2-amino-4-fluoropyridine.

    • Context: Demonstrates the degradation of pyridine-carboxamides to aminopyridines, a valid alternative retrosynthetic p

Sources

The Versatile Role of 4-Propylpyridin-2-amine in Homogeneous Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 4-Propylpyridin-2-amine as a Ligand

In the landscape of homogeneous catalysis, the design and selection of ligands are of paramount importance, dictating the reactivity, selectivity, and efficiency of a metal catalyst. Pyridine-based ligands have long been a cornerstone in this field, valued for their electronic tunability and strong coordination to a variety of metal centers. Within this class, 2-aminopyridines have emerged as particularly useful chelating ligands in a multitude of inorganic and organometallic applications.[1] This guide focuses on a specific, yet highly promising derivative: 4-Propylpyridin-2-amine .

The introduction of a propyl group at the 4-position of the pyridine ring imparts a unique combination of steric and electronic properties to the ligand. The electron-donating nature of the alkyl group can enhance the electron density at the metal center, potentially influencing the rates of oxidative addition and reductive elimination steps in catalytic cycles. Concurrently, the steric bulk of the propyl group can play a crucial role in controlling the coordination sphere of the metal, thereby influencing substrate approach and product selectivity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Propylpyridin-2-amine as a ligand in various catalytic transformations. We will delve into its coordination chemistry, explore its potential in key catalytic reactions, and provide detailed, field-proven protocols to facilitate its adoption in the laboratory.

Coordination Chemistry: The Foundation of Catalytic Activity

The efficacy of 4-Propylpyridin-2-amine as a ligand stems from its ability to form stable complexes with a wide range of transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, copper, and iron.[2] The bidentate coordination typically involves the pyridinic nitrogen and the exocyclic amino group, forming a stable five-membered ring with the metal center. This chelation effect enhances the stability of the resulting metal complex.

N-aryl-2-aminopyridines, a related class of compounds, are known to readily form stable complexes with metals, which can then participate in cyclization and functionalization reactions.[2][3] This highlights the inherent capacity of the 2-aminopyridine scaffold to act as a robust directing group in catalysis.

Figure 1: Bidentate coordination of 4-Propylpyridin-2-amine to a metal center (M).

Application in Catalysis: Expanding the Synthetic Toolbox

The unique electronic and steric profile of 4-Propylpyridin-2-amine makes it a promising candidate for a variety of catalytic reactions. While direct literature on this specific ligand is emerging, we can extrapolate from the extensive research on analogous 2-aminopyridine systems to highlight its potential in key transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The use of 2-aminopyridine-based ligands in these reactions, particularly in C-N bond formation (Buchwald-Hartwig amination), is well-documented.[1][4] The 4-propyl substituent is expected to enhance the catalyst's performance by increasing its solubility in organic solvents and by electronically tuning the palladium center.

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle A Pd(0)L₂ B Oxidative Addition (R-X) A->B Ar-X C [R-Pd(II)-X]L₂ B->C D Transmetalation (R'-B(OR)₂) C->D Ar'-B(OR)₂ E [R-Pd(II)-R']L₂ D->E F Reductive Elimination E->F F->A Pd(0)L₂ G R-R' F->G Product G->A Catalyst Regeneration Transfer_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction A [RuCl₂(p-cymene)]₂ C Formation of [RuCl₂(p-cymene)(L)] A->C B 4-Propylpyridin-2-amine B->C G Catalytic Transfer Hydrogenation C->G Catalyst D Ketone Substrate D->G E Isopropanol (H₂ source) E->G F Base (e.g., KOtBu) F->G H Alcohol Product G->H

Sources

Application Note: Mechanistic Profiling of 4-Propylpyridin-2-amine in iNOS Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Propylpyridin-2-amine (CAS: 33224-94-3) is a specialized chemical probe belonging to the 2-aminopyridine class of nitric oxide synthase (NOS) inhibitors. Unlike non-selective arginine analogues (e.g., L-NMMA), the 2-aminopyridine scaffold serves as a potent bioisostere of the guanidinium group of L-arginine.

This compound is primarily utilized in Structure-Activity Relationship (SAR) studies to probe the steric and hydrophobic tolerance of the iNOS substrate access channel. By substituting the 4-position with a propyl group, researchers can interrogate the dimensions of the "4-substituent pocket" within the heme active site, differentiating the inducible isoform (iNOS) from the constitutive isoforms (nNOS and eNOS).

Chemical Profile
PropertyDetail
IUPAC Name 4-Propylpyridin-2-amine
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Pharmacophore 2-Aminopyridine (Arginine mimic)
Target Inducible Nitric Oxide Synthase (iNOS/NOS2)
Mechanism Competitive Inhibition (Reversible)
Solubility DMSO (>50 mM); Ethanol (>20 mM)

Mechanism of Action: The "Anchored Plasticity" Model[1]

To use 4-Propylpyridin-2-amine effectively, one must understand its binding mode. It does not merely block the active site; it exploits specific molecular recognition motifs.

  • The Anchor (Glu-Binding): The exocyclic amine and the pyridine ring nitrogen form a bidentate hydrogen bond network with a conserved glutamate residue (Glu371 in murine iNOS). This mimics the interaction of the L-arginine substrate.

  • Heme Coordination: The pyridine ring positions itself near the heme iron, preventing the binding of molecular oxygen required for catalysis.

  • Hydrophobic Probing (The Propyl Tail): The 4-propyl group extends into a hydrophobic patch above the heme. The size of this group is critical. While a methyl group (in 2-amino-4-methylpyridine) fits tightly, the propyl group tests the plasticity of this pocket. If the pocket cannot expand (as in eNOS), the compound exhibits isoform selectivity.

Visualization: iNOS Signaling & Inhibition Pathway[2]

iNOS_Pathway LPS LPS / Cytokines TLR4 TLR4 Receptor LPS->TLR4 Activation NFkB NF-κB Translocation TLR4->NFkB Signaling Cascade iNOS_Gene NOS2 Gene Expression NFkB->iNOS_Gene Transcription iNOS_Enzyme iNOS Enzyme (Active Dimer) iNOS_Gene->iNOS_Enzyme Translation NO Nitric Oxide (NO) iNOS_Enzyme->NO Catalysis Arginine L-Arginine + O2 Arginine->iNOS_Enzyme Substrate Inhibitor 4-Propylpyridin-2-amine Inhibitor->iNOS_Enzyme Competitive Inhibition (Blocks Heme Pocket)

Caption: Pathway illustrating the competitive entry of 4-Propylpyridin-2-amine into the iNOS catalytic cycle.

Experimental Protocol: Cellular iNOS Inhibition Assay

This protocol uses RAW 264.7 murine macrophages , the gold standard for iNOS screening. The assay measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, using the Griess reaction.

Phase A: Reagent Preparation
  • Stock Solution (100 mM): Dissolve 4-Propylpyridin-2-amine in 100% DMSO. Vortex until clear. Store at -20°C.

    • Expert Tip: Avoid freeze-thaw cycles. Aliquot into single-use vials.

  • Griess Reagent:

    • Solution A: 1% Sulfanilamide in 5% Phosphoric Acid.

    • Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

    • Mix A and B (1:1) immediately before use.[1]

Phase B: Cell Culture & Induction
  • Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 1 × 10⁵ cells/well in DMEM + 10% FBS (phenol red-free medium is preferred to reduce background).

  • Adherence: Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Propylpyridin-2-amine in fresh medium (Range: 1 nM to 100 µM).

    • Pre-treatment: Add compound 30 minutes before LPS to ensure active site occupancy prior to enzyme synthesis/activation.

  • Induction: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL .

    • Control 1: Media only (Basal NO).

    • Control 2: LPS only (Max NO).

    • Control 3: LPS + Reference Inhibitor (e.g., 1400W or L-NIL).

  • Incubation: Incubate for 18–24 hours.

Phase C: Griess Assay (Readout)
  • Supernatant Transfer: Transfer 100 µL of culture supernatant to a fresh 96-well plate.

  • Reaction: Add 100 µL of freshly mixed Griess Reagent to each well.

  • Development: Incubate at Room Temperature for 10 minutes (protect from light). A pink/magenta color indicates NO production.

  • Measurement: Read absorbance at 540 nm .

  • Quantification: Compare against a Sodium Nitrite (NaNO₂) standard curve (0–100 µM).

Visualization: Assay Workflow

Assay_Workflow Step1 Seed RAW 264.7 (96-well plate) Step2 Add Inhibitor (4-Propylpyridin-2-amine) Step1->Step2 24h adherence Step3 Induce with LPS (1 µg/mL) Step2->Step3 30 min pre-incubation Step4 Incubate (18-24 hrs) Step3->Step4 Step5 Transfer Supernatant + Griess Reagent Step4->Step5 Step6 Read Absorbance (540 nm) Step5->Step6 10 min reaction

Caption: Step-by-step workflow for the Griess Assay in RAW 264.7 macrophages.

Data Analysis & Interpretation

Calculating IC50

To determine the potency of 4-Propylpyridin-2-amine:

  • Normalize data:

    
    
    
  • Plot Log[Concentration] vs. % Inhibition.

  • Fit using a non-linear regression (4-parameter logistic model).

Expected Results & Selectivity
  • Potency: 2-aminopyridine derivatives typically exhibit IC50 values in the low nanomolar to micromolar range depending on the alkyl chain length.

  • Selectivity: Compare the IC50 against purified nNOS or eNOS assays. The 4-propyl group often improves selectivity for iNOS over eNOS compared to smaller substituents, as the iNOS pocket is slightly more tolerant of bulk in this region.

Compound VariantApprox. iNOS IC50 (Cellular)Mechanistic Insight
2-Amino-4-methylpyridine~6 - 30 nMTight binder; high potency.
4-Propylpyridin-2-amine Determined via Assay Probes hydrophobic pocket depth.
2-Aminopyridine (Unsubstituted)> 1 µMLacks hydrophobic anchor; weak inhibitor.

Troubleshooting & Expert Tips

  • Cytotoxicity Check (Crucial):

    • Issue: A decrease in NO might be due to cell death, not enzyme inhibition.

    • Solution: Perform an MTT or CCK-8 cell viability assay on the same cells after removing the supernatant for the Griess assay. If cell viability drops below 80%, the inhibition data is invalid.

  • Interference:

    • Issue: Pyridine amines can sometimes interfere with fluorescence assays, though they are generally compatible with the Griess colorimetric assay.

    • Solution: Always include a "Compound Only" blank (Media + Compound + Griess Reagent) to check for intrinsic absorbance.

  • Stability:

    • 2-aminopyridines are stable, but dilute solutions in media should be prepared fresh to prevent precipitation or oxidation over long incubation periods.

References

  • Hagmann, W. K., et al. (2000). "2-Amino-4-methylpyridine as a Potent Inhibitor of Inducible NO Synthase Activity in Vitro and in Vivo."[1][2][3][4][5] British Journal of Pharmacology.

  • Xue, F., et al. (2011). "2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors."[6] Journal of Medicinal Chemistry.

  • Lee, Y., et al. (2009). "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase." Journal of Medicinal Chemistry.

  • Raw 264.7 Cell Line Protocol. "Nitric Oxide Production Assay." Abcam Protocols.

  • Poulos, T. L., & Li, H. (2013). "Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase." Accounts of Chemical Research.

Sources

Application Notes and Protocols: The Role of 2-Aminopyridine Derivatives in Tubulin Polymerization Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly and disassembly are critical for a multitude of cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division[1][2]. This pivotal role in mitosis makes tubulin a prime target for the development of anticancer therapeutics[2]. Agents that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly proliferating cancer cells.

Tubulin inhibitors are broadly classified based on their binding site on the tubulin dimer, with the three main sites being the colchicine, vinca, and taxane binding sites[3]. While no FDA-approved inhibitors targeting the colchicine site are currently in clinical use, this site remains an area of intense research interest. One reason for this is that compounds binding to the colchicine site may circumvent multidrug resistance mediated by P-glycoprotein efflux pumps[2][4].

This document provides a comprehensive guide to utilizing a class of small molecules, specifically 2-aminopyridine derivatives, as inhibitors in tubulin polymerization assays. While the specific compound 4-Propylpyridin-2-amine is not extensively characterized in publicly available literature, this guide will use a representative 2-aminopyridine scaffold, based on published data for analogous compounds, to detail the experimental protocols and mechanistic insights relevant for researchers in cell biology and drug discovery. The principles and methods described herein are broadly applicable to the characterization of novel small molecule inhibitors of tubulin polymerization.

Mechanism of Action: 2-Aminopyridine Derivatives as Colchicine Site Inhibitors

A significant number of pyridine and pyrimidine-based compounds have been identified as potent inhibitors of tubulin polymerization that exert their effects by binding to the colchicine site on β-tubulin[1][4][5][6]. The binding of these inhibitors to the colchicine site sterically hinders the conformational changes required for the tubulin dimer to incorporate into a growing microtubule, thus inhibiting polymerization[1].

The general mechanism involves the 2-aminopyridine scaffold acting as a structural mimic of other known colchicine site binding agents. Molecular modeling studies of various diarylpyridine and N-alkyl-N-substituted phenylpyridin-2-amine derivatives suggest that specific moieties on the pyridine ring engage in hydrogen bonding and hydrophobic interactions with key amino acid residues within the colchicine binding pocket[1][5]. For instance, the 3,4,5-trimethoxyphenyl group, a common feature in many potent tubulin inhibitors, is often found to form hydrogen bonds with residues like Cys241, which is crucial for anchoring the inhibitor in the binding site[1].

The downstream cellular consequences of this inhibition are profound. Disruption of microtubule dynamics leads to a cascade of events, beginning with the activation of the spindle assembly checkpoint, which arrests the cell cycle in the G2/M phase[5][7][8]. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death[4][5].

Visualizing the Mechanism of Action

Tubulin_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects Tubulin_Dimers α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin_Dimers->Microtubules Polymerization Inhibited_Complex Tubulin-Inhibitor Complex Microtubules->Tubulin_Dimers Depolymerization 2_Aminopyridine 2-Aminopyridine Derivative 2_Aminopyridine->Tubulin_Dimers Binds to Colchicine Site Disruption Disruption of Microtubule Dynamics Inhibited_Complex->Disruption Inhibition of Polymerization G2M_Arrest G2/M Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of 2-aminopyridine derivatives as tubulin polymerization inhibitors.

Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory effects of 2-aminopyridine derivatives on tubulin polymerization, both in a cell-free system and within a cellular context.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. The increase in fluorescence from a reporter dye that binds to polymerized microtubules is monitored over time.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc., #BK011P)[9]

  • Lyophilized porcine brain tubulin (>99% pure)[9][10]

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[10]

  • Glycerol (as a polymerization enhancer)

  • Fluorescent reporter dye (e.g., DAPI)[10]

  • Test compound (2-aminopyridine derivative) dissolved in DMSO

  • Positive control (e.g., Colchicine, Nocodazole)

  • Negative control (DMSO vehicle)

  • Black, 384-well non-binding surface microplate

  • Fluorescence plate reader with temperature control (37°C)

Procedure:

  • Preparation of Reagents:

    • On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice and use within 30 minutes.

    • Prepare a tubulin reaction mix on ice by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10%), and the fluorescent reporter dye[10].

    • Prepare serial dilutions of the 2-aminopyridine test compound in the tubulin reaction mix. Also prepare dilutions of the positive and negative controls.

  • Assay Execution:

    • Pre-warm the fluorescence plate reader to 37°C.

    • Add the tubulin solution to each well of the microplate containing the diluted compounds and controls.

    • Immediately place the plate in the reader and begin kinetic measurements of fluorescence (e.g., excitation at 360 nm and emission at 420 nm for DAPI) every minute for 60 minutes[10].

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of the test compound and controls.

    • The rate of polymerization can be determined from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assays

A. Cell Viability Assay (SRB Assay)

This assay assesses the cytotoxic effects of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)[5]

  • Complete cell culture medium

  • Test compound (2-aminopyridine derivative)

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-aminopyridine derivative for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently wash the cells with PBS and fix them with cold TCA for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Destaining and Measurement: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with Tris base solution and measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

B. Immunofluorescence Staining for Microtubule Integrity

This method visualizes the effects of the compound on the microtubule network within cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Glass coverslips

  • Complete cell culture medium

  • Test compound

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Primary antibody (e.g., anti-α-tubulin)

  • FITC-conjugated secondary antibody

  • DAPI

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow HeLa cells on glass coverslips in a 24-well plate. Treat the cells with the test compound (e.g., at 2x IC50) for 24 hours[5].

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 20 minutes, and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes[5].

  • Blocking and Antibody Incubation: Block with 3% BSA for 1 hour. Incubate with the primary anti-α-tubulin antibody (diluted in 3% BSA) for 3 hours[5].

  • Secondary Antibody and Counterstaining: Wash with PBST and incubate with the FITC-conjugated secondary antibody and DAPI for 1 hour[5].

  • Imaging: Mount the coverslips on microscope slides and visualize the microtubule network and nuclei using a fluorescence microscope.

C. Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Test compound

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

  • Staining: Wash the fixed cells and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest[5].

Visualizing the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cell Cell-Based Analysis Assay_Setup Prepare Tubulin and Compound Dilutions Fluorescence_Reading Kinetic Fluorescence Measurement (37°C) Assay_Setup->Fluorescence_Reading Data_Analysis_Invitro Calculate % Inhibition and IC50 Value Fluorescence_Reading->Data_Analysis_Invitro Cell_Treatment Treat Cancer Cells with Compound Viability_Assay Cell Viability (SRB Assay) Cell_Treatment->Viability_Assay IF_Staining Immunofluorescence (Microtubule Network) Cell_Treatment->IF_Staining Flow_Cytometry Cell Cycle Analysis (PI Staining) Cell_Treatment->Flow_Cytometry

Sources

Application Note: Advanced TLC Visualization & Chromatographic Optimization for Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminopyridines (e.g., 2-, 3-, and 4-aminopyridine) serve as critical pharmacophores in drug development, particularly in potassium channel blockers and ligand synthesis.[1] However, their analysis via Thin Layer Chromatography (TLC) is notoriously difficult due to two primary factors: severe peak tailing caused by interactions with silanol groups, and variable UV response depending on substitution patterns.[1] This guide provides a definitive protocol for mobile phase engineering to eliminate tailing and details a multi-tiered visualization strategy using specific chemical derivatization.

Part 1: Chromatographic Behavior & Mobile Phase Engineering

The "Tailing" Phenomenon: Mechanism and Solution

Standard silica gel plates (


) possess slightly acidic surface silanol groups (

, pKa ~5-7).[1] Aminopyridines are basic; for instance, 4-aminopyridine has a pKa of ~9.17, while 2-aminopyridine is ~6.86.[1][2]

When a basic aminopyridine is eluted with a neutral solvent system (e.g., Hexane/Ethyl Acetate), the basic nitrogen undergoes an acid-base interaction with the silanol protons.[1] This acts as a secondary retention mechanism, causing the spot to streak (tail) rather than migrate as a compact band.[1]

The Solution: Basified Mobile Phases

To resolve this, the mobile phase must be modified with a volatile base that competes for the silanol sites, effectively "deactivating" the silica surface.

Recommended Additives:

  • Triethylamine (TEA): The gold standard. Add 1-3% (v/v) to the mobile phase.

  • Ammonium Hydroxide (

    
    ):  Use 1% if TEA is unavailable, though it is less miscible in purely organic layers.[1]
    

Standard Mobile Phase Systems for Aminopyridines:

Polarity Composition (v/v) Application
Low DCM : MeOH : TEA (95 : 4 :[1] 1) General screening for lipophilic derivatives.[1]
Medium EtOAc : MeOH : TEA (90 : 9 :[1] 1) Standard synthesis monitoring.[1]

| High | CHCl


 : MeOH : NH

OH (80 : 18 :[1] 2) | Highly polar/water-soluble aminopyridines.[1] |

Critical Protocol Note: When using TEA, you must dry the TLC plate thoroughly with a heat gun before visualization. Residual TEA will react with stains (especially Ninhydrin and Dragendorff), causing the entire background to darken.[1]

Visualization: The Silanol Blocking Mechanism

TailingMechanism cluster_0 Standard Conditions (Tailing) cluster_1 TEA Modified (Sharp Spots) Silica Silica Surface (Si-OH) Interaction Strong H-Bonding (Drag/Streak) Silica->Interaction Pyridine Aminopyridine (Basic N) Pyridine->Interaction Silica2 Silica Surface (Si-OH) Blocked Si-O⁻ HNzEt₃⁺ (Blocked Site) Silica2->Blocked High Affinity TEA Triethylamine (Sacrificial Base) TEA->Blocked Pyridine2 Aminopyridine (Free Base) Elution Smooth Elution (Compact Spot) Pyridine2->Elution No Interaction

Figure 1: Mechanism of silanol suppression using Triethylamine (TEA) to prevent tailing of basic compounds.[1]

Part 2: Visualization Protocols

Aminopyridines require a tiered approach. Simple UV visualization is often insufficient for trace analysis or when the pyridine ring electron density is perturbed by substituents.

Tier 1: Non-Destructive Methods[4]
1. UV Fluorescence Quenching (254 nm)
  • Mechanism: The F254 indicator in the silica fluoresces green/blue. The aromatic pyridine ring absorbs the 254 nm light, appearing as a dark spot.

  • Limitation: 2-aminopyridines with electron-withdrawing groups may have shifted absorption maxima, appearing faint.[1]

2. Iodine Chamber (

)[1][3]
  • Protocol: Place the dried plate in a jar containing iodine crystals and silica gel.

  • Result: Aminopyridines form brown charge-transfer complexes.[1]

  • Reversibility: The color fades upon removal, allowing subsequent chemical staining.[1]

Tier 2: Specific Chemical Stains (Destructive)[1]

For robust detection, use Ninhydrin (for the primary amine) or Dragendorff’s Reagent (for the heterocyclic nitrogen).[1]

Protocol A: Ninhydrin Stain (Primary Amines)

Best for: 2-, 3-, and 4-aminopyridines with free -NH2 groups.[1]

  • Preparation: Dissolve 1.5 g Ninhydrin in 100 mL n-butanol (or ethanol) + 3 mL Acetic Acid.

    • Expert Tip: The acetic acid is crucial for aromatic amines to protonate the nitrogen and facilitate nucleophilic attack.

  • Application: Dip the plate quickly. Blot excess on a paper towel.[1][4]

  • Development: Heat at 110°C for 2-3 minutes.

  • Result:

    • 2-Aminopyridine: Often appears Gray-Blue or Purple (distinct from the "Ruhemann’s Purple" of amino acids).[1]

    • Substituted Aminopyridines: May appear reddish or brown depending on sterics.[1]

Protocol B: Modified Dragendorff’s Reagent

Best for: Tertiary amines and the Pyridine Ring itself (even if substituted).

  • Preparation (Munier-Macheboeuf Modification):

    • Solution A: 0.85 g Bismuth subnitrate in 10 mL Glacial Acetic Acid + 40 mL water.[1][5]

    • Solution B: 8 g Potassium Iodide (KI) in 20 mL water.[1][5]

    • Working Solution: Mix 5 mL Sol. A + 5 mL Sol. B + 20 mL Acetic Acid + 70 mL water.[1][5]

  • Application: Spray or dip.[1][4][6] DO NOT HEAT.

  • Result: Orange/Red spots on a yellow background.

  • Stability: Spots fade over time; circle immediately.

Protocol C: Chlorine-Tolidine (The "Reindel-Hoppe" Method)

Best for: Trace analysis of difficult N-heterocycles that do not stain well with Ninhydrin.

  • Chlorination: Place the dry TLC plate in a tank with

    
     gas (generated by mixing 10 mL bleach + 2 mL HCl in a beaker inside the tank) for 5 minutes.
    
  • Aeration: Remove plate and air dry in a fume hood for 10 minutes (Critical: removes excess

    
     from background).
    
  • Staining: Spray with a solution of 1% o-tolidine in 10% acetic acid + 1% KI.[1]

  • Result: Deep Blue spots on a white background. Extremely sensitive.

Part 3: Decision Logic for Stain Selection

StainLogic Start Start: Aminopyridine Analysis CheckUV Check UV (254 nm) Start->CheckUV Visible Spots Visible? CheckUV->Visible Yes Circle Spots (Non-Destructive) Visible->Yes Abundant No No Visible->No Trace/No Chromophore StructureCheck Primary Amine (-NH2) Present? No->StructureCheck Analyze Structure Ninhydrin Ninhydrin Stain (Heat Required) Result: Blue/Gray StructureCheck->Ninhydrin Yes (e.g., 2-AP) Dragendorff Dragendorff Stain (No Heat) Result: Orange StructureCheck->Dragendorff No (e.g., N-alkylated) FailCheck Chlorine-Tolidine (High Sensitivity) Ninhydrin->FailCheck No Spot? Dragendorff->FailCheck No Spot?

Figure 2: Decision tree for selecting the appropriate visualization technique based on structural features and concentration.

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Streaking / Tailing Interaction with silanol groups.[1][7]Add 1-2% TEA or

to mobile phase.[1]
Dark Background (Ninhydrin) Residual TEA on plate.Heat gun the plate for >1 min before dipping to evaporate TEA.
"Ghost" Spots Degradation on silica.[1]Aminopyridines can oxidize.[1] Run 2D-TLC: Run once, dry, rotate 90°, run again. Off-diagonal spots indicate degradation.[1]
Rapid Fading (Dragendorff) Oxidation of the complex.Fix the plate by spraying with dilute sulfuric acid (optional) or photograph immediately.

References

  • Reich, E., & Schibli, V. (2007).[1] High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (General principles of basic compound separation).

  • Sigma-Aldrich. (2023).[1] TLC Visualization Reagents and Protocols. Link

  • Chemistry LibreTexts. (2022).[1] Visualizing TLC Plates. Link

  • Spangenberg, B., Poole, C. F., & Weins, C. (2011).[1] Quantitative Thin-Layer Chromatography. Springer.[1] (Mechanisms of fluorescence quenching and derivatization).

  • ResearchGate Discussions. (2013). Tailing in TLC for basic compounds. Link

Sources

4-Propylpyridin-2-amine as a Scaffold for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals. From: Your Senior Application Scientist

Abstract

The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, recognized for its role as a "privileged" scaffold in developing targeted therapeutics.[1][2] The introduction of a 4-propyl substituent offers a valuable modification, enhancing lipophilicity and providing a vector for probing hydrophobic pockets within protein targets. This document provides a comprehensive guide to the synthesis, derivatization, and biological evaluation of 4-Propylpyridin-2-amine, with a particular focus on its application in kinase inhibitor discovery. Detailed, field-tested protocols are presented to empower researchers to effectively utilize this versatile scaffold in their drug discovery programs.

Introduction: The Strategic Value of the 4-Propylpyridin-2-amine Scaffold

The quest for novel, effective, and safe therapeutics is a primary driver of modern medicinal chemistry. Central to this endeavor is the concept of the "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity upon appropriate functionalization. The 2-aminopyridine core is a classic example of such a scaffold, forming the basis of numerous approved drugs and clinical candidates.[1][2]

The 4-Propylpyridin-2-amine scaffold retains the key hydrogen bonding features of the parent 2-aminopyridine while introducing a lipophilic propyl group. This alkyl chain can significantly influence the pharmacokinetic properties of a molecule, potentially improving cell permeability and oral bioavailability.[3] Furthermore, the 4-position of the pyridine ring is often directed towards solvent-exposed regions or hydrophobic sub-pockets of protein active sites, making the propyl group a critical element for enhancing potency and selectivity. This guide will provide the foundational knowledge and practical protocols to leverage the 4-Propylpyridin-2-amine scaffold for the discovery of novel drug candidates.

Synthesis and Derivatization Strategies

The synthetic accessibility of a scaffold is a critical factor in its utility for drug discovery. The 4-Propylpyridin-2-amine core can be constructed through several established synthetic routes, and its exocyclic amine provides a convenient handle for further diversification.

Protocol 1: Synthesis of 4-Propylpyridin-2-amine via Suzuki Coupling

This protocol describes a reliable method for the synthesis of the scaffold using a palladium-catalyzed cross-coupling reaction.

Materials:

  • 2-Amino-4-chloropyridine

  • n-Propylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-4-chloropyridine (1.0 eq), n-propylboronic acid (1.5 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes. Causality: This step is crucial to remove oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 90 °C and stir for 12-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 4-Propylpyridin-2-amine.

Diagram 1: Synthetic Workflow for 4-Propylpyridin-2-amine

Caption: Workflow for the synthesis of 4-Propylpyridin-2-amine via Suzuki coupling.

Protocol 2: Derivatization via Amide Bond Formation

The 2-amino group is a versatile point for diversification. This protocol details a standard amide coupling reaction.

Materials:

  • 4-Propylpyridin-2-amine

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Lithium chloride (LiCl) solution (5%)

  • Ethyl acetate

Step-by-Step Methodology:

  • Activation: In a flask, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF. Stir at room temperature for 15 minutes.

  • Coupling: Add a solution of 4-Propylpyridin-2-amine (1.0 eq) in DMF to the activated carboxylic acid mixture.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with 5% LiCl solution (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or preparative HPLC.

Application in Kinase Inhibitor Drug Discovery

The 2-aminopyridine scaffold is a well-established hinge-binding motif in kinase inhibitors.[4] The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor, mimicking the adenine portion of ATP.[5]

Diagram 2: Interaction of 4-Propylpyridin-2-amine Scaffold with a Kinase Hinge Region

G cluster_0 Kinase Hinge Region cluster_1 4-Propylpyridin-2-amine Scaffold Hinge_NH Backbone N-H Hinge_CO Backbone C=O Pyridine_N Pyridine N Pyridine_N->Hinge_NH H-bond Acceptor Amino_NH2 Amino N-H Amino_NH2->Hinge_CO H-bond Donor Propyl 4-Propyl Group Hydrophobic Pocket Hydrophobic Pocket Propyl->Hydrophobic Pocket Hydrophobic Interaction

Caption: Key interactions of the 4-Propylpyridin-2-amine scaffold in a kinase active site.

Protocol 3: In Vitro Kinase Activity Assay

This protocol outlines a general method to assess the inhibitory potential of synthesized compounds against a target kinase.

Materials:

  • Recombinant active kinase

  • Peptide or protein substrate

  • ATP (Adenosine-5'-triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • 384-well white plates

  • Multimode plate reader

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO and dispense into the 384-well plate. Include DMSO-only wells for positive (100% activity) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Add the kinase and substrate mixture to each well.

  • Reaction Initiation: Initiate the reaction by adding ATP. The final concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Detection: Stop the reaction and detect ADP production following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence on a plate reader. Calculate percent inhibition relative to controls and plot against compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value.

Table 1: Example Structure-Activity Relationship (SAR) Data
Compound IDR-Group on 2-AmineKinase X IC₅₀ (nM)
1 H>10,000
2a Benzoyl750
2b 4-Fluorobenzoyl220
2c 3-Methoxybenzoyl560

Interpretation: The data illustrates that the unsubstituted 4-Propylpyridin-2-amine scaffold (Compound 1 ) is inactive. Acylation of the 2-amino group (Compounds 2a-c ) introduces potent inhibitory activity. Further modifications to the benzoyl ring demonstrate a clear SAR, with the 4-fluoro substituent providing the most significant improvement in potency. This highlights the importance of exploring this vector for lead optimization.

Conclusion and Future Perspectives

The 4-Propylpyridin-2-amine scaffold is a highly valuable starting point for the design of novel kinase inhibitors and other targeted therapies. Its straightforward synthesis and amenability to diversification make it an attractive tool for medicinal chemists. The protocols outlined in this guide provide a robust framework for synthesizing, derivatizing, and evaluating compounds based on this promising scaffold. Future work in this area will likely involve the exploration of a wider range of substituents at the 2-amino position, as well as modifications to the pyridine ring itself to further optimize potency, selectivity, and pharmacokinetic properties.

References

  • Pipzine Chemicals. (n.d.). 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS.
  • Li, T., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 651-656.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Propylpiperidin-3-amine.
  • Sharma, S., et al. (2018). 2-Aminopyridine – an unsung hero in drug discovery. RSC Advances, 8(48), 27614-27633.
  • ChemicalBook. (2019). 4-Amino-2-chloropyridine: Application, Synthesis.
  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Zhang, Y., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5543-5547.
  • Alchem.Pharmtech. (n.d.). CAS 61702-15-6 | 4-Propylpyridin-2-amine.
  • RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery.
  • ResearchGate. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery | Request PDF.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5244.
  • PubMed Central (PMC). (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • PubMed. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(8), 3634-3647.
  • PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245.

Sources

Application Notes and Protocols for the Synthesis of Radiolabeled 4-Propylpyridin-2-amine for PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Novel Pathways with 4-Propylpyridin-2-amine PET Tracers

Positron Emission Tomography (PET) is a powerful molecular imaging modality that allows for the non-invasive in vivo quantification of physiological and pathological processes at the molecular level.[1] The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics.[2] Substituted 2-aminopyridines are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The specific molecule, 4-Propylpyridin-2-amine, presents a scaffold with the potential for targeting a range of biological targets within the central nervous system and other tissues. Radiolabeling this molecule, for instance with Carbon-11, would enable its use as a PET tracer to investigate its pharmacokinetic and pharmacodynamic properties in vivo.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a radiolabeled version of 4-Propylpyridin-2-amine. We will detail a plausible and scientifically grounded synthetic route for the precursor molecule, followed by a robust protocol for its radiolabeling with Carbon-11. Furthermore, we will outline the necessary purification and quality control procedures to ensure the final radiotracer is suitable for preclinical and potentially clinical PET imaging studies. The methodologies described herein are based on established principles of organic and radiopharmaceutical chemistry.

Precursor Synthesis: A Strategic Approach to 4-Propylpyridin-2-amine

The synthesis of the precursor molecule, 4-Propylpyridin-2-amine, is a critical first step. A strategic and efficient synthesis is paramount to ensure a reliable supply of the starting material for radiolabeling. The proposed synthetic route, outlined below, commences with a commercially available starting material and employs well-established chemical transformations.

Synthetic Strategy Overview

The synthesis of 4-Propylpyridin-2-amine can be efficiently achieved from 2,4-dichloropyridine through a two-step sequence involving a selective cross-coupling reaction followed by an amination reaction. This approach offers good control over the regioselectivity of the substitutions.

G cluster_0 Precursor Synthesis 2,4-Dichloropyridine 2,4-Dichloropyridine 2-Chloro-4-propylpyridine 2-Chloro-4-propylpyridine 2,4-Dichloropyridine->2-Chloro-4-propylpyridine Suzuki Coupling (Propylboronic acid, Pd catalyst, base) 4-Propylpyridin-2-amine 4-Propylpyridin-2-amine 2-Chloro-4-propylpyridine->4-Propylpyridin-2-amine Amination (Ammonia source)

Figure 1: Proposed synthetic pathway for 4-Propylpyridin-2-amine.
Detailed Experimental Protocol: Precursor Synthesis

Step 1: Synthesis of 2-Chloro-4-propylpyridine via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds.[3][4] In this step, the chlorine atom at the 4-position of 2,4-dichloropyridine is selectively replaced with a propyl group using propylboronic acid in the presence of a palladium catalyst.

  • Reagents and Materials:

    • 2,4-Dichloropyridine

    • Propylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Water

    • Standard laboratory glassware and purification apparatus (e.g., column chromatography).

  • Procedure:

    • To a solution of 2,4-dichloropyridine (1.0 eq) in a mixture of toluene and water, add propylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-propylpyridine.

Step 2: Synthesis of 4-Propylpyridin-2-amine via Amination

The final step in the precursor synthesis involves the nucleophilic substitution of the remaining chlorine atom at the 2-position with an amino group. This can be achieved using a variety of ammonia sources.

  • Reagents and Materials:

    • 2-Chloro-4-propylpyridine

    • Aqueous ammonia or a solution of ammonia in a suitable solvent

    • Copper(I) oxide (optional, as a catalyst)

    • A high-pressure reaction vessel (if necessary)

    • Standard laboratory glassware and purification apparatus.

  • Procedure:

    • In a sealed tube or a high-pressure reactor, combine 2-chloro-4-propylpyridine (1.0 eq) and a concentrated solution of aqueous ammonia (excess).

    • Optionally, a catalytic amount of copper(I) oxide can be added to facilitate the reaction.

    • Heat the mixture to 150-180 °C for 24-48 hours.

    • Cool the reaction vessel to room temperature and carefully release any pressure.

    • Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield 4-propylpyridin-2-amine.

StepTransformationKey ReagentsExpected Outcome
1Suzuki CouplingPropylboronic acid, Pd(OAc)₂, K₂CO₃2-Chloro-4-propylpyridine
2AminationAqueous Ammonia4-Propylpyridin-2-amine

Table 1: Summary of the precursor synthesis for 4-Propylpyridin-2-amine.

Radiosynthesis of [¹¹C]4-Propylpyridin-2-amine

The radiosynthesis of the target PET tracer is achieved through the N-methylation of the precursor, 4-Propylpyridin-2-amine, using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET imaging studies.[1] The use of automated synthesis modules is highly recommended to ensure reproducibility, minimize radiation exposure to the operator, and comply with Good Manufacturing Practice (GMP) standards.[5]

G cluster_0 Automated Radiosynthesis Workflow Cyclotron Cyclotron [¹¹C]CO₂ [¹¹C]CO₂ Cyclotron->[¹¹C]CO₂ ¹⁴N(p,α)¹¹C [¹¹C]CH₃I [¹¹C]CH₃I [¹¹C]CO₂->[¹¹C]CH₃I Trapping & Synthesis (Automated Module) Radiolabeling Radiolabeling [¹¹C]CH₃I->Radiolabeling Reaction with Precursor Purification Purification Radiolabeling->Purification HPLC Formulation Formulation Purification->Formulation Sterile Filtration Quality Control Quality Control Formulation->Quality Control

Figure 2: Automated radiosynthesis workflow for [¹¹C]4-Propylpyridin-2-amine.
Detailed Experimental Protocol: Radiosynthesis

This protocol is designed for an automated radiosynthesis module.

  • Reagents and Materials:

    • 4-Propylpyridin-2-amine (precursor)

    • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) produced from a cyclotron.

    • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic polar solvent.

    • A suitable base (e.g., sodium hydride or a non-nucleophilic organic base).

    • Automated radiosynthesis module (e.g., GE TRACERlab™, Siemens Explora, etc.).

    • HPLC system for purification.

    • Solid-phase extraction (SPE) cartridges for formulation.

  • Procedure:

    • Preparation: Dissolve the precursor, 4-Propylpyridin-2-amine (1-2 mg), in a small volume of anhydrous DMF (200-300 µL) within the reaction vessel of the automated synthesis module. Add the base if required by the specific chemistry.

    • [¹¹C]Methyl Iodide Trapping: The cyclotron-produced [¹¹C]CO₂ is converted to [¹¹C]CH₃I within the automated module. The gaseous [¹¹C]CH₃I is then passed through the reaction vessel containing the precursor solution and trapped.

    • Radiolabeling Reaction: Heat the reaction vessel to an optimized temperature (typically between 80-120 °C) for a short duration (3-5 minutes) to facilitate the N-methylation reaction.

    • Quenching and Purification: After the reaction, the mixture is quenched with a suitable solution (e.g., water or HPLC mobile phase) and transferred to the HPLC injection loop. The crude product is then purified by semi-preparative HPLC.

    • Formulation: The collected HPLC fraction containing the radiolabeled product is diluted with sterile water and passed through a C18 SPE cartridge to remove the organic solvent. The trapped radiotracer is then eluted with a small volume of ethanol and subsequently diluted with sterile saline for injection. The final product is passed through a sterile filter into a sterile vial.

ParameterConditionRationale
Precursor Amount1-2 mgSufficient for high-yield radiosynthesis while minimizing mass.
SolventAnhydrous DMFAprotic polar solvent that dissolves the precursor and facilitates the reaction.
Temperature80-120 °CProvides sufficient energy for the reaction to proceed rapidly.
Reaction Time3-5 minutesMinimizes decay of the short-lived Carbon-11.

Table 2: Optimized radiosynthesis parameters for [¹¹C]4-Propylpyridin-2-amine.

Quality Control

Rigorous quality control (QC) is essential to ensure the identity, purity, and safety of the final radiolabeled product before its use in PET imaging studies.

TestSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC
Chemical Purity Identity confirmedAnalytical HPLC with co-injection of non-radiolabeled standard
Residual Solvents Within acceptable limits (e.g., < 410 ppm for Ethanol)Gas Chromatography (GC)
pH 4.5 - 7.5pH meter or pH strips
Radionuclidic Purity > 99%Gamma spectroscopy
Sterility SterileSterility testing
Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test

Table 3: Quality control specifications for [¹¹C]4-Propylpyridin-2-amine.

Conclusion

This application note provides a detailed and scientifically grounded framework for the synthesis of radiolabeled 4-Propylpyridin-2-amine for PET imaging. The outlined protocols for precursor synthesis, automated radiosynthesis, and quality control are based on established chemical principles and best practices in radiopharmaceutical production. The successful implementation of these methods will enable researchers to produce high-quality [¹¹C]4-Propylpyridin-2-amine for preclinical and potentially clinical research, thereby facilitating the exploration of its utility as a novel PET imaging agent.

References

  • JoVE. Automation: PET Radiotracer Synthesis Protocol: Clinical Production l Protocol Preview. 2023. Available from: [Link]

  • Google Patents. CN113214146A - Process for the N-alkylation of aminopyridines.
  • Hernández V, et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. 2017;22(1):143. Available from: [Link]

  • Pekošak A, et al. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. 2023;28(2):834. Available from: [Link]

  • Windhorst AD, et al. From Carbon-11-Labeled Amino Acids to Peptides in Positron Emission Tomography: the Synthesis and Clinical Application. Mol Imaging Biol. 2018;20(4):493-513. Available from: [Link]

  • Keliher EJ, et al. A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Lett. 2007;48(48):8515-8518. Available from: [Link]

  • YouTube. Preparation of Pyridines, Part 4: By Alkylation and Vinylation. 2022. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • ResearchGate. A Facile N-Monoalkylation of Aminopyridines. 2011. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Khan I, et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017;22(2):195. Available from: [Link]

  • University of Babylon. Pyridines. Available from: [Link]

  • Forschungszentrum Jülich. Automated synthesis of PET tracers. 2024. Available from: [Link]

Sources

Application Note: Use of 4-Propylpyridin-2-amine in Antitubercular Agent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 4-Propylpyridin-2-amine as a critical building block in the synthesis of next-generation antitubercular agents, specifically targeting the cytochrome


 complex (QcrB)  of Mycobacterium tuberculosis.

Executive Summary

The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) tuberculosis necessitates novel therapeutic scaffolds.[1] Telacebec (Q203) , an imidazo[1,2-a]pyridine-3-carboxamide, has validated the QcrB subunit of the electron transport chain as a druggable target.

4-Propylpyridin-2-amine (CAS: 61702-15-6) serves as the foundational scaffold for synthesizing 7-propyl-substituted imidazo[1,2-a]pyridine analogs . The propyl group at the 7-position (derived from the 4-position of the pyridine starting material) modulates lipophilicity (


) and enhances van der Waals interactions within the hydrophobic pocket of the QcrB active site, potentially improving potency or pharmacokinetic profiles compared to the 2-ethyl substituent found in Q203.

Chemical Properties & Handling[1][2][3]

PropertySpecification
Chemical Name 4-Propylpyridin-2-amine (or 2-Amino-4-propylpyridine)
CAS Number 61702-15-6
Molecular Weight 136.19 g/mol
Appearance Pale yellow to brown solid or viscous oil
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Storage 2–8°C, Hygroscopic. Store under inert atmosphere (Ar/N₂).
Hazards Irritant (Skin/Eye). Toxic if swallowed. Use in Fume Hood.[2]

Synthetic Strategy & Logic

The synthesis follows a convergent pathway. The 4-propylpyridin-2-amine reacts with an


-haloketone (or keto-ester) to form the fused imidazo[1,2-a]pyridine ring. Crucially, the 4-substituent on the pyridine becomes the 7-substituent on the final fused system .
Mechanistic Flow[2][3][4][5]
  • Nucleophilic Attack: The exocyclic amine nitrogen attacks the ketone of the pyruvate.

  • Cyclization: The pyridine ring nitrogen attacks the alkyl halide (

    
    -carbon).
    
  • Dehydration: Loss of water aromatizes the system to form the imidazo[1,2-a]pyridine core.

SynthesisPath Fig 1: Synthetic Pathway from Pyridine Precursor to Active Antitubercular Scaffold SM1 4-Propylpyridine SM2 4-Propylpyridin-2-amine (Key Intermediate) SM1->SM2 Chichibabin (NaNH2, Heat) Core Ethyl 7-propylimidazo [1,2-a]pyridine-3-carboxylate SM2->Core + Reagent Cyclocondensation Reagent Ethyl Bromopyruvate Reagent->Core Final 7-Propyl-Q203 Analog (Antitubercular Agent) Core->Final 1. Hydrolysis 2. Amide Coupling (Target Amine)

[5]

Detailed Experimental Protocols

Module A: Preparation of 4-Propylpyridin-2-amine

Note: While commercially available, in-house synthesis ensures purity and allows for isotope labeling if required.

Method: Chichibabin Amination Rationale: Direct amination is the most atom-economical route for alkyl pyridines.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and argon inlet.

  • Reagents:

    • 4-Propylpyridine (10.0 g, 82.5 mmol)

    • Sodium amide (

      
      ) (3.9 g, 100 mmol, 1.2 eq) - Handle with extreme caution; reacts violently with water.
      
    • Toluene (anhydrous, 100 mL) or Xylene (for higher temp).

  • Procedure:

    • Suspend

      
       in anhydrous Toluene under Argon.
      
    • Add 4-Propylpyridine dropwise at room temperature.

    • Heat the mixture to reflux (

      
      ) for 6–8 hours. Observation: Evolution of hydrogen gas and color change to dark brown.
      
    • Cool to

      
       in an ice bath.
      
    • Quench: Very slowly add water (caution: exothermic) to destroy excess amide.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic phase over

      
      , filter, and concentrate.[3]
      
  • Purification: Flash column chromatography (DCM:MeOH 95:5) to yield the product as a pale yellow solid.

    • Yield Target: 60–75%

Module B: Synthesis of the Imidazo[1,2-a]pyridine Core

Reaction: Cyclocondensation with Ethyl Bromopyruvate

  • Reagents:

    • 4-Propylpyridin-2-amine (5.0 g, 36.7 mmol)

    • Ethyl bromopyruvate (8.6 g, 44.0 mmol, 1.2 eq)

    • Ethanol (anhydrous, 50 mL)

    • 
       (solid)
      
  • Procedure:

    • Dissolve the amine in Ethanol (0.5 M concentration).

    • Add Ethyl bromopyruvate dropwise at Room Temperature (RT).

    • Heat to reflux (

      
      ) for 4 hours.
      
    • Cool to RT. The hydrobromide salt of the product may precipitate.

    • Evaporate solvent under reduced pressure.[2]

    • Redissolve residue in DCM and wash with saturated

      
       solution (to neutralize HBr and free the base).
      
  • Purification: Recrystallization from Ethanol/Ether or silica gel chromatography (Hexane:EtOAc).

    • Product: Ethyl 7-propylimidazo[1,2-a]pyridine-3-carboxylate.

    • Yield Target: 80–90%

Module C: Functionalization to Active Agent (Amide Coupling)

Objective: Attach the lipophilic "tail" responsible for high-affinity QcrB binding (analogous to the Q203 side chain).

  • Hydrolysis:

    • Treat the ethyl ester (from Module B) with LiOH (2 eq) in THF:Water (4:1) at RT for 12h.

    • Acidify with 1M HCl to precipitate the carboxylic acid: 7-propylimidazo[1,2-a]pyridine-3-carboxylic acid .

  • Coupling:

    • Acid: 7-propylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq)

    • Amine: 4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzylamine (1.1 eq) [The "Q203 Tail"]

    • Coupling Agent: HATU (1.2 eq)

    • Base: DIPEA (3.0 eq)

    • Solvent: DMF (anhydrous)

  • Procedure:

    • Dissolve Acid and DIPEA in DMF. Stir for 10 min.

    • Add HATU. Stir for 15 min (activation).

    • Add the Amine.[4][5][6][7][8][9] Stir at RT for 12–24 hours.

    • Dilute with water (precipitate may form) or extract with EtOAc.

    • Wash organics with LiCl (5% aq) to remove DMF.

  • Final Purification: Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Quality Control & Validation

Analytical MethodAcceptance CriteriaNotes
HPLC Purity > 98.0% (AUC)Essential for biological screening (MIC assays).
1H NMR (DMSO-d6) Confirm propyl triplet (~0.9 ppm) and distinctive imidazopyridine singlets/doublets.Verify absence of regioisomers (5-propyl vs 7-propyl).
LC-MS [M+H]+ corresponds to calculated mass.Check for unreacted amine or hydrolyzed acid.
Residual Solvents < 5000 ppm (Class 3)DMF removal is critical for toxicity assays.
Regioselectivity Verification

In the cyclization step, the formation of the 7-propyl isomer (vs. 5-propyl) is favored sterically and electronically, but must be confirmed.

  • 7-Propyl isomer: The proton at C-5 (closest to bridgehead N) appears as a doublet at ~9.0–9.2 ppm with a characteristic coupling constant (

    
     Hz).
    
  • 5-Propyl isomer: If formed, the C-5 substituent removes this downfield proton signal.

References

  • Pettit, S. et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology.

  • Kang, S. et al. (2017). Synthesis and structure-activity studies of side chain analogues of the anti-tubercular agent, Q203. European Journal of Medicinal Chemistry.

  • Moraski, G. C. et al. (2011).[10] Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters.

  • BenchChem Protocols. (2025). Application Notes and Protocols for the Synthesis of 4-Propylpiperidin-3-amine.

  • Chichibabin, A. E. (1914).[6] Preparation of 2-aminopyridine. Journal of the Russian Physical Chemical Society. [Classic Reaction Reference]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Propylpyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 4-Propylpyridin-2-amine (CAS: 33226-03-6) Synonyms: 2-Amino-4-propylpyridine Application: Pharmaceutical intermediate, ligand synthesis.

Introduction: Selecting Your Route

High-yield synthesis of 4-Propylpyridin-2-amine is often hindered by two opposing challenges: the harsh conditions of direct amination (Chichibabin) versus the cost and complexity of cross-coupling (Suzuki). This guide provides optimized protocols and troubleshooting for both pathways.

Route Selection Decision Tree

RouteSelection cluster_0 Route A Characteristics cluster_1 Route B Characteristics Start Start: Define Constraints Cost Is cost/scalability the primary driver? Start->Cost Purity Is high purity (>98%) critical downstream? Cost->Purity No Chichibabin Route A: Chichibabin Reaction (Direct Amination) Cost->Chichibabin Yes (Industrial Scale) Purity->Chichibabin No Suzuki Route B: Suzuki Coupling (Pd-Catalyzed) Purity->Suzuki Yes (MedChem/Discovery) C_Pros Low Cost One Step Chichibabin->C_Pros S_Pros Mild Conditions High Selectivity Suzuki->S_Pros C_Cons Harsh Conditions Tar Formation S_Cons Expensive Catalyst Multi-step Precursors

Caption: Decision matrix for selecting the optimal synthetic pathway based on project constraints.

Module 1: The Chichibabin Protocol (Industrial Standard)

Concept: Direct amination of 4-propylpyridine using Sodium Amide (NaNH₂). Primary Challenge: Controlling the "tar" formation (polymerization) and preventing 2,6-diamination.

Optimized Protocol Parameters
ParameterRecommendationScientific Rationale
Reagent Quality Fresh Granular NaNH₂"Old" NaNH₂ contains NaOH and peroxides, killing the reaction and lowering yield below 30%.
Solvent Xylene or TolueneHigh boiling point required (>100°C) to overcome activation energy barrier.
Atmosphere Strict N₂ or ArMoisture reacts with NaNH₂ to form NaOH, which is inactive for this substitution.
Temperature 105–115°C<100°C: Reaction stalls. >120°C: Rapid polymerization (black tar).
Stoichiometry 1.1 eq NaNH₂Excess base promotes di-amination at the C6 position.
Troubleshooting Guide: Chichibabin Route

Q: The reaction mixture turned into a solid black mass (tar). What happened? A: This is "thermal runaway polymerization."

  • Cause: Temperature exceeded 120°C or local hot spots occurred due to poor stirring.

  • Fix: Use an oil bath (not heating mantle) for precise control. Ensure high-torque mechanical stirring. Add the 4-propylpyridine slowly to the hot NaNH₂ suspension to control the exotherm.

Q: My LCMS shows a large peak with Mass = Product + 15 (M+16). A: This is likely the 2,6-diamino byproduct .

  • Cause: Excess NaNH₂ or reaction time was too long.

  • Fix: Stop the reaction immediately upon consumption of starting material (monitor via TLC/GC). Reduce NaNH₂ equivalents to 1.05.

Q: Yield is <20% and starting material remains. A: Your Sodium Amide is likely deactivated.

  • Diagnosis: If the NaNH₂ is yellow/beige, it is partially oxidized. It should be grey/white.

  • Advanced Tip: Add 5 mol% Sodium Iodide (NaI) . This forms a "NaH-Iodide composite" in situ, which acts as a kinetic activator, allowing the reaction to proceed at slightly lower temperatures with higher conversion [1].

Module 2: The Suzuki Cross-Coupling (Precision Route)

Concept: Coupling 2-amino-4-chloropyridine with Propylboronic acid. Primary Challenge: Catalyst poisoning and protodeboronation.

Optimized Protocol Parameters
ParameterRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂ · DCMBidentate ligands (dppf) prevent catalyst decomposition better than Pd(PPh₃)₄ for pyridine substrates.
Base K₂CO₃ (3.0 eq)Strong enough to activate the boronic acid but mild enough to prevent side reactions.
Solvent 1,4-Dioxane : Water (4:1)Water is essential for the transmetallation step in Suzuki coupling.
Degassing Sparge with Ar (20 min)Oxygen causes homocoupling of the boronic acid and oxidizes the Pd(0) species.
Troubleshooting Guide: Suzuki Route

Q: The reaction stalls at 50% conversion. A: Catalyst death ("Pd black" formation).

  • Cause: Oxygen ingress or insufficient ligand stabilization.

  • Fix: Add a second portion of catalyst (1 mol%) after 4 hours. Ensure the reaction vessel is strictly sealed.

Q: I see a byproduct corresponding to Propyl-Propyl coupling. A: Oxidative homocoupling of the boronic acid.

  • Cause: Presence of O₂.[1]

  • Fix: Improve degassing (freeze-pump-thaw cycles are superior to sparging).

Q: The pyridine chloride starting material is not reacting. A: The amino group at C2 might be coordinating to the Palladium, poisoning it.

  • Fix: Use 2-acetamido-4-chloropyridine (acetyl protected amine). The protecting group prevents coordination and can be removed easily with aqueous NaOH during workup.

Module 3: Purification & Isolation

Yield is often lost during workup, not synthesis. Pyridines are amphoteric, making them tricky to extract.

The "Double-Switch" Acid-Base Extraction

This method guarantees removal of neutral impurities (tars, unreacted starting material) without column chromatography.

Workup Crude Crude Reaction Mixture Acidify 1. Dissolve in dilute HCl (pH 2) 2. Wash with Ethyl Acetate Crude->Acidify Separation1 Phase Separation Acidify->Separation1 OrgLayer1 Organic Layer (Contains Tars/Non-basic impurities) Separation1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Protonated Product) Separation1->AqLayer1 Discard Discard OrgLayer1->Discard Basify Basify Aqueous Layer with NaOH to pH 12 AqLayer1->Basify Extract Extract with DCM (3x) Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg

Caption: "Double-Switch" extraction workflow utilizing the basicity of the pyridine nitrogen.

Critical Step:

  • pH Control: When basifying, ensure pH > 12. The pKa of 2-aminopyridine is ~6.8. If you only go to pH 8, a significant portion remains protonated and water-soluble, leading to massive yield loss.

References

  • Pang, J. H., et al. (2019). "Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH–Iodide Composite." Journal of Organic Chemistry. Link

  • Kotha, S., et al. (2002). "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron. Link

  • Chichibabin, A. E., & Zeide, O. A. (1914). "New Reaction for Compounds Containing the Pyridine Nucleus." J. Russ. Phys. Chem. Soc.
  • Wade, J. V., & Krueger, C. A. (2003).[2] "Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids."[2] Journal of Combinatorial Chemistry. Link

Sources

Technical Support Guide: Side Product Formation in Chichibabin Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Chichibabin reaction (nucleophilic aromatic substitution of hydrogen, SNH) remains the industrial standard for aminating pyridines. However, its dependence on heterogeneous conditions (NaNH2 suspension) and high temperatures makes it prone to erratic yields and specific side products: dimers (bipyridines) , regioisomers , and polymeric tars .

This guide moves beyond standard textbook mechanisms to address the process-critical variables that control these side reactions. It is designed as a self-validating troubleshooting system.

Troubleshooting Hub: Symptom-Based Solutions

Symptom A: "I am seeing significant formation of 4,4'-bipyridine (Dimer) instead of the amine."

Diagnosis: Competitive Radical/Electron Transfer Pathway. The formation of bipyridines (specifically 4,4'-di-tert-butyl-2,2'-bipyridine in substituted substrates) competes with amination.[1] This is often driven by atmospheric pressure conditions where hydrogen evolution is slow or inefficient, favoring radical coupling over hydride elimination.

Corrective Protocol:

  • Increase System Pressure: Switch from atmospheric reflux to a pressurized autoclave (e.g., 50–350 psi N2). High pressure suppresses the radical dimerization pathway and favors the ionic amination pathway [1].

  • Ammonia Partial Pressure: Introduce NH3 gas (partial pressure >5 psi). This shifts the equilibrium, stabilizing the amide species and preventing radical decomposition.

Symptom B: "The reaction mixture turned into a black, intractable tar."

Diagnosis: Ring Opening & Oxidative Polymerization. Pyridines are susceptible to ring opening under harsh nucleophilic conditions (similar to the ANRORC mechanism in diazines, though less controlled here). "Tars" are often polymerized ring-opened acyclic nitriles or poly-aminopyridines formed in the presence of trace oxygen.

Corrective Protocol:

  • Strict Inert Atmosphere: Ensure <5 ppm O2. Sodium amide can form explosive peroxides and promotes oxidative coupling in the presence of air.

  • Temperature Ramp: Do not plunge reagents into a pre-heated block. Slow heating (1–2 °C/min) allows the stable

    
    -complex to form without thermally shocking the system into decomposition.
    
Symptom C: "No reaction occurred. Starting material recovered."

Diagnosis: "The Purity Paradox." Counter-intuitively, ultra-pure (99.99%) Sodium Amide (NaNH2) often exhibits lower reactivity than technical-grade reagents. The reaction surface requires specific active sites or catalytic impurities (trace oxides/peroxides or specific morphological defects) to initiate the sorption of pyridine [2].

Corrective Protocol:

  • Reagent Activation: If using high-purity NaNH2, add a trace of oleic acid (0.1 mol%) or use "aged" technical grade sodamide.

  • Solvent Switch: If using xylene/toluene, ensure the solvent is dry but consider the dielectric constant. Switching to high-boiling ethers (e.g., diphenyl ether) or using liquid ammonia (low temp) with an oxidant (KMnO4) can bypass the activation energy barrier of the heterogeneous surface.

Mechanistic Visualization: The Bifurcation Point

The following diagram illustrates the critical divergence point between the desired amination and the undesired dimerization/degradation pathways.

Chichibabin_Pathways Start Pyridine + NaNH2 Complex Anionic σ-Complex (Meisenheimer-type) Start->Complex Nucleophilic Attack (C2) PathA_Step1 Hydride (H-) Elimination (Rate Determining Step) Complex->PathA_Step1 Standard Conditions (High Pressure N2) PathB_Step1 Single Electron Transfer (SET) Radical Anion Formation Complex->PathB_Step1 Atmospheric Pressure Steric Hindrance PathC_Step1 Ring Opening / Polymerization (High Temp / O2 present) Complex->PathC_Step1 Overheating / O2 Leak Product 2-Aminopyridine (Major Product) PathA_Step1->Product - NaH / - H2 Dimer 4,4'-Bipyridine / Dimers (Side Product) PathB_Step1->Dimer Radical Coupling Tar Intractable Tars PathC_Step1->Tar

Figure 1: Mechanistic divergence in Chichibabin amination. Note that pressure and temperature control the flux between Path A (Green) and Path B (Red).

Optimized Experimental Protocol (High-Yield Method)

This protocol prioritizes safety and dimer suppression over speed.

Reagents & Equipment
  • Substrate: Pyridine derivative (1.0 equiv).

  • Reagent: Sodium Amide (NaNH2), technical grade (1.2–1.5 equiv). Note: Handle under N2 glovebox conditions.

  • Solvent: o-Xylene or Toluene (Anhydrous).

  • Vessel: High-pressure autoclave (Hastelloy or Stainless Steel) rated for 500 psi.

Step-by-Step Methodology
  • Inert Loading: In a glovebox, load NaNH2 and solvent into the autoclave liner. Add the pyridine substrate last to prevent immediate exotherms on the solid surface.

  • Pressure Seal: Seal the autoclave. Purge 3x with N2.

  • Pressurization: Charge the vessel with 200–300 psi Nitrogen .

    • Why? This suppresses the gas phase volume, keeping volatile intermediates in solution and inhibiting the radical dimerization pathway [1].

  • Thermal Ramp: Heat to 140–160 °C with efficient stirring (800 rpm).

    • Monitor: Watch for a pressure spike indicating H2 evolution.

  • Reaction Time: Hold for 4–6 hours.

  • Quench (Critical Safety Step):

    • Cool to room temperature.

    • Vent H2/N2 slowly.

    • Hydrolysis: Add the reaction mixture slowly to crushed ice/water. Never add water to the reaction mixture. The residual NaNH2 reacts violently.

  • Extraction: Extract with Ethyl Acetate. The organic layer contains the product; the aqueous layer contains NaOH and inorganic byproducts.

Data & Reference Tables

Table 1: Solvent & Condition Effects on Selectivity
SolventTemp (°C)PressureMajor ProductSide Product Risk
Liq. Ammonia -33Atm2-AminopyridineLow (requires oxidant like KMnO4)
Toluene/Xylene 110-140Atm2-AminopyridineHigh (Dimerization: 10-25%)
Xylene 150-160300 psi N22-Aminopyridine (>90%) Low (<5% Dimer)
DMAc / DMF >150AtmTars/Degradation Very High (Solvent incompatibility)

Safety & Handling (Mandatory)

  • Sodium Amide (NaNH2):

    • Fire Hazard: Reacts violently with water to form NH3 and NaOH.

    • Explosion Hazard: Old/yellowed NaNH2 can contain peroxides. Do not crush yellow crusts; dispose of immediately by slow addition to hydrocarbon/alcohol mix.

    • H2 Gas: The reaction generates stoichiometric quantities of hydrogen gas. Ensure proper venting or headspace calculation in sealed vessels.

References

  • Chichibabin Reaction Improvement (Pressure Effects)

    • Title: Process for the Chichibabin amination of pyridine bases.[1][2][3][4][5][6][7][8][9]

    • Source: US P
    • URL
  • Mechanism & Side Products

    • Title: The Chichibabin Reaction (Review).[2][3][5][6][8]

    • Source:Chemical Reviews (via Wikipedia/Scientific Upd
    • URL:[Link][1][2][3][4][6]

  • Regioselectivity & Dimerization

    • Title: Advances in the Study of the Chichibabin Reaction.[8]

    • Source: ResearchG
    • URL:[Link]

Sources

Technical Support Center: Preventing Thermal Runaway in Exothermic Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Safety in Heterocyclic Chemistry Ticket ID: PYR-THERM-SAFE-001

Introduction: The Physics of Failure

As researchers, we often underestimate pyridine synthesis because the raw materials (aldehydes, ammonia,


-keto esters) seem benign. However, the formation of the pyridine ring is highly exothermic (

).

Thermal runaway occurs when the rate of heat generation (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) exceeds the rate of heat removal (

). In pyridine synthesis, this is frequently caused by reactant accumulation in semi-batch processes.[1] If you dose reactants faster than they consume, you build a "thermal bomb" inside the reactor. Once the temperature triggers a secondary decomposition (often of the intermediate dihydropyridine or N-oxide), the reaction becomes adiabatic, and explosion is inevitable.

Part 1: Pre-Reaction Risk Assessment (FAQ)

Q1: What data must I have before starting a multi-gram pyridine synthesis?

A: Do not proceed without these three critical calorimetric parameters. If you lack this data, you are flying blind.

ParameterMethodCritical Threshold / Action
Heat of Reaction (

)
RC1 / HF-CalIf

, the reaction has high runaway potential.
Adiabatic Temp Rise (

)

If

(decomposition), you have a critical safety gap.
Time to Max Rate (TMR) ARC / DSCIf

at process temp, the process is unsafe for scale-up.

Tech Note: MTSR (Maximum Temperature of Synthesis Reaction) is the temperature the reactor would reach if cooling failed and all accumulated reactants reacted instantly.[2] Always ensure MTSR < Decomposition Onset Temperature.

Q2: How do I determine the safe dosing rate?

A: You must verify that your reaction is feed-controlled , not kinetic-controlled.

  • Feed-Controlled: Reaction is instant; heat is released as you dose.[2] (Safe)

  • Kinetic-Controlled: Reactants accumulate; heat is released later.[2] (Unsafe)

Validation Protocol:

  • Stop dosing for 5 minutes.

  • Monitor heat flow (

    
    ).[2]
    
  • Result: If

    
     drops to baseline immediately, you are feed-controlled. If 
    
    
    
    persists, you have accumulation. STOP and increase cooling or lower dosing rate.

Part 2: Active Process Control (Troubleshooting)

Issue: "My reactor temperature is spiking despite constant jacket cooling."

Diagnosis: You likely have fouling on the reactor wall (precipitated polymer/salts) or viscosity changes reducing heat transfer (


).[2]
Immediate Action: 
  • Stop Dosing Immediately. (Do not just lower the rate; stop it).

  • Max Cooling: Set jacket to

    
     (but watch for crystallization).
    
  • Check Agitation: Ensure the impeller is actually moving the bulk fluid, not just "coring" (spinning in a hole).

Issue: "I missed the solvent charge, can I add it now?"

CRITICAL WARNING: NO. Adding cold solvent to a hot, concentrated reaction mass can trigger a massive boil-over or shock-crystallization.

  • Case Reference: The Corden Pharmachem incident (2008) occurred because acetone was omitted, leading to a higher adiabatic temperature rise and subsequent explosion during 2-cyano-3-methylpyridine synthesis.[3]

  • Correct Protocol: Abort the batch. Cool down slowly. Do not attempt to "fix" stoichiometry at high temperature.[2]

Part 3: Experimental Protocols

Workflow 1: Safe Hantzsch Pyridine Synthesis (Semi-Batch)

Standard "All-in" methods are unsafe >10g scale.[2] Use this semi-batch protocol.

Reagents:

  • Aldehyde (1.0 eq)

  • 
    -Keto ester (2.0 eq)[4]
    
  • Ammonium Acetate (1.1 eq)

  • Solvent: Ethanol (High heat capacity, reflux control)

Step-by-Step Methodology:

  • Heel Charge: Load Ammonium Acetate and 10% of the

    
    -Keto ester into Ethanol. Heat to reflux (
    
    
    
    ).[2]
  • Dosing Preparation: Mix Aldehyde and remaining

    
    -Keto ester in a separate dosing funnel.
    
  • Controlled Addition: Dose the mixture over 2-4 hours .

    • Why? This limits the concentration of unreacted aldehyde, preventing violent exotherms.

  • In-Process Check (IPC): Every 30 mins, check consumption of aldehyde via TLC/HPLC.

    • Safety Gate: If aldehyde accumulation > 5%, PAUSE DOSING .

  • Post-Reaction: Hold at reflux for 1 hour. Cool to

    
    .[2][5]
    
Workflow 2: Emergency Quenching Logic

When the temperature rises uncontrollably (Runaway).

QuenchLogic Start Temp Deviation Detected (T > T_set + 5°C) StopFeed ACTION: STOP ALL FEEDS Start->StopFeed CheckCooling Is Cooling Maxed? EvalTrend Is dT/dt increasing? CheckCooling->EvalTrend StopFeed->CheckCooling QuenchDecision Critical Decision: Is T > MTSR? EvalTrend->QuenchDecision Yes Hold Hold & Monitor Resume only if T returns to setpoint EvalTrend->Hold No Dump EMERGENCY DUMP Transfer to Quench Tank (Cold Water/Ice) QuenchDecision->Dump Yes (Runaway Imminent) QuenchDecision->Hold No

Figure 1: Decision logic for responding to thermal deviations. Note that "MTSR" is the Maximum Temperature of Synthesis Reaction calculated during pre-assessment.

Part 4: Specific Hazard Profiles

Chichibabin Reaction (Amination)
  • Hazard: Evolution of Hydrogen gas (

    
    ) and use of Sodium Amide (
    
    
    
    ).[2][6]
  • Risk:

    
     is water-reactive and can form explosive peroxides.[2]
    
  • Control:

    • Use Mineral Oil suspensions of

      
       (safer than dry powder).[2]
      
    • Nitrogen Sweep: Continuous

      
       flow to dilute evolved 
      
      
      
      below the LEL (Lower Explosive Limit, 4%).
N-Oxide Rearrangements
  • Hazard: Pyridine N-oxides are energetic.[2] Their rearrangement (e.g., with acetic anhydride) is violently exothermic.

  • Risk: Decomposition temperature is often close to reaction temperature.[2]

  • Control: Never distill N-oxide residues to dryness. Always quench with water before disposal.[2]

References

  • Corden Pharmachem Incident: Health and Safety Authority (HSA).[2] (2008).[2][3][7][8] Investigation into the Runaway Reaction at Corden Pharmachem. Retrieved from [Link]

  • Synthron Incident: U.S. Chemical Safety Board (CSB).[2] (2006).[2][8][9] Synthron Chemical Explosion and Fire. Retrieved from [Link]

  • Thermal Runaway Fundamentals: Stoessel, F. (2008).[2] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[2]

  • Hantzsch Synthesis Safety: Organic Chemistry Portal. Hantzsch Dihydropyridine Synthesis. Retrieved from [Link]

  • Reaction Calorimetry Guidelines: Mettler Toledo. Thermal Analysis and Calorimetry Applications. Retrieved from [Link]

Sources

Removing impurities from crude 4-Propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purification of Crude 4-Propylpyridin-2-amine

CAS: 3511-29-3 Synonyms: 2-Amino-4-propylpyridine; 4-Propyl-2-pyridinamine Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Impurity Profile

4-Propylpyridin-2-amine is a critical intermediate often synthesized via the Chichibabin reaction (amination of 4-propylpyridine with sodium amide). While this route is direct, it generates a complex impurity profile that can poison downstream catalytic cycles (e.g., Pd-catalyzed cross-couplings) or interfere with biological assays.

Primary Impurities:

  • Unreacted Starting Material: 4-Propylpyridine (Liquid, bp ~170°C).

  • Regioisomers: 6-Propylpyridin-2-amine (Symmetric substitution often mitigates this, but crude feeds may contain isomers).

  • Oligomers/Tars: Polypyridines and oxidative coupling products (dark color bodies).

  • Inorganic Residues: Sodium amide/hydroxide salts and metal shavings.

This guide provides a tiered purification strategy, moving from bulk cleanup (Acid-Base Workup) to high-purity isolation (Recrystallization/Distillation).

Tier 1: The "Chemical Filter" (Acid-Base Extraction)

Objective: Remove non-basic impurities (tars, neutral organics) and unreacted starting material (partial removal based on pKa differences).

Mechanism: 2-Aminopyridines (


) are significantly more basic than alkylpyridines (

) due to resonance stabilization of the amidine-like cation. We exploit this by extracting the crude into dilute acid, washing away neutrals, and then selectively precipitating the amine.

Protocol:

  • Dissolution: Dissolve crude dark oil/solid in DCM (Dichloromethane) or EtOAc (Ethyl Acetate) (10 mL/g).

  • Acid Extraction: Extract the organic layer with 1.0 M HCl (

    
     vol).
    
    • Note: The product goes into the aqueous phase (protonated). Dark tars and some non-basic impurities remain in the organic layer.

  • Organic Wash: Wash the combined acidic aqueous layer with fresh DCM (

    
    ). Discard organic washes.
    
    • Critical Step: This removes the bulk of the "tar" and color bodies.

  • Basification: Cool the aqueous layer to 0–5°C. Slowly add 10 M NaOH or Solid

    
      until pH > 12.
    
    • Observation: The product will oil out or precipitate as a white/off-white solid.

  • Recovery: Extract the cloudy aqueous mixture with DCM (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ). Dry combined organics over 
    
    
    
    , filter, and concentrate.

Outcome: >90% purity. Light yellow oil or solid.

Tier 2: Advanced Purification (Crystallization & Distillation)

Depending on the physical state of your crude (often an oil that slowly solidifies), choose Method A or Method B .

Method A: Recrystallization (For Solids)

Best for: Removing trace isomers and inorganic salts.

Solvent System:

  • Primary: Toluene or Ligroin (boiling range 90-100°C).

  • Anti-solvent: Hexanes or Heptane.

Step-by-Step:

  • Dissolve the semi-solid residue in minimal boiling Toluene (approx. 2-3 mL per gram).

  • If insoluble black specks remain, filter hot through a Celite pad .

  • Remove from heat. Add Hexane dropwise until persistent turbidity appears.

  • Add a few drops of Toluene to clear the solution.

  • Allow to cool slowly to room temperature, then place in a freezer (-20°C) overnight.

  • Collection: Filter cold. Wash crystals with cold Hexane.

Method B: Vacuum Distillation (For Oils)

Best for: Large scale (>10g) and separating unreacted 4-propylpyridine.

Data Table: Boiling Point Estimations

Compound Pressure (Torr) Est. Boiling Point (°C)
4-Propylpyridine 760 ~170
4-Propylpyridine 10 ~60-65

| 4-Propylpyridin-2-amine | 0.5 | 110 - 120 |

Note: 2-aminopyridines have high boiling points due to H-bonding. Use a short-path distillation head to prevent thermal degradation.

Visual Workflow: Decision Logic

PurificationLogic Crude Crude Reaction Mixture (Dark Oil/Solid) AcidBase Tier 1: Acid-Base Extraction (Remove Tars/Neutrals) Crude->AcidBase CheckState Physical State Check AcidBase->CheckState Solid Solid / Semi-Solid CheckState->Solid Crystallizes Oil Persistent Oil CheckState->Oil Remains Liquid Recryst Tier 2A: Recrystallization (Toluene/Hexane) Solid->Recryst Distill Tier 2B: Vacuum Distillation (0.1 - 1.0 Torr) Oil->Distill Pure Pure 4-Propylpyridin-2-amine (>98% HPLC) Recryst->Pure Distill->Pure

Figure 1: Decision tree for selecting the appropriate purification method based on the physical state of the semi-crude intermediate.

Troubleshooting & FAQs

Q1: The product "oils out" during recrystallization instead of forming crystals. What do I do?

  • Cause: The solution is too concentrated or cooled too quickly. Impurities (like unreacted starting material) act as a solvent, lowering the melting point.

  • Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" if available. If not, scratch the glass surface with a spatula to induce nucleation. Alternatively, switch to a more polar solvent system like EtOAc/Hexane (1:10) .

Q2: My product is still colored (red/brown) after acid-base extraction.

  • Cause: Pyridine oxidation products (N-oxides or polymerized species) are notoriously difficult to remove.

  • Fix: Treat the organic solution with Activated Charcoal (Carbon) .

    • Dissolve crude in hot Ethanol or Toluene.

    • Add Activated Carbon (10 wt%).

    • Reflux for 15 minutes.

    • Filter hot through Celite.

Q3: How do I remove trace 4-propylpyridine without distillation?

  • Technique: If distillation is not possible, use Flash Chromatography .

  • Stationary Phase: Silica Gel (neutralized with 1%

    
     to prevent streaking).
    
  • Mobile Phase: 2%

    
     5% Methanol in DCM. The unreacted alkylpyridine elutes first; the amino-pyridine is much more polar and elutes later.
    

References

  • Chichibabin Reaction Mechanism & Impurities

    • Source: "The Chichibabin Reaction." Comprehensive Organic Name Reactions and Reagents.
    • Context: Explains the formation of dimers and tars during the amin
  • Physical Properties of 2-Amino-4-Alkylpyridines

    • Source: PubChem Compound Summary for 2-Amino-4-methylpyridine (Analogous structure).
    • Context: Used to extrapolate solubility and melting point behavior (Solid, mp ~99°C for methyl analog; propyl likely lower).
  • Purification of Aminopyridines

    • Source: "Purification of heterocyclic amines via acid-base extraction." Org.[1] Synth. Coll. Vol. 3.

    • Context: Standard protocols for separating basic amines

Sources

Preventing catalyst deactivation in pyridine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Catalyst Deactivation in Pyridine Coupling Reactions

Status: SYSTEM ONLINE Operator: Senior Application Scientist (Ph.D., Organometallics) Ticket ID: PYR-CPL-BV4

Welcome to the Heterocycle Coupling Support Hub. You are likely here because your pyridine cross-coupling failed. This is a common bottleneck in drug discovery. Pyridines are "privileged scaffolds" in medicinal chemistry but "privileged poisons" in catalysis. This guide bypasses standard textbook advice to address the specific failure modes of pyridine-metal interactions.

Part 1: Diagnostic & Mechanism (The "Why")

Before fixing the reaction, you must identify how the catalyst is dying. In pyridine coupling, deactivation typically stems from two distinct competing pathways: Lewis Basic Poisoning or Protodeboronation (specifically for boronic acids).

The Deactivation Landscape

The diagram below illustrates the competition between the productive catalytic cycle and the two primary deactivation sinks.

PyridineDeactivation PreCat Pd Precatalyst (e.g., Pd-G4) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActivePd->OxAdd + Ar-X Coordination Pyridine Coordination (POISONING) OxAdd->Coordination + Pyridine (N-binding) TransMet Transmetallation OxAdd->TransMet + Boronate Coordination->OxAdd Reversible (Slow) Prod Product Formation TransMet->Prod Reductive Elim. Boronic 2-Pyridine Boronic Acid Boronic->TransMet Productive Path ProtoDe Protodeboronation (C-B Bond Cleavage) Boronic->ProtoDe Base/H2O DeadBoron De-borylated Pyridine (Reaction Stalls) ProtoDe->DeadBoron

Figure 1: The "Pyridine Trap." Note that N-coordination (red path left) sequesters the catalyst, while protodeboronation (red path right) destroys the nucleophile.

Part 2: Troubleshooting Guide (The "What")

Scenario A: The "Black Crash"

Symptom: The reaction mixture turns opaque black (Pd precipitation) within minutes; little to no conversion is observed. Diagnosis: Catalyst Aggregation. The pyridine nitrogen displaced your ligand, forming a [Pd(Pyridine)n] species that lacks the steric bulk to prevent aggregation into inactive Palladium black. The Fix:

  • Switch to Precatalysts: Do not use Pd(OAc)₂ or Pd₂dba₃. These sources generate Pd(0) slowly, leaving the metal vulnerable to N-coordination before the phosphine ligand can bind. Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4).[1] These contain the ligand pre-bound and activate rapidly [1].[2]

  • Ligand Selection: You need a ligand that is bulky enough to physically block the pyridine nitrogen from binding to the Pd center.

    • Recommended:XPhos , RuPhos , or P(t-Bu)₃ .

Scenario B: The "Vanishing Nucleophile"

Symptom: LCMS shows the aryl halide is intact, but the pyridine boronic acid is gone. You see a mass corresponding to the pyridine with a hydrogen where the boron was (M-H). Diagnosis: Protodeboronation. 2-Pyridyl boronic acids are intrinsically unstable. The C-B bond hydrolyzes rapidly in the presence of base and water, faster than the transmetallation step [2]. The Fix:

  • Implement "Slow-Release" Strategy: Use MIDA boronates (N-methyliminodiacetic acid). These are air-stable and hydrolyze slowly, keeping the concentration of the unstable free boronic acid low (akin to a syringe pump addition) [3].[3]

  • Anhydrous Conditions: If not using MIDA, switch to anhydrous solvents (Dioxane/Toluene) and anhydrous bases (K₃PO₄) to starve the protodeboronation mechanism of water.

Scenario C: The "Stalled Reaction"

Symptom: Reaction proceeds to 40-50% and then stops. Adding more catalyst does not restart it. Diagnosis: Product Inhibition. The product (a biaryl pyridine) is often a better ligand than the substrate. As product accumulates, it poisons the remaining catalyst. The Fix:

  • Ligand:Pd Ratio: If generating catalyst in situ, increase the Ligand:Pd ratio to 2:1 or 3:1 to outcompete the product for the metal center.

  • Scavengers: In extreme cases, adding a Lewis acid (like MgCl₂ or ZnCl₂) can sequester the pyridine nitrogen, though this can sometimes interfere with transmetallation.

Part 3: Protocol Optimization (The "How")

Protocol 1: The "Golden Standard" for 2-Pyridyl Coupling

Use this when coupling 2-pyridyl nucleophiles, the most difficult class.

Reagents:

  • Electrophile: 1.0 equiv (Aryl Chloride/Bromide)

  • Nucleophile: 1.5 equiv 2-Pyridyl MIDA Boronate

  • Catalyst: 2-5 mol% XPhos Pd G4 (or G3)

  • Base: 5.0 equiv K₃PO₄ (3.0 M aq. solution) or Cu(OAc)₂/DEA system for specific MIDA activation [3].[4]

  • Solvent: THF:Water (10:1) or Dioxane.[5]

  • Temp: 60°C.

Step-by-Step:

  • Charge Solids: Add Aryl Halide, MIDA boronate, and XPhos Pd G4 to a vial equipped with a stir bar.

  • Atmosphere: Seal and purge with Argon/Nitrogen for 5 minutes. (Oxygen accelerates protodeboronation).

  • Solvent Add: Add degassed THF.

  • Activation: Add the aqueous base. Note: The base triggers the release of the active boronic acid from the MIDA cage.[4]

  • Heat: Stir vigorously at 60°C.

    • Why 60°C? High enough to drive transmetallation, low enough to minimize thermal protodeboronation.

Protocol 2: Ligand Selection Matrix

Use this table to select the correct ligand based on your specific pyridine substrate.

Substrate TypePrimary ChallengeRecommended LigandRationale
2-Halopyridines Oxidative addition is difficult (electron deficient).SPhos or RuPhos Electron-rich ligands facilitate oxidative addition into the C-X bond.
3-Halopyridines Less steric hindrance, moderate poisoning.XPhos Excellent balance of stability and activity.[1][6]
2-Pyridyl Boronates Rapid protodeboronation.XPhos (with G4 Precat)Fast oxidative addition is required to "catch" the unstable boronic acid before it decomposes.
Highly Basic Pyridines Strong coordination/poisoning.P(t-Bu)₃ or BrettPhos Extreme steric bulk prevents N-coordination to the Pd center.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I just add more catalyst if the reaction stalls? A: Generally, no. If the reaction stalled due to poisoning (Scenario C), the new catalyst will likely be poisoned immediately by the accumulated product. It is more effective to restart with a better ligand (e.g., switching from PPh₃ to XPhos) or to perform a "hot filtration" to remove Pd black before adding fresh catalyst (though this is rarely practical on small scale).

Q: Why use G4 precatalysts instead of G3? A: G3 precatalysts release a carbazole byproduct upon activation that can occasionally inhibit specific enzymatic assays downstream or participate in side reactions. G4 precatalysts utilize an N-methylated backbone that improves solubility and prevents the carbazole byproduct from acting as a competitive ligand [1].

Q: Should I protect the pyridine nitrogen as an N-oxide? A: This is a valid "nuclear option." If steric ligands fail, oxidizing the pyridine to pyridine-N-oxide (using mCPBA) renders the nitrogen non-coordinating. You can perform the coupling and then reduce the N-oxide back to the pyridine (using Zn/NH₄Cl or PCl₃) in a subsequent step.

References

  • National Institutes of Health (NIH). (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts. Chemical Reviews. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Process Analytical Technology (PAT) & Troubleshooting for Pyridine Scaffolds

Executive Summary: The "Black Box" Problem

Synthesizing pyridine derivatives—whether via Hantzsch condensation, Bohlmann-Rahtz, or oxidative aromatization—often suffers from a "black box" effect where intermediates (dihydropyridines, enamines) degrade or stall unseen. This guide moves beyond basic TLC to implement Process Analytical Technology (PAT) . We focus on self-validating protocols that quantify reaction kinetics, manage exotherms during aromatization, and identify "silent" impurities.

Module 1: Real-Time Kinetic Profiling (Hantzsch Synthesis)

The Challenge

The Hantzsch synthesis involves a multi-component condensation (aldehyde +


-ketoester + ammonia source).[1] A common failure mode is the stalling of the reaction at the chalcone  or enamine  intermediate stage due to improper pH or water accumulation, leading to low yields of the 1,4-dihydropyridine (1,4-DHP) precursor.
Solution: In-Situ FTIR/Raman Monitoring

Real-time spectroscopy allows you to distinguish between the formation of the intermediate and the cyclization to the DHP ring.

Experimental Protocol: In-Situ FTIR Setup
  • Background: Collect a solvent background (e.g., Ethanol/Reflux) at reaction temperature.

  • Probe Insertion: Insert the FTIR probe (e.g., ReactIR) prior to reagent addition.

  • Key Tracking Bands:

    • Reactant Decay: Track the

      
      -ketoester Carbonyl (
      
      
      
      ) stretch at ~1735–1710 cm⁻¹ .
    • Intermediate Formation: Watch for the Chalcone

      
       stretch around 1600–1620 cm⁻¹ .
      
    • Product (DHP) Formation: The diagnostic "doublet" of the DHP ring (

      
       and 
      
      
      
      ) appears at 1650 cm⁻¹ and 1690 cm⁻¹ .
  • Endpoint Determination: The reaction is not complete when the starting material disappears, but when the Intermediate band plateaus and the Product band maximizes.

Data Visualization: Hantzsch Reaction Pathway

HantzschMonitoring Start Reagents (Aldehyde + Beta-Ketoester) Inter Intermediates (Chalcone/Enamine) Start->Inter Condensation (Track: Loss of C=O ~1735 cm-1) DHP 1,4-Dihydropyridine (DHP Ring) Inter->DHP Cyclization (Track: Rise of C=C ~1650 cm-1) Monitor1 PAT Checkpoint 1: Is Chalcone accumulating? Inter->Monitor1 Pyridine Final Pyridine (Aromatized) DHP->Pyridine Oxidation (Track: Loss of NH ~3300 cm-1) Monitor2 PAT Checkpoint 2: Exotherm Alert! DHP->Monitor2

Figure 1: Kinetic monitoring workflow for Hantzsch synthesis, identifying critical spectroscopic checkpoints.

Module 2: Oxidative Aromatization (Safety & Yield)

The Challenge

Converting 1,4-DHP to pyridine is an oxidative step (using


, DDQ, or 

). This step is highly exothermic and prone to "runaway" reactions. Furthermore, over-oxidation can degrade alkyl side chains.
Troubleshooting Protocol: The "Heat-Wait-Search" Method

Do not rely solely on reflux time. Use thermal tracking combined with HPLC.

  • Thermal Baseline: Establish a baseline temperature trace of the solvent system.

  • Dosing Control: Add oxidant in aliquots. Stop addition if

    
     relative to the cooling capacity.
    
  • Endpoint Verification (Self-Validating Step):

    • Technique: Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Acetonitrile/Water (0.1% TFA). Pyridines are basic; TFA suppresses silanol interactions and improves peak shape.

    • The Signal: 1,4-DHPs absorb strongly at ~360 nm (due to conjugation). Pyridines absorb at ~254 nm .

    • Validation: The reaction is complete only when the 360 nm signal vanishes. If 254 nm is stable but 360 nm persists, oxidation is incomplete.

Module 3: Impurity Profiling & Separation

Common Impurity Matrix

Pyridine synthesis often yields structurally similar byproducts that co-elute.

Impurity TypeOriginDetection MethodTroubleshooting
Picolines/Lutidines Homologues in starting material or alkyl migrationGC-MS (Split injection)Hard to distill. Use KMnO₄ oxidation to convert to acids, then wash with base.
1,2-Dihydropyridine Regioisomer of 1,4-DHP1H-NMRDistinct shift: 1,2-DHP protons are vinylic; 1,4-DHP are methylene-like.
Piperidines Over-reductionGC-FIDCheck reducing agent stoichiometry.
Pyridine N-Oxide Over-oxidationLC-MS (ESI+)Mass shift +16 Da. Reduce with

or Zn dust.
Troubleshooting Logic Tree

Troubleshooting Problem Issue: Low Yield / Impure Product Check1 Check 1: Is the DHP forming? Problem->Check1 Check2 Check 2: Is Oxidation complete? Check1->Check2 DHP present Action1 Adjust pH (Ammonia source) Check Water Content Check1->Action1 No DHP detected Action2 Check Oxidant Stoichiometry Monitor 360 nm Abs Check2->Action2 DHP remains Check3 Check 3: Purification Fails? Check2->Check3 Pyridine present Action3 Derivatize with Acid (HCl) Steam Distill Non-Basics Check3->Action3 Co-eluting impurities

Figure 2: Decision matrix for troubleshooting pyridine synthesis yield and purity issues.

Frequently Asked Questions (FAQs)

Q1: My GC-MS inlet liner gets dirty after only 5 runs of crude pyridine. Why?

A: Crude pyridine mixtures often contain non-volatile polymeric enamines or inorganic salts (if using


).
  • Fix: Use a glass wool-packed liner to trap non-volatiles.

  • Protocol: Implement a "sacrificial" injection of clean solvent (e.g., Methanol) every 5 runs to dissolve deposited salts, or switch to Headspace GC if the pyridine product is sufficiently volatile.

Q2: I see a color change from yellow to dark red, but TLC shows no product. What is happening?

A: This is the "Red-Shift False Positive."[2] Dihydropyridines and their oxidative intermediates (radical cations) are often deeply colored.

  • Diagnosis: The color indicates initiation of oxidation, but not completion.

  • Action: Do not stop the reaction based on color. Rely on the disappearance of the NH stretch in IR or the 360 nm peak in HPLC.

Q3: How do I remove water from my pyridine product? It's interfering with the next lithiation step.

A: Pyridine forms azeotropes with water.[2] Simple distillation fails.[2]

  • Protocol:

    • Bulk Drying: Store over KOH pellets for 24 hours (decant).

    • Fine Drying: Reflux over Calcium Hydride (

      
      )  for 4 hours, then distill under Argon.
      
    • Validation: Run a Karl-Fischer titration; target <50 ppm water for lithiation.

References

  • In-situ Monitoring of Hantzsch Synthesis

    • Leadbeater, N. E., et al. "Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy." Molecules, 2014, 19(7), 10998-11012.
  • Flow Chemistry & Automation

    • Baxendale, I. R., et al. "One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor." Beilstein J. Org.[3] Chem., 2013, 9, 1957–1968.[3]

  • Oxidative Aromatization Mechanisms

    • Memarian, H. R., et al. "Oxidation of 1,4-dihydropyridines to pyridine derivatives."[4][5][6][7] ResearchGate / Frontiers in Chemical Sciences.

  • Reaction Monitoring Overview

    • Mettler Toledo.[8] "In Situ FTIR Reaction Monitoring for Pyridine and Heterocycle Synthesis."

Sources

Validation & Comparative

Validation of HPLC method for 4-Propylpyridin-2-amine quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for 4-Propylpyridin-2-amine Quantification

Introduction: The Analytical Imperative for 4-Propylpyridin-2-amine

4-Propylpyridin-2-amine is a pyridine derivative, a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and agrochemicals.[1][2] The precise and reliable quantification of this analyte is paramount for ensuring product quality, stability, and safety in research and development settings. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and specificity for non-volatile and thermally labile compounds.[3][4]

This guide provides an in-depth, experience-driven walkthrough of the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for 4-Propylpyridin-2-amine. We will explore the causality behind each experimental choice, present a comprehensive validation package according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and objectively compare the method's performance against alternative analytical technologies.[5][6][7][8]

Part 1: HPLC Method Development and Optimization

The foundation of any validatable method is a robust and well-optimized protocol. The choices made here are critical for achieving the desired separation and sensitivity.

Chromatographic Conditions: A Rationale-Driven Approach

Our objective is to develop a method that retains 4-Propylpyridin-2-amine, separates it from potential impurities and degradation products, and produces a sharp, symmetrical peak shape.

Senior Application Scientist's Note: The basic nitrogen on the pyridine ring (pKa ≈ 5-6) is the primary driver of chromatographic behavior.[1] In reversed-phase chromatography, this basicity can lead to strong, undesirable interactions with acidic residual silanol groups on the silica-based column packing, resulting in significant peak tailing. To counteract this, we employ an acidic mobile phase modifier. The acid protonates the analyte, ensuring it behaves consistently, and also suppresses the ionization of silanol groups, leading to a symmetrical Gaussian peak.

Based on these principles, the following chromatographic conditions were optimized:

ParameterOptimized ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard quaternary pump system with UV/DAD detector.
Column C18, 4.6 x 150 mm, 5 µmC18 stationary phase provides excellent hydrophobic retention for the propyl group and the aromatic ring.
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (45:55 v/v)Acetonitrile is a common organic modifier. The acidic phosphate buffer ensures analyte protonation and minimizes silanol interactions.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection UV at 254 nmPyridine derivatives exhibit strong UV absorbance. 254 nm is a common and robust wavelength for aromatic systems.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and prevents peak shape issues.

Part 2: Method Validation According to ICH Q2(R1) Guidelines

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[6][8] We will follow the comprehensive framework of the ICH Q2(R1) guideline.

Experimental Workflow for Method Validation

The validation process follows a logical sequence, where each parameter builds upon the last to create a comprehensive picture of the method's performance.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Method Limits & Reliability cluster_3 Outcome Dev Method Development & Optimization Spec Specificity & Forced Degradation Studies Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Rob Robustness Acc->Rob LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantification (LOQ) Prec->LOQ Validated Validated Method LOQ->Validated Rob->Validated

Caption: Workflow for HPLC Method Validation.

Specificity and Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is the definitive test for a method's stability-indicating properties.[9][10]

  • Preparation: Prepare a stock solution of 4-Propylpyridin-2-amine at 1 mg/mL in the mobile phase.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1 N HCl, and dilute to 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to 100 µg/mL.

  • Thermal Degradation: Store the solid drug substance at 105°C for 48 hours. Prepare a 100 µg/mL solution from the stressed solid.

  • Photolytic Degradation: Expose a 100 µg/mL solution to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines.[11] A control sample should be wrapped in aluminum foil.

  • Analysis: Inject the unstressed (control) and all stressed samples into the HPLC system.

G cluster_stress Stress Conditions Analyte 4-Propylpyridin-2-amine (Parent Drug) Acid Acid (1N HCl, 80°C) Analyte->Acid Base Base (1N NaOH, 80°C) Analyte->Base Ox Oxidation (30% H₂O₂) Analyte->Ox Heat Thermal (105°C Solid) Analyte->Heat Light Photolytic (ICH Q1B) Analyte->Light HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Ox->HPLC Heat->HPLC Light->HPLC Result Separation of Parent Drug from Degradation Products HPLC->Result

Caption: Forced Degradation Study Design.

Results: The method is deemed specific and stability-indicating if the peak for 4-Propylpyridin-2-amine is pure and well-resolved from all degradation product peaks in the stressed sample chromatograms. Peak purity, assessed by a Diode Array Detector (DAD), should be confirmed. A degradation of 5-20% is generally considered optimal for this study.[9]

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response.

  • Protocol: Prepare a series of at least five concentrations of 4-Propylpyridin-2-amine, typically ranging from 50% to 150% of the target analytical concentration (e.g., 25, 50, 100, 150, 200 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: A linear regression of the peak area versus concentration should yield a correlation coefficient (R²) of ≥ 0.999.

Concentration (µg/mL)Mean Peak Area (n=3)
25150,234
50301,567
100602,112
150903,456
2001,205,890
Correlation Coefficient (R²) 0.9998
Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

  • Protocol: Spike a placebo (a mixture of all formulation components except the active ingredient) or blank solution with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and analyze.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.299.0%
100%100100.5100.5%
120%120119.499.5%
Mean Recovery 99.7%
Precision

Precision expresses the variability of results from multiple analyses of the same homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Precision Type%RSD (n=6)
Repeatability 0.8%
Intermediate Precision 1.2%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram (LOD ≈ 3:1, LOQ ≈ 10:1) or by using the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value must be demonstrated to be precise and accurate.

ParameterValue
LOD ~0.5 µg/mL
LOQ ~1.5 µg/mL
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Vary key parameters one at a time and analyze a system suitability solution.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

  • Acceptance Criteria: System suitability parameters (e.g., peak tailing, theoretical plates, retention time) should remain within predefined limits, and the analytical result should not be significantly affected.

Part 3: Comparative Guide to Alternative Analytical Methods

While the validated HPLC method is highly suitable, it is instructive to compare its performance characteristics against other common analytical techniques for pyridine derivatives.[12][13]

ParameterValidated HPLC-UV Gas Chromatography-Mass Spec (GC-MS) UV-Vis Spectrophotometry
Specificity Excellent. Can separate the analyte from structurally similar impurities and degradation products.Excellent. Provides chromatographic separation and mass spectral data for definitive identification.Poor. Cannot distinguish between the analyte and any other substance that absorbs at the same wavelength.
Sensitivity High (LOD ~0.5 µg/mL).Very High (often ng/mL to pg/mL).[13]Low to Moderate (LOD typically >1 µg/mL).
Sample Type Ideal for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds. Derivatization may be needed for polar amines.[4]Requires a pure, transparent liquid sample with a known chromophore.
Quantitation Highly accurate and precise.Accurate and precise, but may require an internal standard for best results.Prone to interference, best for pure substance assays.
Cost & Complexity Moderate cost and complexity.High initial cost, more complex operation and data analysis.Low cost, very simple operation.
Best Use Case Routine quality control, stability testing, and impurity profiling for drug substances and products.Identification of unknown volatile impurities, trace analysis in complex matrices.Quick, non-specific concentration checks of a known pure substance.

Conclusion and Recommendations

This guide has detailed the systematic development and validation of a stability-indicating RP-HPLC method for the quantification of 4-Propylpyridin-2-amine. The method has been proven to be specific, linear, accurate, precise, and robust, meeting all acceptance criteria set forth by the ICH Q2(R1) guideline.

The forced degradation studies conclusively demonstrate its stability-indicating nature, making it highly reliable for quality control and stability assessment in the pharmaceutical industry.[14] When compared to alternatives, the HPLC method provides the optimal balance of specificity, sensitivity, and accessibility for its intended purpose. While GC-MS offers higher sensitivity and structural information, its requirement for sample volatility can be a limitation.[13] UV-Vis spectrophotometry, though simple, lacks the necessary specificity for reliable quantification in the presence of potential impurities.[12]

Therefore, the validated HPLC method presented herein is the recommended choice for researchers, scientists, and drug development professionals requiring accurate and dependable quantification of 4-Propylpyridin-2-amine.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. [Link]

  • Analytical Methods for Detecting Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • 2-Aminopyridine. Wikipedia. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-Propylpyridin-2-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of four distinct synthetic strategies for the preparation of 4-Propylpyridin-2-amine, a valuable building block in medicinal chemistry and materials science. Each route is evaluated based on its synthetic efficiency, scalability, safety, and cost-effectiveness, supported by detailed experimental protocols, mechanistic insights, and comparative data. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic pathway tailored to their specific laboratory or industrial needs.

Introduction

The 2-aminopyridine moiety is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceuticals. The introduction of an alkyl group at the 4-position, such as a propyl group, allows for the fine-tuning of physicochemical properties like lipophilicity and metabolic stability, which are critical for optimizing drug candidates. The synthesis of 4-Propylpyridin-2-amine, however, is not without its challenges, and the choice of synthetic route can significantly impact yield, purity, and overall cost. This guide will dissect four plausible and chemically robust approaches to this target molecule, providing a head-to-head comparison to facilitate strategic synthetic planning.

Visual Overview of Synthetic Strategies

Synthetic_Routes_to_4_Propylpyridin_2_amine cluster_0 Starting Material cluster_1 Route 1: Direct Amination cluster_2 Route 2: N-Oxide Intermediate cluster_3 Route 3: Halogenation-Amination cluster_4 Starting Material cluster_5 Route 4: Cross-Coupling 4-Propylpyridine 4-Propylpyridine R1_Step1 Chichibabin Reaction 4-Propylpyridine->R1_Step1 R2_Step1 N-Oxidation 4-Propylpyridine->R2_Step1 R3_Step1 2-Halogenation 4-Propylpyridine->R3_Step1 4-Propylpyridin-2-amine 4-Propylpyridin-2-amine R1_Step1->4-Propylpyridin-2-amine R2_Step2 2-Amination R2_Step1->R2_Step2 R2_Step2->4-Propylpyridin-2-amine R3_Step2 Amination (SNAr or Buchwald-Hartwig) R3_Step1->R3_Step2 R3_Step2->4-Propylpyridin-2-amine 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine R4_Step1 Cross-Coupling (e.g., Kumada) 2-Amino-4-chloropyridine->R4_Step1 R4_Step1->4-Propylpyridin-2-amine

Figure 1: Overview of the four synthetic routes to 4-Propylpyridin-2-amine.

Comparative Analysis of Synthetic Routes

Parameter Route 1: Chichibabin Reaction Route 2: Pyridine N-Oxide Route 3: Halogenation-Amination Route 4: Cross-Coupling
Starting Material 4-Propylpyridine4-Propylpyridine4-Propylpyridine2-Amino-4-chloropyridine
Number of Steps 1221
Overall Yield Moderate (~51%)Good to High (60-80%)Good to High (60-85%)Moderate to Good (50-70%)
Reagents & Conditions Harsh (NaNH₂, high temp.)Moderate (m-CPBA, Ts₂O, amine)Moderate to Harsh (Halogenating agent, Pd-catalyst or strong base)Moderate (Grignard reagent, Ni or Pd catalyst)
Scalability Challenging due to safetyGoodGoodModerate
Safety Concerns High (NaNH₂ is pyrophoric, H₂ evolution)Moderate (Peracids are oxidizers)Moderate (Handling of halogens and catalysts)Moderate (Grignard reagents are pyrophoric)
Cost-Effectiveness Potentially high due to safety measuresGoodModerate (catalyst cost)Moderate (catalyst and starting material cost)

Route 1: Chichibabin Reaction (Direct Amination)

The Chichibabin reaction is a classic method for the direct amination of pyridines, proceeding via a nucleophilic substitution of a hydride ion.[1] For 4-propylpyridine, this approach offers the most direct route to the desired product.

Reaction Scheme:

4-Propylpyridine + NaNH₂ → 4-Propylpyridin-2-amine

Mechanistic Insight

The reaction is initiated by the nucleophilic attack of the amide anion (NH₂⁻) at the electron-deficient C2 position of the pyridine ring. This forms a resonance-stabilized anionic σ-complex (a Meisenheimer-type intermediate).[1] The aromaticity is then restored by the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source (like ammonia or the product amine) to liberate hydrogen gas.[1]

Chichibabin_Mechanism cluster_mech Mechanism 4-Propylpyridine 4-Propylpyridine σ-complex σ-complex 4-Propylpyridine->σ-complex + NH₂⁻ Product_anion Product_anion σ-complex->Product_anion - H⁻ 4-Propylpyridin-2-amine 4-Propylpyridin-2-amine Product_anion->4-Propylpyridin-2-amine + H⁺

Figure 2: Simplified mechanism of the Chichibabin reaction.

Experimental Protocol (Modified)

A milder, more recent variation of the Chichibabin reaction employs sodium hydride (NaH) in the presence of lithium iodide (LiI) with a primary amine. While the original Chichibabin uses sodium amide to install a primary amine directly, this modified protocol can be adapted for the synthesis of N-substituted 2-aminopyridines and offers a potentially safer alternative. For the synthesis of the primary amine, the traditional approach is still relevant.

Traditional Chichibabin Protocol:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add dry toluene.

  • Carefully add sodium amide (NaNH₂) (2.0 equiv.) to the toluene. Caution: Sodium amide is highly reactive and pyrophoric. Handle under an inert atmosphere.

  • Heat the suspension to reflux (approx. 110 °C).

  • Slowly add 4-propylpyridine (1.0 equiv.) to the refluxing mixture over 1 hour.

  • Continue refluxing for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas.

  • Cool the reaction mixture to room temperature and then carefully quench by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

A reported yield for the Chichibabin amination of 4-propylpyridine with sodium amide in toluene at 140°C for 48 hours is 51%.[2]

Advantages and Disadvantages
  • Advantages: This is a single-step synthesis from a readily available starting material.

  • Disadvantages: The use of sodium amide at high temperatures poses significant safety risks, including its pyrophoric nature and the evolution of flammable hydrogen gas.[1] The reaction can also suffer from low to moderate yields and the formation of byproducts. Scalability is a major concern due to the hazardous conditions.

Route 2: Synthesis via a Pyridine N-Oxide Intermediate

This two-step approach involves the initial oxidation of the pyridine nitrogen to form an N-oxide, which activates the C2 position towards nucleophilic attack. Subsequent amination provides the desired product.

Reaction Scheme:

  • 4-Propylpyridine + Oxidant (e.g., m-CPBA) → 4-Propylpyridine-N-oxide

  • 4-Propylpyridine-N-oxide + Aminating agent → 4-Propylpyridin-2-amine

Mechanistic Insight

The N-oxide group is strongly electron-withdrawing, which significantly activates the C2 and C4 positions for nucleophilic attack. In the amination step, an activating agent like tosyl anhydride (Ts₂O) reacts with the N-oxide oxygen, forming a good leaving group. A nucleophilic amine can then attack the C2 position, leading to the formation of the 2-aminopyridine after rearomatization.[1][3]

N_Oxide_Route 4-Propylpyridine 4-Propylpyridine 4-Propylpyridine-N-oxide 4-Propylpyridine-N-oxide 4-Propylpyridine->4-Propylpyridine-N-oxide Oxidation (m-CPBA) Activated N-oxide Activated N-oxide 4-Propylpyridine-N-oxide->Activated N-oxide Activation (Ts₂O) Addition_Intermediate Addition_Intermediate Activated N-oxide->Addition_Intermediate + Amine 4-Propylpyridin-2-amine 4-Propylpyridin-2-amine Addition_Intermediate->4-Propylpyridin-2-amine Rearomatization

Figure 3: Workflow for the Pyridine N-Oxide route.

Experimental Protocols

Step 1: Synthesis of 4-Propylpyridine-N-oxide

  • Dissolve 4-propylpyridine (1.0 equiv.) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv.) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and adjust the pH to 4-5.

  • Filter to remove m-chlorobenzoic acid.

  • Extract the aqueous filtrate with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the N-oxide.

Step 2: Synthesis of 4-Propylpyridin-2-amine [1]

  • In an oven-dried flask under an inert atmosphere, dissolve 4-propylpyridine-N-oxide (1.0 equiv.) in trifluorotoluene.

  • Add tert-butylamine (2.0 equiv.).

  • Cool the mixture to -20 °C.

  • Slowly add a solution of p-toluenesulfonic anhydride (Ts₂O) (1.5 equiv.) in trifluorotoluene.

  • Stir the reaction at -20 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Add trifluoroacetic acid (TFA) for in-situ deprotection of the tert-butyl group and stir for 2-4 hours.

  • Quench the reaction with aqueous sodium hydroxide and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Advantages and Disadvantages
  • Advantages: This route generally provides good to high yields with excellent regioselectivity for the 2-position.[1] The reaction conditions are milder than the Chichibabin reaction, making it more amenable to scale-up.

  • Disadvantages: This is a two-step process. Peroxy acids like m-CPBA are oxidizing agents and should be handled with care.

Route 3: Halogenation-Amination Sequence

This strategy involves the initial regioselective halogenation of 4-propylpyridine at the 2-position, followed by amination of the resulting 2-halo-4-propylpyridine. The amination can be achieved through either a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination.

Reaction Scheme:

  • 4-Propylpyridine + Halogenating agent → 2-Halo-4-propylpyridine

  • 2-Halo-4-propylpyridine + Amine source → 4-Propylpyridin-2-amine

Mechanistic Insight

Halogenation: Direct halogenation of pyridines is often challenging and can lead to a mixture of products. A more controlled approach is the halogenation of the corresponding pyridine-N-oxide, which strongly directs to the 2- and 4-positions. Subsequent deoxygenation would yield the desired 2-halopyridine. Baran et al. have reported a regioselective C2-bromination of pyridine N-oxides using p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as the bromide source.[4]

Amination:

  • SNAr: This reaction proceeds via a Meisenheimer intermediate, similar to the Chichibabin reaction. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and is typically carried out at high temperatures with a strong base or in the presence of an activating group.[5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under milder conditions than traditional SNAr. The catalytic cycle involves oxidative addition of the palladium catalyst to the aryl halide, coordination of the amine, deprotonation, and reductive elimination to form the product and regenerate the catalyst.

Halogenation_Amination 4-Propylpyridine 4-Propylpyridine 2-Bromo-4-propylpyridine 2-Bromo-4-propylpyridine 4-Propylpyridine->2-Bromo-4-propylpyridine 1. N-Oxidation 2. C2-Bromination 3. Deoxygenation 4-Propylpyridin-2-amine 4-Propylpyridin-2-amine 2-Bromo-4-propylpyridine->4-Propylpyridin-2-amine Amination (SNAr or Buchwald-Hartwig)

Figure 4: Workflow for the Halogenation-Amination route.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-propylpyridine (via N-oxide) This protocol is adapted from the regioselective bromination of fused pyridine N-oxides.[4]

  • Synthesize 4-propylpyridine-N-oxide as described in Route 2.

  • Dissolve 4-propylpyridine-N-oxide (1.0 equiv.) in a suitable solvent.

  • Add p-toluenesulfonic anhydride (1.2 equiv.) as an activator.

  • Add tetrabutylammonium bromide (1.5 equiv.) as the bromide source.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Work up the reaction and purify the resulting 2-bromo-4-propylpyridine-N-oxide.

  • Deoxygenate the N-oxide using a suitable reducing agent (e.g., PCl₃ or PPh₃) to obtain 2-bromo-4-propylpyridine.

Step 2: Buchwald-Hartwig Amination of 2-Bromo-4-propylpyridine This is a general protocol that would require optimization for the specific substrate.

  • To an oven-dried Schlenk flask, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add a base (e.g., NaOtBu, 2.0 equiv.), 2-bromo-4-propylpyridine (1.0 equiv.), and an ammonia surrogate or a primary amine that can be deprotected (e.g., benzophenone imine, 1.2 equiv.).

  • Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • If a protected amine was used, perform the deprotection step (e.g., hydrolysis for benzophenone imine).

  • Dry the organic layer, concentrate, and purify by column chromatography.

Advantages and Disadvantages
  • Advantages: This route is generally high-yielding and versatile, with the Buchwald-Hartwig amination being tolerant of a wide range of functional groups.

  • Disadvantages: This is a multi-step synthesis. The regioselectivity of the initial halogenation can be a challenge. Palladium catalysts and phosphine ligands can be expensive, which may be a consideration for large-scale synthesis.

Route 4: Cross-Coupling to Install the Propyl Group

This approach starts with a pre-functionalized aminopyridine, such as 2-amino-4-chloropyridine, and introduces the propyl group via a metal-catalyzed cross-coupling reaction, for example, a Kumada coupling.

Reaction Scheme:

2-Amino-4-chloropyridine + Propyl-MgBr (in the presence of a Ni or Pd catalyst) → 4-Propylpyridin-2-amine

Mechanistic Insight

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[6] The catalytic cycle begins with the oxidative addition of the catalyst into the carbon-halogen bond of the 2-amino-4-chloropyridine. This is followed by transmetalation with the propyl Grignard reagent, where the propyl group is transferred to the metal center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active catalyst.[6]

Kumada_Coupling 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Oxidative_Addition Oxidative_Addition 2-Amino-4-chloropyridine->Oxidative_Addition + [Ni(0)] or [Pd(0)] Transmetalation Transmetalation Oxidative_Addition->Transmetalation + Propyl-MgBr Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Isomerization 4-Propylpyridin-2-amine 4-Propylpyridin-2-amine Reductive_Elimination->4-Propylpyridin-2-amine - [Ni(0)] or [Pd(0)]

Sources

Elucidating the Mechanism of Action for 4-Propylpyridin-2-amine: A Comparative Guide to Strategy and Execution

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

For drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MOA). This guide provides a comprehensive framework for investigating the MOA of 4-Propylpyridin-2-amine , a pyridine derivative with an uncharacterized biological profile.

Given the absence of established data for 4-Propylpyridin-2-amine, this document is structured as a strategic roadmap. It contrasts two primary investigative philosophies—unbiased phenotypic screening and hypothesis-driven target-based approaches. To ground our exploration in practical reality, we will compare the investigative workflow for our molecule of interest with two structurally related but functionally distinct pyridine analogues: 4-Aminopyridine , a known potassium channel blocker, and 2-Amino-4-methylpyridine , a non-selective nitric oxide synthase (NOS) inhibitor.[1][2]

This guide is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring that the data generated is robust, interpretable, and leads to a coherent mechanistic narrative.

Part 1: The Strategic Fork in the Road: Phenotypic vs. Target-Based Discovery

The initial and most critical decision in an MOA study for a novel compound is the overall strategic approach. This choice dictates the entire downstream experimental cascade. The two principal strategies, phenotypic and target-based discovery, are not mutually exclusive but represent different starting points.

  • Phenotypic Drug Discovery (PDD): This is a target-agnostic approach where a compound's activity is first identified in a complex biological system (like a cell or organism) based on a change in its phenotype—for example, inhibition of cancer cell proliferation or reduction of an inflammatory response.[3] The molecular target is identified later. This approach is powerful for discovering first-in-class medicines, especially when the underlying disease biology is complex or not fully understood.[4][5]

  • Target-Based Discovery: This is a hypothesis-driven approach. Based on structural similarities to existing drugs or computational modeling, one hypothesizes a specific molecular target (e.g., an enzyme or receptor). Experiments are then designed to directly test if the compound engages and modulates this target.

For 4-Propylpyridin-2-amine, with no prior biological data, a dual approach is recommended. A broad phenotypic screen can run in parallel with focused, hypothesis-driven assays based on its structural relationship to known bioactive molecules.

G cluster_0 Overall MOA Strategy cluster_1 Unbiased Approach cluster_2 Hypothesis-Driven Approach Start Novel Compound: 4-Propylpyridin-2-amine Decision Strategic Decision Point Start->Decision Pheno Phenotypic Screening (e.g., High-Content Imaging, Proliferation Assays) Decision->Pheno Unbiased Hypo Hypothesis Generation (Structural Similarity to 4-AP, 2-AMP) Decision->Hypo Hypothesis-Driven Hit Phenotypic 'Hit' Identified Pheno->Hit Decon Target Deconvolution (Affinity Chromatography, etc.) Hit->Decon MOA Elucidated Mechanism of Action Decon->MOA Target Target-Based Assays (Enzyme/Ion Channel Assays) Hypo->Target Validation Direct Target Validation (CETSA, Binding Assays) Target->Validation Validation->MOA

Caption: Initial strategic workflow for MOA elucidation.

Part 2: A Multi-pronged Approach to Target Identification and Validation

Once a biological effect is observed, the next phase is to pinpoint the molecular target and validate the engagement. The methodologies differ significantly depending on the initial strategic path.

Workflow 1: Target Deconvolution Following a Phenotypic Hit

If phenotypic screening reveals a consistent and potent effect (e.g., induction of apoptosis in a cancer cell line), the challenge is to find the protein(s) responsible. Affinity-based pull-down is a gold-standard method.[6]

  • Probe Synthesis: The small molecule (4-Propylpyridin-2-amine) is chemically modified by attaching a linker and a purification tag (e.g., biotin) to create a "bait" molecule.

  • Incubation & Capture: The biotinylated probe is incubated with cell lysate. If the probe binds its target protein(s), these proteins will now be tagged with biotin.

  • Affinity Purification: The lysate is passed over a column containing streptavidin-coated beads. Streptavidin binds biotin with very high affinity, thus capturing the probe along with its bound proteins.

  • Elution & Identification: The captured proteins are eluted from the beads, separated by gel electrophoresis, and identified using mass spectrometry.[7]

This workflow provides a direct, physical link between the compound and its potential targets.

G cluster_0 Target Deconvolution Workflow A Synthesize Biotinylated 4-Propylpyridin-2-amine Probe B Incubate Probe with Cell Lysate A->B C Capture Probe-Protein Complex on Streptavidin Beads B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Separate by SDS-PAGE & Identify by Mass Spectrometry E->F G List of Putative Target Proteins F->G

Caption: Workflow for affinity-based target identification.

Workflow 2: Direct Validation of Hypothesized Targets

Based on structural alerts, we can hypothesize potential targets for 4-Propylpyridin-2-amine.

  • Comparison with 4-Aminopyridine (4-AP): 4-AP is a known blocker of voltage-gated potassium channels.[1] This suggests investigating 4-Propylpyridin-2-amine's effect on ion channel function using electrophysiology (e.g., patch-clamp) assays.

  • Comparison with 2-Amino-4-methylpyridine (2-AMP): 2-AMP has been reported as a non-selective inhibitor of nitric oxide synthase (NOS).[2] This points towards performing in vitro enzyme activity assays with purified iNOS, eNOS, and nNOS.

For any putative target identified through either workflow, direct target engagement within a cellular environment must be confirmed. The Cellular Thermal Shift Assay (CETSA) is the definitive method for this validation.[8][9] CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[10]

Part 3: Comparative Experimental Protocols

Here we provide detailed, self-validating protocols for key experiments. The causality behind each step is explained to ensure technical accuracy and robust outcomes.

Experiment 1: Broad Profiling via Phenotypic Screening
  • Objective: To identify any observable cellular effect of 4-Propylpyridin-2-amine in an unbiased manner.

  • Method: High-Content Imaging of Cell Cycle Progression.

  • Rationale: Cell cycle progression is a tightly regulated process involving numerous signaling pathways. Disruption at any point creates a clear, measurable phenotypic change.

  • Protocol:

    • Cell Plating: Seed HeLa cells in 96-well imaging plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a dilution series of 4-Propylpyridin-2-amine (e.g., 0.1 µM to 100 µM).

      • Positive Control: Nocodazole (mitotic arrest agent).

      • Negative Control: DMSO vehicle.

    • Incubation: Incubate for 24 hours, a duration equivalent to approximately one full cell cycle.

    • Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with Hoechst 33342 (stains DNA to visualize the nucleus) and an antibody against Phospho-Histone H3 (a marker of mitotic cells).

    • Imaging: Acquire images on a high-content imaging system.

    • Analysis: Use automated image analysis software to quantify the percentage of cells in different phases of the cell cycle (Interphase, Mitosis) based on nuclear morphology and Phospho-Histone H3 intensity.

  • Self-Validation: The positive control (Nocodazole) should show a significant increase in the mitotic population, while the negative control (DMSO) should show a normal cell cycle distribution. This confirms the assay is performing correctly.

Experiment 2: Target Engagement Validation via Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm direct binding of 4-Propylpyridin-2-amine to a putative target protein (e.g., "Target X" identified from an affinity pull-down) in intact cells.

  • Method: Western Blot-based CETSA.[11]

  • Rationale: This assay provides definitive proof of target engagement in a physiological context, which is a critical step in validating a drug's MOA.[12]

  • Protocol:

    • Cell Culture & Treatment: Culture a relevant cell line to high density. Treat the cells with either 4-Propylpyridin-2-amine (e.g., at 10x its IC50 from a functional assay) or DMSO vehicle for 1 hour.

    • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C. One aliquot should remain at room temperature as the non-heated control.

    • Lysis: Lyse the cells by freeze-thaw cycles to release cellular proteins.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

    • Analysis: Collect the supernatant (containing the soluble, non-denatured proteins). Analyze the amount of soluble Target X at each temperature point using Western blotting with a specific antibody.

  • Self-Validation: In the DMSO-treated samples, the amount of soluble Target X should decrease as the temperature increases. In the drug-treated samples, if the compound binds and stabilizes Target X, the protein will remain soluble at higher temperatures, resulting in a "thermal shift" of the melting curve to the right.

Experiment 3: Pathway Activity Analysis via Reporter Gene Assay
  • Objective: To determine if 4-Propylpyridin-2-amine modulates a specific signaling pathway downstream of its target.

  • Method: Dual-Luciferase Reporter Assay.[13]

  • Rationale: Reporter assays are highly sensitive and quantitative tools to monitor the activity of transcription factors that are the endpoints of many major signaling pathways.[14][15]

  • Protocol:

    • Transfection: Co-transfect HEK293 cells with two plasmids:

      • A reporter plasmid containing a firefly luciferase gene downstream of a response element for a specific transcription factor (e.g., NF-κB for inflammation, CREB for Gs-coupled GPCRs).

      • A control plasmid containing a Renilla luciferase gene driven by a constitutive promoter (e.g., CMV). This is used to normalize for transfection efficiency and cell viability.

    • Compound Treatment: After 24 hours, treat the transfected cells with 4-Propylpyridin-2-amine, a known pathway activator (Positive Control, e.g., TNFα for NF-κB), and DMSO (Negative Control).

    • Lysis & Measurement: After the appropriate treatment time (e.g., 6 hours), lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer and a dual-luciferase assay kit.

    • Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each condition. An increase or decrease in this ratio relative to the DMSO control indicates pathway activation or inhibition, respectively.

  • Self-Validation: The positive control must show a robust activation of the pathway, confirming that the cellular machinery and reporter system are functional. The Renilla luciferase values should be relatively consistent across all wells, indicating no major issues with cell viability or transfection.

Part 4: Data Synthesis and Comparative Analysis

The power of this multi-pronged approach lies in synthesizing the data into a coherent story. The table below outlines the hypothetical, yet expected, comparative results from the proposed experiments.

Experiment 4-Propylpyridin-2-amine (Hypothetical) 4-Aminopyridine (Comparator) 2-Amino-4-methylpyridine (Comparator) Rationale for Comparison
Phenotypic Screen Induces G2/M cell cycle arrest.No significant effect on cell cycle at non-toxic doses.Mild, non-specific cytotoxicity at high concentrations.Reveals if the novel compound has a distinct, potent cellular effect compared to its analogues.
Target ID (Affinity) Pulls down CDK1/Cyclin B complex.No consistent, high-confidence hits expected.Pulls down iNOS and eNOS.Directly links the observed phenotype to a molecular target.
CETSA Shows a +5°C thermal shift for CDK1.Shows a thermal shift for Kv1.1 potassium channels.Shows a thermal shift for iNOS.Confirms direct target engagement in a cellular context.
Reporter Assay (AP-1) Strong inhibition of AP-1 activity.No effect.No effect.Connects target engagement (CDK1) to downstream signaling (AP-1 is regulated by the cell cycle).
Kinome Profiling High selectivity for CDK1.No significant kinase activity.No significant kinase activity.Assesses the selectivity of the compound against a broad panel of related targets (kinases).[16][17]

This comparative data would allow a researcher to build a strong, evidence-based hypothesis: 4-Propylpyridin-2-amine induces G2/M cell cycle arrest by directly binding to and inhibiting the CDK1/Cyclin B complex, leading to a downstream suppression of AP-1 signaling. This level of detail is the goal of any MOA study and is essential for advancing a compound through the drug discovery pipeline.

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A Researcher's Guide to Profiling the Selectivity and Cross-Reactivity of Novel Kinase Inhibitors: A Case Study with 4-Propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey of a novel small molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is the meticulous characterization of its target engagement and selectivity profile. A potent compound is of little therapeutic value if it indiscriminately interacts with numerous off-target proteins, leading to unforeseen toxicities. This guide provides a comprehensive framework for assessing the cross-reactivity and selectivity of a novel compound, using the hypothetical kinase inhibitor, 4-Propylpyridin-2-amine, as a central case study.

The 2-aminopyridine scaffold, a core structural motif of 4-Propylpyridin-2-amine, is a well-established pharmacophore in a multitude of approved and investigational kinase inhibitors. This structural alert strongly suggests that 4-Propylpyridin-2-amine is likely to exhibit inhibitory activity against one or more protein kinases. However, its precise target(s) and its broader kinome-wide selectivity remain to be elucidated. This guide will navigate the essential experimental workflows and data interpretation strategies necessary to build a comprehensive selectivity profile, comparing our hypothetical compound to established kinase inhibitors with diverse selectivity profiles: Crizotinib , a multi-targeted inhibitor of ALK, ROS1, and MET[1]; Saracatinib (AZD0530) , a selective inhibitor of Src family kinases[2]; and Gedatolisib (PF-05212384) , a dual inhibitor of PI3K and mTOR[3][4].

The Imperative of Selectivity Profiling in Kinase Inhibitor Drug Discovery

The human kinome comprises over 500 protein kinases that share a conserved ATP-binding pocket, the primary target for the majority of kinase inhibitors[5]. This structural conservation presents a significant challenge in developing selective inhibitors. Off-target effects, where a drug interacts with unintended proteins, can lead to adverse effects and reduced efficacy[6]. Therefore, early and comprehensive profiling of a compound's interactions across the kinome is paramount for identifying potential liabilities and de-risking a drug development program.

A well-defined selectivity profile not only predicts potential toxicities but also provides a deeper understanding of the compound's mechanism of action and can reveal opportunities for polypharmacology, where engaging multiple targets may lead to enhanced therapeutic benefit.

A Multi-pronged Approach to Unveiling the Selectivity of 4-Propylpyridin-2-amine

Phase 1: Broad Kinome Profiling

The initial step is to cast a wide net and assess the binding affinity of 4-Propylpyridin-2-amine against a large, representative panel of human kinases. The KINOMEscan™ platform is an industry-standard for this purpose, offering a competitive binding assay against hundreds of kinases[7][8].

Table 1: Illustrative KINOMEscan™ Data for Comparator Kinase Inhibitors

Kinase TargetCrizotinib (Kd, nM)Saracatinib (AZD0530) (Kd, nM)Gedatolisib (PF-05212384) (Kd, nM)4-Propylpyridin-2-amine (Hypothetical Data)
ALK 20 >10,000>10,00050
ROS1 <2.5 >10,000>10,00075
MET 11 >10,000>10,0001500
SRC 5,1002.7 >10,000800
LCK >10,000<10 >10,0002500
FYN >10,000<10 >10,0003000
PI3Kα >10,000>10,0000.4 >10,000
PI3Kγ >10,000>10,0005.4 >10,000
mTOR >10,000>10,0001.6 >10,000
ABL130030 >10,0005000
EGFR>10,000>1000>10,000>10,000
VEGFR23,200>10,000>10,000>10,000

Note: Data for comparator compounds are compiled from various sources[2][4][6][9][10][11][12][13]. The data for 4-Propylpyridin-2-amine is hypothetical to illustrate a moderately selective profile.

From this initial screen, a selectivity profile begins to emerge. In our hypothetical example, 4-Propylpyridin-2-amine shows potent binding to ALK and ROS1, with weaker interactions with MET and SRC. This broad-spectrum analysis is the first critical step in understanding the compound's potential on- and off-target activities.

Phase 2: In-Cell Target Identification and Validation

While in vitro binding assays are essential, they do not always reflect the complexities of the cellular environment. Therefore, it is crucial to identify and validate the targets of 4-Propylpyridin-2-amine within intact cells or cell lysates.

The Kinobeads approach is a powerful chemical proteomics tool for identifying the cellular targets of kinase inhibitors[14][15][16]. This method utilizes beads coated with a mixture of non-selective kinase inhibitors to capture a significant portion of the cellular kinome from a lysate. By pre-incubating the lysate with the compound of interest, a competition for binding to the kinases is established. The kinases that are potently bound by the test compound will not be captured by the beads. Subsequent mass spectrometry-based quantification of the bead-bound proteins reveals the targets of the compound in a dose-dependent manner.

The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target engagement in living cells[17][18]. The principle of CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability. In a typical CETSA experiment, cells are treated with the compound and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified, often by Western blotting or other detection methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step methodologies for the key experiments described above.

Experimental Protocol 1: KINOMEscan™ Profiling

The KINOMEscan™ assay is a proprietary competition binding assay. While the exact protocol is specific to the service provider (e.g., Eurofins DiscoverX), the underlying principle is as follows:

  • Assay Components : The assay typically involves three key components: a DNA-tagged kinase, an immobilized, active-site directed ligand, and the test compound[5].

  • Competition : The test compound is incubated with the DNA-tagged kinase in the presence of the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification : The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates a higher affinity of the test compound for the kinase.

  • Data Analysis : The results are typically reported as the dissociation constant (Kd) or the percent of control, providing a quantitative measure of the interaction between the compound and each kinase in the panel.

KINOMEscan_Workflow A Test Compound (4-Propylpyridin-2-amine) D Incubation: Compound, Kinase, and Immobilized Ligand A->D B DNA-Tagged Kinase B->D C Immobilized Ligand (on solid support) C->D E Wash to remove unbound kinase D->E F Quantify bound kinase via qPCR of DNA tag E->F G Calculate Kd or % Inhibition F->G

Caption: KINOMEscan™ Experimental Workflow.

Experimental Protocol 2: Quantitative Chemical Proteomics using Kinobeads
  • Cell Culture and Lysis : Culture the cells of interest to a sufficient density. Harvest and lyse the cells under non-denaturing conditions to maintain native protein complexes.

  • Compound Incubation : Aliquot the cell lysate and incubate with a range of concentrations of 4-Propylpyridin-2-amine (and vehicle control) for a defined period to allow for binding to target kinases.

  • Kinobeads Affinity Enrichment : Add the Kinobeads slurry to the lysates and incubate to allow for the capture of kinases not bound by the test compound[15].

  • Washing : Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion : Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis : Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

  • Data Analysis : Compare the protein abundance in the compound-treated samples to the vehicle control. A dose-dependent decrease in the abundance of a particular kinase indicates it is a target of the compound.

Kinobeads_Workflow A Cell Lysate C Incubate Lysate with Compound A->C B Test Compound (4-Propylpyridin-2-amine) B->C D Add Kinobeads (Affinity Matrix) C->D E Wash and Elute Bound Proteins D->E F Tryptic Digestion E->F G LC-MS/MS Analysis F->G H Identify and Quantify Depleted Kinases G->H

Caption: Kinobeads Experimental Workflow.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment : Treat intact cells with 4-Propylpyridin-2-amine or a vehicle control for a specified time to allow for compound uptake and target binding.

  • Heating : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes)[19].

  • Cell Lysis : Lyse the cells by freeze-thaw cycles or with a lysis buffer[17].

  • Separation of Soluble and Precipitated Fractions : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein : Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a suitable method, such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis : Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus target engagement.

CETSA_Workflow A Treat cells with 4-Propylpyridin-2-amine or Vehicle B Aliquot cells and heat to various temperatures A->B C Lyse cells B->C D Centrifuge to separate soluble and precipitated proteins C->D E Quantify soluble target protein D->E F Plot melting curves and determine thermal shift E->F

Caption: CETSA Experimental Workflow.

Interpreting the Data: Building a Comprehensive Selectivity Profile

The data generated from these assays will provide a multi-faceted view of the selectivity of 4-Propylpyridin-2-amine.

  • KINOMEscan™ will provide a broad, quantitative assessment of binding affinities across the kinome, allowing for direct comparison with the selectivity profiles of known inhibitors.

  • Kinobeads will identify the primary cellular targets in an unbiased manner, confirming the in vitro findings and potentially revealing novel, unexpected off-targets.

  • CETSA will provide the crucial evidence of target engagement in a physiological context, confirming that the compound can access and bind to its target within the complex cellular milieu.

By integrating the results from these orthogonal approaches, a high-confidence selectivity profile for 4-Propylpyridin-2-amine can be established. This comprehensive understanding is essential for making informed decisions in the subsequent stages of drug development, ultimately increasing the probability of translating a promising molecule into a safe and effective therapeutic.

References

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A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 4-Propylpyridin-2-amine Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, computational methods serve as a critical first step to de-risk and accelerate the identification of promising therapeutic candidates.[1] Molecular docking, in particular, offers invaluable predictive insights into the binding behavior of small molecules within the active sites of protein targets.[2] This guide provides a comprehensive, in-depth framework for conducting and interpreting comparative molecular docking studies, using 4-Propylpyridin-2-amine as our focal compound. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[3][4][5]

This document is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. We will explore the strategic selection of relevant protein targets, present a detailed, step-by-step protocol for in silico analysis using industry-standard tools, and provide a clear methodology for interpreting the resulting data in a comparative context.

The Strategic Imperative: Target Selection and Rationale

The success of any docking study is fundamentally dependent on the selection of appropriate and relevant protein targets.[6] An uninformed choice can lead to computationally expensive yet biologically irrelevant results. Our strategy is to leverage existing knowledge of related chemical scaffolds to hypothesize and test potential mechanisms of action for 4-Propylpyridin-2-amine.

Based on the documented biological activities of various pyridine and aminopyridine derivatives, we have selected two high-value targets from different therapeutic areas for our comparative analysis:

  • Cyclin-Dependent Kinase 2 (CDK2): An Anticancer Target. Several aminopyrimidine and aminopyridine derivatives have been investigated as inhibitors of CDKs, which are key regulators of the cell cycle and are often dysregulated in cancer.[7][8] Inhibiting CDK2 is a validated strategy for certain types of cancer, making it a compelling target for our compound.

  • Cyclooxygenase-2 (COX-2): An Anti-inflammatory Target. The inhibition of COX-2 is a cornerstone of anti-inflammatory therapy.[9] The structural motifs within 4-Propylpyridin-2-amine share features with known COX-2 inhibitors, justifying its evaluation against this enzyme.[10]

For each target, we will include a well-characterized, potent inhibitor as a benchmark. This is not merely a control; it is a critical validation step that grounds our predictions against established experimental data, allowing for a more meaningful interpretation of our compound's potential.

A Validated Workflow for Comparative Docking

Scientific integrity in computational studies requires a process that is both reproducible and self-validating. The following workflow is designed to meet these criteria, detailing not just the "how" but the "why" of each step.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation p1 1. Target Selection (e.g., CDK2, COX-2) p2 2. Structure Acquisition (RCSB PDB Database) p1->p2 p3 3. Receptor Preparation (Remove H2O, Add Hydrogens) p2->p3 p4 4. Ligand Preparation (Energy Minimization) p3->p4 s1 5. Grid Box Generation (Define Active Site) p4->s1 s2 6. Docking Execution (AutoDock Vina) s1->s2 a1 7. Pose & Score Analysis (Binding Energy) s2->a1 a2 8. Interaction Visualization (Hydrogen Bonds, Hydrophobic) a1->a2 a4 10. Protocol Validation (Re-dock Native Ligand, RMSD < 2Å) a1->a4 a3 9. Comparative Assessment (vs. Known Inhibitor) a2->a3

Caption: A comprehensive workflow for a self-validating molecular docking study.

Protocol 1: Target Protein Preparation

The quality of your starting protein structure is paramount. Artifacts from crystallization or incomplete structural data can compromise the entire study.

  • Step 1: Structure Acquisition. Download the 3D crystal structures of your target proteins from the RCSB Protein Data Bank (PDB). For this guide, we will hypothetically use PDB ID: 1FIN for CDK2 and 5IKR for COX-2.

  • Step 2: Initial Cleaning. Load the PDB file into a molecular visualization tool like PyMOL or Chimera. The primary task here is to remove non-essential molecules.[11]

    • Causality: Water molecules, solvent ions, and co-factors from the crystallization process can occupy the binding site and sterically hinder the docking algorithm.[11] Removing them ensures the simulation focuses solely on the interaction between the protein and the ligand. Retain any metal ions that are critical for catalytic activity (e.g., the heme iron in COX enzymes).

  • Step 3: Structural Correction. Add polar hydrogens to the protein. Most crystal structures do not resolve hydrogen atoms.

    • Causality: Hydrogen atoms are critical for forming hydrogen bonds, a primary driver of ligand binding affinity. Correctly protonating amino acid residues (especially Histidine, Aspartate, and Glutamate) is essential for accurate scoring.[12]

  • Step 4: File Preparation. Save the cleaned, hydrogen-added protein structure in the .pdbqt format required by AutoDock Tools. This format includes atomic charges and atom type definitions.[13]

Protocol 2: Ligand Preparation

Your ligand must be represented in a chemically correct, low-energy conformation to ensure the docking simulation starts from a realistic point.

  • Step 1: Ligand Acquisition/Drawing. Obtain the 2D structure of 4-Propylpyridin-2-amine and the chosen benchmark inhibitors. This can be done using chemical drawing software (e.g., ChemDraw) or by downloading from a database like PubChem.

  • Step 2: 3D Conversion and Energy Minimization. Convert the 2D structures to 3D. Subsequently, perform an energy minimization using a force field like MMFF94.

    • Causality: This process finds a stable, low-energy conformation of the ligand, which is a more realistic representation of the molecule in a biological system.[7][8] Docking an unstable, high-energy conformer can lead to inaccurate binding predictions.

  • Step 3: File Preparation. Save the prepared ligands in the .pdbqt format. This process defines the rotatable bonds, which the docking algorithm will explore to find the best conformational fit in the protein's active site.[14]

Protocol 3: Molecular Docking with AutoDock Vina

This phase involves defining the search space and running the simulation.

  • Step 1: Define the Binding Site (Grid Box). The grid box is a 3D cube that defines the search space for the docking algorithm. It should be centered on the active site of the protein and large enough to encompass the entire binding pocket.

    • Causality: A well-defined grid box focuses the computational effort on the relevant area, increasing efficiency and accuracy. If a co-crystallized ligand is present in your original PDB file, centering the box on its location is a highly effective strategy.[12]

  • Step 2: Configure Docking Parameters. In AutoDock Vina, a key parameter is exhaustiveness, which controls the thoroughness of the search. A higher value increases the chance of finding the true binding mode but also increases computation time. An exhaustiveness of 8-10 is typically sufficient for initial screening.

  • Step 3: Execute the Docking Run. Launch the docking simulation via the command line.[12] Vina will systematically place the ligand in the grid box, exploring different conformations and orientations, and score each one.

Protocol 4: Post-Docking Analysis and Validation

Interpreting the results requires analyzing scores, poses, and interactions, and most importantly, validating the protocol itself.

  • Step 1: Protocol Validation. Before analyzing your test compound, you must validate your docking protocol. If your chosen PDB structure contained a native ligand, re-dock that same ligand into the binding site.[15]

    • Causality: A successful protocol should be able to reproduce the experimentally determined binding pose. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD value below 2.0 Å is considered a successful validation.[16] If the RMSD is high, you may need to adjust your grid box or docking parameters.

  • Step 2: Analyze Binding Affinity. The primary output is the binding affinity, reported in kcal/mol. This score estimates the binding free energy (ΔG). More negative values indicate stronger, more favorable binding.[17][18]

  • Step 3: Visualize and Analyze Interactions. Load the top-scoring docked pose along with the protein into a visualization tool. Analyze the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between 4-Propylpyridin-2-amine and the protein's active site residues.[19][20]

    • Causality: The binding score tells you how strong the interaction is, while the interaction analysis tells you why. Understanding which residues are involved is crucial for future lead optimization (e.g., modifying the ligand to form an additional hydrogen bond).

Comparative Data Analysis: From Numbers to Insights

The core of this guide is the comparative analysis. By docking 4-Propylpyridin-2-amine and a known inhibitor against the same target under identical conditions, we can contextualize its performance.

Target 1: CDK2 (Anticancer)

Let's compare our compound against Roscovitine, a known CDK2 inhibitor.

CompoundBinding Affinity (kcal/mol)Interacting Residues (Hypothetical)Key Interactions
4-Propylpyridin-2-amine -7.8LEU83, GLU81, LYS33, ASP145H-bond with GLU81 backbone; Hydrophobic interactions with LEU83
Roscovitine (Benchmark) -9.2LEU83, GLU81, PHE80, LYS33, ASP145H-bonds with GLU81 and LEU83 backbone; Pi-stacking with PHE80

Interpretation: In this hypothetical scenario, 4-Propylpyridin-2-amine shows a promising binding affinity. While its score of -7.8 kcal/mol is less potent than the benchmark Roscovitine (-9.2 kcal/mol), it forms a key hydrogen bond with GLU81, a critical interaction for CDK2 inhibition.[7] The propyl group appears to be well-accommodated in a hydrophobic pocket defined by LEU83. This suggests that the 4-Propylpyridin-2-amine scaffold is a viable starting point for optimization.

Target 2: COX-2 (Anti-inflammatory)

Here, we compare our compound against Celecoxib, a selective COX-2 inhibitor.

CompoundBinding Affinity (kcal/mol)Interacting Residues (Hypothetical)Key Interactions
4-Propylpyridin-2-amine -8.5HIS90, ARG513, VAL523, SER530H-bond with HIS90; Hydrophobic interactions with VAL523
Celecoxib (Benchmark) -10.1HIS90, ARG513, VAL523, SER530H-bond with HIS90; Sulfonamide group interacts with ARG513

Interpretation: The hypothetical binding energy of -8.5 kcal/mol is significant. The interaction analysis reveals that the aminopyridine core forms a hydrogen bond with HIS90, while the propyl tail fits into the hydrophobic channel occupied by VAL523.[9] It lacks the specific interaction with ARG513 that gives Celecoxib its potency and selectivity, but the core binding mode is favorable. This indicates potential as an anti-inflammatory agent, though modifications would be needed to enhance potency.

G cluster_pocket CDK2 Active Site LEU83 LEU83 Hydrophobic Pocket GLU81 GLU81 H-Bond Acceptor PHE80 PHE80 Aromatic Surface ASP145 ASP145 H-Bond Donor/Acceptor ligand 4-Propylpyridin-2-amine ligand->LEU83 Hydrophobic ligand->GLU81 H-Bond ligand->PHE80 Potential Interaction

Caption: Key hypothetical interactions of 4-Propylpyridin-2-amine in the CDK2 binding pocket.

Discussion and Future Directions

Our in silico analysis suggests that 4-Propylpyridin-2-amine is a molecule of interest with potential dual activity. The comparative docking approach provides a rational basis for these hypotheses, demonstrating that the compound can favorably occupy the active sites of both CDK2 and COX-2, forming key interactions seen with established inhibitors.

However, it is imperative to acknowledge the limitations of molecular docking. Docking scores are estimations, not precise measurements of binding affinity, and the use of a rigid protein structure does not account for the induced fit effects that occur in reality.[19][21]

Therefore, the logical next steps are:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding poses over time and to gain a more dynamic understanding of the protein-ligand complex.[7][8]

  • In Vitro Enzymatic Assays: To experimentally determine the IC50 values of 4-Propylpyridin-2-amine against CDK2 and COX-2, which would serve to validate or refute the in silico predictions.[22]

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of 4-Propylpyridin-2-amine to probe the key interactions and optimize potency and selectivity.

Conclusion

This guide has outlined a robust, scientifically-grounded methodology for the comparative in silico evaluation of 4-Propylpyridin-2-amine. By grounding our study in rational target selection, employing a self-validating docking protocol, and interpreting results against established benchmarks, we have generated actionable hypotheses about the compound's therapeutic potential. This systematic approach exemplifies how computational tools, when applied with rigor and critical insight, can effectively guide and prioritize experimental efforts in the complex journey of drug discovery.

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A Head-to-Head Comparison of Pyridine-Based Tubulin Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the microtubule network remains a pivotal target. Its dynamic nature, essential for cell division, makes it a vulnerability that can be exploited to combat uncontrolled cell proliferation. Among the diverse array of molecules developed to disrupt microtubule function, pyridine-based inhibitors have emerged as a promising class, particularly those that bind to the colchicine site on β-tubulin. Their synthetic tractability and potential to overcome multi-drug resistance (MDR) make them a compelling area of research.[1][2]

This guide provides an in-depth, head-to-head comparison of various classes of pyridine-based tubulin inhibitors. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data, mechanistic insights, and detailed experimental protocols to inform and guide future research in this domain.

The Rationale for Targeting Tubulin with Pyridine-Based Scaffolds

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly and disassembly are critical for the formation of the mitotic spindle, a cellular machine that segregates chromosomes during cell division.[3] Disruption of this process triggers cell cycle arrest, typically at the G2/M phase, and subsequently leads to apoptosis (programmed cell death).[3][4]

Several binding sites on the tubulin dimer have been targeted for cancer therapy. While taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine) are clinically established, their efficacy can be limited by the development of MDR, often mediated by the overexpression of P-glycoprotein (P-gp), an efflux pump that expels drugs from the cell.[2][5]

The colchicine-binding site, located at the interface of the α- and β-tubulin subunits, offers a strategic advantage.[1][6] Many inhibitors that target this site are not substrates for P-gp, thus retaining their activity in MDR cancer cells.[5] The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, has proven to be a versatile framework for designing potent colchicine-binding site inhibitors due to its favorable physicochemical properties and ability to form key interactions within the binding pocket.[7][8]

Mechanism of Action: Destabilizing the Microtubule Network

The primary mechanism of action for the pyridine-based inhibitors discussed in this guide is the destabilization of microtubules. By binding to the colchicine site on β-tubulin, they prevent the polymerization of tubulin dimers into microtubules. This leads to a net depolymerization of the microtubule network, disruption of the mitotic spindle, and ultimately, cell death.

cluster_0 Cellular Environment cluster_1 Mechanism of Action Pyridine-Based Inhibitor Pyridine-Based Inhibitor Binding to Colchicine Site Binding to Colchicine Site Pyridine-Based Inhibitor->Binding to Colchicine Site Enters Cell Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Tubulin Dimers->Binding to Colchicine Site Microtubule->Tubulin Dimers Depolymerization Inhibition of Polymerization Inhibition of Polymerization Binding to Colchicine Site->Inhibition of Polymerization Microtubule Destabilization Microtubule Destabilization Inhibition of Polymerization->Microtubule Destabilization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Destabilization->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Mechanism of pyridine-based tubulin inhibitors.

Comparative Analysis of Pyridine-Based Tubulin Inhibitors

This section provides a head-to-head comparison of different classes of pyridine-based tubulin inhibitors, focusing on their in vitro cytotoxicity, tubulin polymerization inhibitory activity, and in vivo efficacy where data is available.

Diarylpyridines

Diarylpyridine derivatives, which feature a central pyridine ring flanked by two aryl groups, have been extensively investigated as tubulin inhibitors. A notable example is compound 10t , which incorporates an indole moiety and demonstrates potent antiproliferative activity.[3]

Pyrimidine-Based Analogs

This class includes compounds with a pyrimidine ring fused or linked to other heterocyclic systems, such as the pyridine-pyrimidine amides. Compound D4-9-31 is a representative of this class and has shown strong efficacy in paclitaxel-resistant breast cancer cells.[5] Another promising pyrimidine-based inhibitor, compound 8c , has demonstrated potent anti-glioblastoma activity both in vitro and in vivo.[9]

Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridine-based compounds have also emerged as potent tubulin polymerization inhibitors. A recently developed compound, referred to as [I] , has shown significant antiproliferative activity against several cancer cell lines and demonstrated in vivo efficacy in a melanoma model.[4]

Pyridine-Bridged Combretastatin A-4 (CA-4) Analogues

Combretastatin A-4 is a potent natural tubulin inhibitor. Researchers have synthesized analogues where the olefinic bridge of CA-4 is replaced with a pyridine ring. Compounds 4h, 4s, and 4t from this series have exhibited potent inhibition of cell survival and growth.[10]

Performance Data: A Quantitative Comparison

The following tables summarize the in vitro activity of selected pyridine-based tubulin inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and assay protocols.

Table 1: In Vitro Cytotoxicity (IC50) of Pyridine-Based Tubulin Inhibitors

Compound/ClassCancer Cell LineIC50 (µM)Reference
Diarylpyridine (10t) HeLa (Cervical)0.19[3]
MCF-7 (Breast)0.33[3]
SGC-7901 (Gastric)0.30[3]
Pyrimidine-based (8c) U251 (Glioblastoma)0.00209[9]
LN229 (Glioblastoma)0.00236[9]
Imidazo[1,2-a]pyridine ([I]) Jurkat (Leukemia)0.060[4]
HCT 116 (Colon)0.138[4]
B16-F10 (Melanoma)0.380[4]
Pyridine-Bridged CA-4 (4h) MDA-MB-231 (Breast)0.00313[10]
Pyridine-Bridged CA-4 (4s) MDA-MB-231 (Breast)0.00456[10]
Trimethoxyphenyl Pyridine (VI) HCT 116 (Colon)4.83[7]
HepG-2 (Liver)3.25[7]
MCF-7 (Breast)6.11[7]

Table 2: Tubulin Polymerization Inhibition (IC50)

Compound/ClassIC50 (µM)Reference
Trimethoxyphenyl Pyridine (VI) 0.00892[7]
Trimethoxyphenyl Pyridine (Vj) 0.01075[7]
Colchicine (Reference) ~1-10[11]
In Vivo Efficacy

Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic potential of these inhibitors.

  • Compound 8c (Pyrimidine-based): Significantly inhibited glioblastoma xenograft growth in immunocompromised mice by 66%.[9]

  • Compound [I] (Imidazo[1,2-a]pyridine): Demonstrated a 27.5% tumor growth inhibition in a melanoma model. When combined with a PD-L1 monoclonal antibody, the inhibition increased to 36.2%.[4]

  • Pyridine-pyrimidine amides: Showed in vivo efficacy in models of solid tumors and possess favorable pharmacokinetic properties, including oral bioavailability.[12]

Experimental Protocols: A Guide to Key Assays

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to characterize pyridine-based tubulin inhibitors.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Start Start Seed Cells in 96-well plate Seed Cells in 96-well plate Start->Seed Cells in 96-well plate End End Incubate overnight Incubate overnight Seed Cells in 96-well plate->Incubate overnight Treat with Inhibitors Treat with Inhibitors Incubate overnight->Treat with Inhibitors Measure Absorbance at 570nm Measure Absorbance at 570nm Incubate overnight->Measure Absorbance at 570nm Incubate for 48-72h Incubate for 48-72h Treat with Inhibitors->Incubate for 48-72h Add MTT Reagent Add MTT Reagent Incubate for 48-72h->Add MTT Reagent Incubate for 4h Incubate for 4h Add MTT Reagent->Incubate for 4h Add Solubilization Solution Add Solubilization Solution Incubate for 4h->Add Solubilization Solution Add Solubilization Solution->Incubate overnight Calculate IC50 Calculate IC50 Measure Absorbance at 570nm->Calculate IC50 Calculate IC50->End

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyridine-based tubulin inhibitors in culture medium. Replace the existing medium with the medium containing the inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of compounds on the polymerization of purified tubulin.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer. Prepare a GTP stock solution.

  • Reaction Setup: On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate. Add the pyridine-based inhibitor at various concentrations. Include a positive control (e.g., colchicine) and a negative control (e.g., paclitaxel or vehicle).

  • Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C and add GTP to each well to initiate polymerization.

  • Data Acquisition: Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the maximal polymer mass. Determine the IC50 for tubulin polymerization inhibition by plotting the inhibition of polymerization as a function of inhibitor concentration.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the effects of inhibitors on the cellular microtubule network.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells with the pyridine-based inhibitor at a concentration around its IC50 for an appropriate duration (e.g., 18-24 hours).

  • Fixation: Wash the cells with PBS and fix them with a suitable fixative, such as ice-cold methanol or 4% paraformaldehyde.

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with a detergent like Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the microtubule network using a fluorescence microscope.

Conclusion and Future Directions

Pyridine-based tubulin inhibitors represent a diverse and promising class of anti-cancer agents. Their ability to target the colchicine-binding site offers a potential solution to the challenge of multi-drug resistance. The compounds highlighted in this guide demonstrate potent in vitro and, in some cases, in vivo activity.

However, a direct and comprehensive head-to-head comparison across a standardized panel of assays and cell lines is still needed to definitively identify the most promising candidates for clinical development. Future research should focus on:

  • Standardized Comparative Studies: Conducting studies that directly compare the efficacy and toxicity of different pyridine-based inhibitors under identical experimental conditions.

  • Pharmacokinetic and Pharmacodynamic Profiling: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • Combination Therapies: Exploring the synergistic effects of these inhibitors with other anti-cancer agents, including immunotherapy.[4]

The continued exploration and optimization of pyridine-based tubulin inhibitors hold significant promise for the development of novel and more effective cancer therapies.

References

  • Chen, J., et al. (2020). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 40(4), 1439-1473. [Link]

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  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1847. [Link]

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  • Zheng, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(15), 6336-6349. [Link]

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A Comprehensive Guide to Confirming the Structure of 4-Propylpyridin-2-amine Synthesis Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and the Imperative of Unambiguous Characterization

The synthesis of substituted pyridines, such as 4-Propylpyridin-2-amine, is a cornerstone of medicinal chemistry. These heterocycles are prevalent in a vast array of therapeutic agents. While several synthetic routes to 2-aminopyridines exist, including the classic Chichibabin reaction and modern C-H amination techniques, they are often accompanied by the formation of isomeric byproducts.[1] The regioselectivity of these reactions is not always absolute, leading to a mixture of products that can be challenging to separate and identify.

For drug development professionals, the precise structural elucidation of the desired product is not merely an academic exercise; it is a regulatory and safety imperative. An unconfirmed structure or the presence of unidentified isomers can have profound implications for a drug's efficacy, toxicity, and intellectual property standing. This guide, therefore, presents a multi-faceted analytical approach to unequivocally confirm the structure of 4-Propylpyridin-2-amine and distinguish it from potential isomeric impurities.

Potential Synthetic Pathways and Isomeric Byproducts

A common and direct method for the synthesis of 2-aminopyridines is the Chichibabin reaction, which involves the amination of a pyridine ring using sodium amide.[1][2] When applied to 4-propylpyridine, the primary target is 4-Propylpyridin-2-amine. However, the reaction can also yield the 2-amino-6-propylpyridine isomer, and potentially other isomers, depending on the reaction conditions.

Alternatively, palladium-catalyzed C-H amination reactions have emerged as a powerful tool for the synthesis of aminopyridines.[3] These methods can offer greater control over regioselectivity but may still produce trace isomeric impurities.

The most probable isomeric byproducts that can arise during the synthesis of 4-Propylpyridin-2-amine are:

  • 2-Amino-3-propylpyridine

  • 2-Amino-5-propylpyridine

  • 2-Amino-6-propylpyridine

This guide will focus on the analytical techniques required to differentiate 4-Propylpyridin-2-amine from these potential isomers.

The Analytical Workflow: A Multi-Technique Approach for Structural Confirmation

A single analytical technique is rarely sufficient for the unambiguous structural determination of a novel compound. A comprehensive approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a self-validating system for structural confirmation.

Figure 1: A typical workflow for the synthesis, purification, and structural confirmation of 4-Propylpyridin-2-amine.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the differentiation of isomers.

Predicted ¹H NMR Spectral Data for 4-Propylpyridin-2-amine and its Isomers

The following table summarizes the predicted ¹H NMR chemical shifts for 4-Propylpyridin-2-amine and its potential isomers. These predictions were generated using advanced NMR prediction software and are crucial for initial spectral assignment.[4]

CompoundPredicted ¹H NMR Chemical Shifts (ppm)
4-Propylpyridin-2-amine (Target) H3: ~6.3 ppm (d), H5: ~6.4 ppm (dd), H6: ~7.8 ppm (d), -CH₂- (propyl): ~2.4 ppm (t), -CH₂- (propyl): ~1.6 ppm (sext), -CH₃ (propyl): ~0.9 ppm (t), -NH₂: ~4.5 ppm (br s)
2-Amino-3-propylpyridineH4: ~7.0 ppm (dd), H5: ~6.6 ppm (dd), H6: ~8.0 ppm (dd), -CH₂- (propyl): ~2.5 ppm (t), -CH₂- (propyl): ~1.6 ppm (sext), -CH₃ (propyl): ~0.9 ppm (t), -NH₂: ~4.6 ppm (br s)
2-Amino-5-propylpyridineH3: ~6.4 ppm (d), H4: ~7.2 ppm (dd), H6: ~8.0 ppm (d), -CH₂- (propyl): ~2.5 ppm (t), -CH₂- (propyl): ~1.6 ppm (sext), -CH₃ (propyl): ~0.9 ppm (t), -NH₂: ~4.4 ppm (br s)
2-Amino-6-propylpyridineH3: ~6.3 ppm (d), H4: ~7.3 ppm (t), H5: ~6.5 ppm (d), -CH₂- (propyl): ~2.7 ppm (t), -CH₂- (propyl): ~1.7 ppm (sext), -CH₃ (propyl): ~0.9 ppm (t), -NH₂: ~4.3 ppm (br s)

Key Differentiating Features in ¹H NMR:

The primary distinguishing features in the ¹H NMR spectra will be the chemical shifts and coupling patterns of the aromatic protons on the pyridine ring.

  • 4-Propylpyridin-2-amine: Will show a characteristic pattern with a doublet for H3, a doublet of doublets for H5, and a downfield doublet for H6.

  • Isomers: Will exhibit different splitting patterns and chemical shifts for the aromatic protons due to the different substitution pattern. For example, 2-Amino-3-propylpyridine will have three distinct aromatic signals, each a doublet of doublets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information and is particularly useful for confirming the number of unique carbon environments.

CompoundPredicted ¹³C NMR Chemical Shifts (ppm)
4-Propylpyridin-2-amine (Target) C2: ~160, C3: ~105, C4: ~150, C5: ~110, C6: ~148, -CH₂-: ~37, -CH₂-: ~23, -CH₃: ~14
2-Amino-3-propylpyridineC2: ~158, C3: ~128, C4: ~138, C5: ~120, C6: ~145, -CH₂-: ~34, -CH₂-: ~23, -CH₃: ~14
2-Amino-5-propylpyridineC2: ~159, C3: ~108, C4: ~138, C5: ~128, C6: ~147, -CH₂-: ~35, -CH₂-: ~23, -CH₃: ~14
2-Amino-6-propylpyridineC2: ~161, C3: ~103, C4: ~138, C5: ~112, C6: ~158, -CH₂-: ~40, -CH₂-: ~23, -CH₃: ~14
Experimental Protocol for High-Resolution NMR Spectroscopy

Figure 2: Step-by-step protocol for acquiring and processing high-resolution NMR spectra for structural confirmation.

Section 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing the purity of the sample and identifying any volatile byproducts.

Expected Mass Spectrum of 4-Propylpyridin-2-amine
  • Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 136, corresponding to the molecular weight of 4-Propylpyridin-2-amine (C₈H₁₂N₂).

  • Key Fragmentation Pathways: The fragmentation of aminopyridines is often characterized by the loss of substituents from the ring and cleavage of the alkyl chain.[5] For 4-Propylpyridin-2-amine, characteristic fragments would include:

    • [M-CH₃]⁺ (m/z = 121): Loss of a methyl radical from the propyl group.

    • [M-C₂H₅]⁺ (m/z = 107): Loss of an ethyl radical, a common fragmentation for propyl chains (benzylic cleavage). This is often a significant peak.

    • Pyridine ring fragments: Various fragments corresponding to the cleavage of the pyridine ring itself.

Differentiating Isomers by Mass Spectrometry

While all isomers will have the same molecular ion peak at m/z = 136, their fragmentation patterns may differ slightly due to the different positions of the propyl group, which can influence the stability of the resulting fragment ions. However, differentiation based solely on the mass spectrum of isomers can be challenging. GC-MS is particularly valuable here, as the isomers will likely have different retention times, allowing for their separation before mass analysis.

Experimental Protocol for GC-MS Analysis

Figure 3: A generalized protocol for the GC-MS analysis of 4-Propylpyridin-2-amine synthesis products.

Section 3: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique for confirming the presence of key functional groups in a molecule. For 4-Propylpyridin-2-amine, the IR spectrum will provide clear evidence for the amine group and the aromatic pyridine ring.

Characteristic IR Absorptions for 4-Propylpyridin-2-amine

The following table summarizes the expected characteristic IR absorption bands.[6]

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (Amine) Symmetric & Asymmetric Stretch3400-3250 (two bands for a primary amine)
N-H (Amine) Scissoring (Bending)1650-1580
C=N, C=C (Pyridine Ring) Stretching1600-1450 (multiple bands)
C-H (Aromatic) Stretching3100-3000
C-H (Aliphatic - Propyl) Stretching2960-2850
C-N Stretching1335-1250
Distinguishing Isomers with IR Spectroscopy

While the IR spectra of the different isomers will be very similar, subtle differences in the "fingerprint" region (below 1500 cm⁻¹) may be observable. The substitution pattern on the aromatic ring can influence the C-H out-of-plane bending vibrations in this region. However, these differences can be minor and difficult to interpret without authentic reference spectra. Therefore, IR is best used for confirming the presence of the key functional groups rather than for definitive isomer differentiation.

Experimental Protocol for FTIR Spectroscopy

Figure 4: A standard protocol for obtaining a high-quality FTIR spectrum.

Conclusion: A Self-Validating System for Unambiguous Structural Confirmation

By employing a combination of high-resolution NMR spectroscopy, GC-MS, and FTIR spectroscopy, researchers can create a self-validating system for the unambiguous structural confirmation of 4-Propylpyridin-2-amine. The detailed protocols and comparative spectral data provided in this guide empower scientists to confidently identify their target compound, differentiate it from potential isomers, and ensure the integrity of their research and development efforts. This rigorous analytical approach is essential for advancing pharmaceutical candidates from the laboratory to the clinic.

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  • University of Rochester. How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry, [Link].[8]

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Reproducibility of 4-Propylpyridin-2-amine synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Propylpyridin-2-amine (also known as 2-amino-4-propylpyridine) is a critical heterocyclic scaffold, prominently serving as a primary intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and USP7 modulators.[1] Its structural integrity—specifically the regiochemistry of the propyl group relative to the amine—is paramount for structure-activity relationship (SAR) fidelity.

This guide evaluates and details the two most reproducible synthetic pathways:

  • The Chichibabin Amination (Method A): The industrial standard for atom economy and scalability, utilizing direct amination of 4-propylpyridine.[1]

  • Pd-Catalyzed Cross-Coupling (Method B): The medicinal chemistry standard for high purity and functional group tolerance, utilizing 2-amino-4-chloropyridine.[1]

Comparative Performance Matrix
MetricMethod A: Chichibabin AminationMethod B: Suzuki-Miyaura Coupling
Primary Utility Bulk Manufacturing (>100g)Discovery/Lead Opt.[1] (<10g)
Starting Material 4-Propylpyridine (Cheap)2-Amino-4-chloropyridine (Modest)
Reagents NaNH₂, Xylene/ToluenePropylboronic acid, Pd-catalyst
Atom Economy High (H₂ byproduct)Moderate (Boronic waste)
Purity Profile Moderate (Requires rigorous purif.)[1]High (Clean reaction profile)
Reproducibility Sensitive to NaNH₂ qualityExcellent (highly robust)
Safety Risk High (NaNH₂ is pyrophoric/reactive)Low to Moderate

Method A: Direct Amination (Chichibabin Protocol)[2]

Core Principle: Nucleophilic aromatic substitution (


) of a hydride by an amide anion.
Best For:  Large-scale preparation where cost is the driving factor and purification infrastructure (distillation/column) is available.
Mechanistic Insight

The reaction proceeds via the addition of the amide anion (


) to the electron-deficient C2 position of the pyridine ring, forming a Meisenheimer-type 

-complex (anionic intermediate).[1][2] The rate-determining step is often the elimination of the hydride, which reacts with a proton source or is evolved as

gas.[1]
  • Regioselectivity: For 4-substituted pyridines, the C2 and C6 positions are equivalent, resulting in a single regioisomer.[1]

  • Critical Failure Point: "Wet" or degraded Sodium Amide (NaNH₂) leads to stalled reactions and dangerous hydroxylation side products.

Detailed Protocol

Reagents:

  • 4-Propylpyridine (1.0 equiv)[1]

  • Sodium Amide (NaNH₂), 95%+ technical grade (1.2 - 1.5 equiv)[1]

  • Solvent: Anhydrous Xylene or Toluene (dried over molecular sieves)

  • Quench: Ammonium Chloride (

    
    ) or Ice water
    

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for the slurry), a reflux condenser, and a nitrogen inlet.

  • Reagent Loading: Under a nitrogen stream, charge the flask with anhydrous xylene (5 mL per gram of substrate) and NaNH₂.

    • Safety Note: NaNH₂ reacts violently with moisture. Use powder funnels and inert atmosphere.

  • Addition: Add 4-propylpyridine dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Observation: The evolution of hydrogen gas (

      
      ) and a color change (often to dark red/brown) indicate the formation of the 
      
      
      
      -complex.
    • Duration: Reflux for 6–12 hours. Monitor via TLC (eluent: 10% MeOH in DCM).

  • Quench: Cool the mixture to

    
    . Carefully  quench by dropwise addition of saturated aqueous 
    
    
    
    or ice.
    • Warning: Exothermic hydrogen release.

  • Workup: Separate the organic layer.[3] Extract the aqueous layer with Ethyl Acetate (3x). Combine organics, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate in vacuo. The crude oil often contains unreacted starting material and tarry byproducts. Purify via vacuum distillation or flash chromatography (Silica gel, 0-10% MeOH/DCM).

Method B: Palladium-Catalyzed Cross-Coupling (Suzuki)[1]

Core Principle:


-catalyzed coupling of an aryl halide with an alkylboronic acid.[1]
Best For:  Research scale, high-throughput synthesis, and scenarios requiring high purity without complex workups.[1]
Mechanistic Insight

This route bypasses the harsh conditions of the Chichibabin reaction by installing the alkyl chain onto a pre-functionalized pyridine amine. 2-Amino-4-chloropyridine is commercially available and inexpensive.[1]

  • Catalyst Choice:

    
     is preferred over 
    
    
    
    for alkylboronic acids to minimize
    
    
    -hydride elimination and protodeboronation.
  • Base Effect: Weak bases (

    
    , 
    
    
    
    ) are sufficient and prevent side reactions on the free amine.
Detailed Protocol

Reagents:

  • 2-Amino-4-chloropyridine (1.0 equiv)[1]

  • Propylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 - 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Workflow:

  • Degassing: In a microwave vial or sealed tube, combine the solvent (Dioxane/Water) and sparge with Argon/Nitrogen for 15 minutes. Oxygen is the enemy of reproducibility here.

  • Loading: Add 2-Amino-4-chloropyridine, propylboronic acid, and

    
    .
    
  • Catalyst Addition: Add the Pd-catalyst last. Seal the vessel immediately.

  • Reaction: Heat to

    
     for 4–16 hours.
    
    • Microwave Option:

      
       for 30–60 minutes.
      
  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.

  • Workup: Partition the filtrate between Ethyl Acetate and Water. Wash the organic layer with brine and dry over

    
    .
    
  • Purification: Concentrate. The product is typically 80-90% pure crude.[1] Final purification via flash chromatography (Hexanes/Ethyl Acetate gradient).

Visual Analysis & Decision Framework

Synthesis Pathway Comparison

SynthesisPathways StartA 4-Propylpyridine StepA Method A: Chichibabin (NaNH2, Xylene, Reflux) StartA->StepA Nucleophilic Attack StartB 2-Amino-4-chloropyridine StepB Method B: Suzuki Coupling (Propylboronic acid, Pd cat.) StartB->StepB Transmetallation InterA Sigma-Complex (Intermediate) StepA->InterA Product 4-Propylpyridin-2-amine (Target) StepB->Product Reductive Elimination InterA->Product -H2 (Hydride elim.)

Caption: Comparison of the direct amination route (Method A) versus the cross-coupling route (Method B).

Reproducibility Troubleshooting Logic

Troubleshooting Issue Problem Detected BranchA Method A: Low Yield/Tarry Issue->BranchA BranchB Method B: Incomplete Conv. Issue->BranchB Sol1 Check NaNH2 Quality (Must be grey/white, not yellow) BranchA->Sol1 Sol2 Ensure Anhydrous Conditions (Water kills amide anion) BranchA->Sol2 Sol3 Degas Solvents Thoroughly (O2 poisons Pd) BranchB->Sol3 Sol4 Switch to Pd(dppf)Cl2 (Better for alkyl-B) BranchB->Sol4

Caption: Diagnostic flowchart for resolving common synthetic failures in both protocols.

References

  • Chichibabin Reaction Fundamentals

    • Title: The Chichibabin Reaction.[4][2][5][6][7]

    • Source:Organic Reactions, 1942, Vol 1.[1]

    • Relevance: Establishes the foundational mechanism and solvent requirements for amin
    • URL:[Link] (General Overview)[2]

  • BTK Inhibitor Synthesis (Application Context)

    • Title: 4-imidazopyridazin-1-yl-benzamides as Btk inhibitors (US Patent 9,758,524).[1]

    • Source: US Patent Office / Google P
    • Relevance: Cites 4-propylpyridin-2-amine as a key starting material/intermediate.[1][8]

    • URL
  • Cross-Coupling on Aminopyridines

    • Title: Synthesis of 2-amino-4-fluoropyridine (and analogs).[1][3][9][10]

    • Source: ChemicalBook / P
    • Relevance: Provides the general conditions for manipulating 2-amino-4-halopyridines, transferable to the propyl analog.[1]

    • URL
  • Suzuki Coupling of Alkylboronic Acids

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1]

    • Source:Chemical Reviews, 1995 (Miyaura & Suzuki).[1]

    • Relevance: Validates the use of Pd(dppf)
    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Hazard

As researchers, we often categorize aminopyridines simply as "irritants" or "bases." This is a dangerous oversimplification for 4-Propylpyridin-2-amine .

Unlike simple organic bases, this compound possesses a structural duality: the 2-amino pyridine core acts as a potent potassium channel blocker (neurotoxin), while the 4-propyl chain increases lipophilicity. This lipophilicity facilitates rapid transport across the dermal barrier, effectively turning your skin into a direct route to your central nervous system.

This guide moves beyond standard SDS compliance. It provides an operational framework designed to prevent the specific mechanism of toxicity associated with this lipophilic amine.

Risk Assessment & GHS Profile

The following hazards are non-negotiable constraints on your experimental design.

Hazard ClassGHS CategoryHazard StatementOperational Implication
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.[1][2]Zero tolerance for open-bench weighing.
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skin.[1][2][3]CRITICAL: Rapid absorption risk. Double-gloving is mandatory.
Skin Corr./Irrit. Cat 1B/2H314: Causes severe skin burns/eye damage.[2][3]Vapors/dust are corrosive to mucous membranes.
STOT - SE Cat 3H335: May cause respiratory irritation.[3][4][5][6]All work must occur within a certified fume hood.[7]

The PPE Matrix: A Barrier Defense System

Standard "lab attire" is insufficient. Your PPE must be selected based on permeation kinetics , not just material compatibility.

Hand Protection (The Critical Control Point)

The Trap: Thin disposable nitrile gloves (3 mil) often show "breakthrough" of organic amines in <5 minutes upon contact, even if they appear physically intact.

ParameterRecommendationScientific Rationale
Material Nitrile (High Grade) Nitrile offers superior resistance to organic bases compared to latex.
Thickness Minimum 5 mil (0.12 mm) Thinner gloves allow rapid diffusion of the propyl-substituted amine.
Configuration Double Gloving Inner: 4 mil Nitrile (Bright color). Outer: 5-8 mil Nitrile (Dark color). Visual contrast helps detect tears immediately.
Breakthrough < 15 Minutes Treat any splash as an immediate breakthrough event. Change outer gloves immediately.[8]
Eye & Face Protection[2][3][4][9][10]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ or EN 166 compliant).

  • Why: Safety glasses with side shields are insufficient . The amine vapors are lachrymators and can cause corneal opacity. If handling volumes >50mL, add a Face Shield over the goggles.

Respiratory Protection[6]
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill Only): Full-face respirator with Organic Vapor/Ammonia/Methylamine (OV/AM) cartridges. Note: Standard organic vapor cartridges may desorb amines; ensure "AM" rating.

Operational Workflow: Step-by-Step

Phase 1: Preparation (The "Cold" Phase)
  • Sash Check: Verify fume hood sash is at the working height (usually 18 inches).

  • Static Control: Aminopyridines can be electrostatic. Use an ionizing bar or anti-static gun on the weighing boat to prevent "fly-away" powder.

  • Solvent Selection: If dissolving, avoid chlorinated solvents (e.g., DCM) if possible, as they can enhance skin permeability of the solute. Use alcohols or ethyl acetate if chemistry permits.

Phase 2: Active Handling (The "Hot" Phase)
  • Weighing:

    • Place the balance inside the fume hood.

    • If the balance is external, use a tarred, screw-top vial . Add solid inside the hood, cap tightly, weigh outside, return to hood, and uncap. Never transport open powder across the lab.

  • Transfer:

    • Use positive displacement pipettes for liquid solutions to prevent dripping.

    • Keep a "wet waste" beaker (acetone/water) inside the hood to immediately drop contaminated tips.

Phase 3: Decontamination (Doffing)
  • Outer Glove Removal: Use the "beak" method (pinch and pull) to remove outer gloves inside the hood. Discard as solid hazardous waste.

  • Inspection: Inspect inner gloves for discoloration.

  • Wash: Wash hands with soap and cool water (warm water opens pores) immediately after leaving the lab.

Visualized Workflows

PPE Decision Logic

This logic ensures you scale your protection based on the physical state and volume of the reagent.

PPE_Decision_Tree Start Start: Handling 4-Propylpyridin-2-amine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Qty_Solid Quantity > 1g? Solid->Qty_Solid Qty_Liquid Concentration > 0.1M? Liquid->Qty_Liquid Level1 LEVEL 1 PROTECTION - Fume Hood - Double Nitrile (4mil + 5mil) - Splash Goggles - Lab Coat Qty_Solid->Level1 No Level2 LEVEL 2 PROTECTION - All Level 1 items - Tyvek Sleeves - Face Shield (if heating) - Anti-static weighing Qty_Solid->Level2 Yes Qty_Liquid->Level1 No Qty_Liquid->Level2 Yes

Figure 1: PPE Selection Logic based on physical state and risk quantity.

Emergency Spill Response

Immediate action protocol for containment.

Spill_Response Spill SPILL DETECTED Evacuate 1. Evacuate Area (Alert colleagues) Spill->Evacuate PPE_Up 2. Don Emergency PPE (Double gloves, Goggles, Resp. if outside hood) Evacuate->PPE_Up Contain 3. Containment (Cover with absorbent pads) PPE_Up->Contain Neutralize 4. Clean Up (Do NOT use bleach. Use soap/water wash) Contain->Neutralize Dispose 5. Disposal (Seal in bag -> Haz Waste) Neutralize->Dispose

Figure 2: Sequential response workflow for laboratory spills.

Disposal & Environmental Compliance

Crucial Warning: Do not mix aminopyridine waste with strong oxidizers (e.g., Nitric Acid) or bleach (Hypochlorite). This can generate exothermic reactions or toxic chloramines.

  • Segregation: Dispose of as "Hazardous Organic Waste – Basic/Amine".

  • Labeling: Clearly tag waste containers with "TOXIC" and "SKIN ABSORPTION HAZARD".

  • Rinsing: Triple rinse empty containers with a solvent (ethanol) before discarding the container. The rinseate must go into the liquid hazardous waste, not down the drain.

References

  • Merck/MilliporeSigma. (2025).[2] Safety Data Sheet: 4-Propylpyridin-2-amine (Generic Aminopyridine Data). Retrieved from

  • National Institutes of Health (NIH). (2016). Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement.[9] Retrieved from

  • U.S. EPA. (2005). Aminopyridines: Acute Toxicity and Hazard Profile.[1][2][3] Retrieved from

  • Kimberly-Clark Professional. (2024).[3][10][11] Chemical Resistance Guide: Nitrile Gloves.[8] Retrieved from

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.